Product packaging for Imbricatolic Acid(Cat. No.:)

Imbricatolic Acid

Cat. No.: B1254948
M. Wt: 322.5 g/mol
InChI Key: NSRKLZRKJJQJLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imbricatolic acid is a natural labdane-type diterpene that serves as a versatile scaffold for chemical synthesis and pharmacological research. It is a major constituent found in the resins of various coniferous species, including Araucaria araucana and Juniperus communis . This compound has demonstrated significant research value in multiple biological areas. Studies have shown that this compound and its synthetic derivatives exhibit antiproliferative properties. Research indicates it can prevent cell cycle progression in human lung carcinoma cells (CaLu-6) . Furthermore, novel dimeric derivatives synthesized from this compound have shown enhanced cytotoxic effects against various human tumor cell lines, such as AGS gastric adenocarcinoma and HL-60 promyelocytic leukemia, with some compounds exhibiting IC50 values as low as 17.8 µM . Beyond oncology research, structural analogues of this compound, created via the insertion of N-substituted piperazine moieties, have displayed a strong capacity to stimulate glucose uptake in L6 skeletal muscle cells . This activity suggests its potential as a lead compound for investigating new therapeutic approaches for insulin resistance and type 2 diabetes. The compound's structure, featuring hydroxyl and carboxylic acid functional groups, makes it an excellent starting material for biotransformation and the semi-synthesis of novel derivatives . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O3 B1254948 Imbricatolic Acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(5-hydroxy-3-methylpentyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3/c1-14(10-13-21)6-8-16-15(2)7-9-17-19(16,3)11-5-12-20(17,4)18(22)23/h14,16-17,21H,2,5-13H2,1,3-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRKLZRKJJQJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Imbricatolic Acid: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imbricatolic acid, a labdane-type diterpene, has emerged as a subject of significant interest within the scientific community due to its diverse biological activities. First identified in the berries of Juniperus communis, this natural compound is also a primary constituent of the resin of Araucaria araucana, a plant with a history of traditional medicinal use by the Mapuche people for the treatment of ulcers. This technical guide provides an in-depth overview of the discovery and history of this compound, detailed experimental protocols for its isolation, and a summary of its biological activities supported by quantitative data. Furthermore, this document elucidates the potential molecular mechanisms underlying its therapeutic effects, with a focus on key signaling pathways.

Discovery and History

The journey of this compound in the realm of natural product chemistry began with its isolation from the methanolic extract of the fresh ripe berries of Juniperus communis (Cupressaceae).[1][2] Its structural elucidation was accomplished through spectroscopic methods, revealing a characteristic labdane diterpene skeleton.[1]

Historically, the resin of Araucaria araucana, where this compound is a major component, has been utilized in traditional medicine by the Mapuche indigenous people of Chile and Argentina for the treatment of ulcers.[3] This traditional knowledge provided an early indication of the potential therapeutic properties of the resin's constituents.

Physicochemical Properties

This compound is a crystalline solid with the following properties:

PropertyValueReference
Molecular FormulaC₂₀H₃₄O₃[1]
Molecular Weight322.48 g/mol [1]
Melting Point102-105 °C[1]

Experimental Protocols

Isolation of this compound from Juniperus communis Berries

A detailed methodology for the isolation of this compound from Juniperus communis has been reported and involves the following steps:[4]

Workflow for Isolation from Juniperus communis

G start Fresh ripe berries of Juniperus communis (400 g) extraction Maceration with Methanol (3 x 2 L, 24 h, room temp.) start->extraction partition Modified Kupchan's Partition Methodology extraction->partition hexane_partition Partition against n-hexane partition->hexane_partition chloroform_partition Partition against Chloroform partition->chloroform_partition dccc Droplet Counter-Current Chromatography (DCCC) (CHCl₃/MeOH/H₂O, 7:13:8, ascending mode) chloroform_partition->dccc hplc High-Performance Liquid Chromatography (HPLC) (C18 µ-Bondapak column, MeOH/H₂O 8:2) dccc->hplc final_product This compound hplc->final_product

Caption: Isolation workflow of this compound from Juniperus communis.
  • Extraction: Fresh, ripe berries (400 g) are crushed and extracted with methanol (3 x 2 L) at room temperature for 24 hours. The combined extracts are concentrated.[4]

  • Partitioning: The concentrated methanolic extract is subjected to a modified Kupchan's partition methodology. It is first dissolved in 10% aqueous methanol and partitioned against n-hexane. The aqueous methanol layer is then adjusted to 40% water content and partitioned against chloroform.[4]

  • Chromatography: The chloroform extract is fractionated by Droplet Counter-Current Chromatography (DCCC) using a solvent system of chloroform/methanol/water (7:13:8) in the ascending mode. Further purification of the relevant fractions is achieved by High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of methanol/water (8:2).[4]

Isolation from Araucaria araucana Resin

This compound is a major constituent of the resin of Araucaria araucana. The isolation procedure is as follows:

Workflow for Isolation from Araucaria araucana

G start Araucaria araucana Resin dissolution Dissolution in Dichloromethane start->dissolution filtration Filtration dissolution->filtration crystallization Crystallization filtration->crystallization final_product This compound crystallization->final_product

Caption: Isolation workflow of this compound from Araucaria araucana.
  • Dissolution and Filtration: The resin is dissolved in dichloromethane, and any insoluble material is removed by filtration.

  • Crystallization: The filtrate is concentrated, and this compound is crystallized from the residue.

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, including gastroprotective, cytotoxic, and cell cycle inhibitory effects.

Gastroprotective and Cytotoxic Activity

A study on the gastroprotective effect of the resin of Araucaria araucana and its main constituents, including this compound, revealed significant activity in an ethanol-HCl-induced gastric ulcer model in mice.[3] The same study also evaluated the cytotoxicity of this compound against human lung fibroblasts.

Cell LineActivityIC₅₀ (µM)Reference
MRC-5 (Human Lung Fibroblasts)Cytotoxicity125 - 290[3]
Anticancer and Cell Cycle Inhibitory Activity

This compound has been shown to prevent cell cycle progression in p53-null CaLu-6 cells.[1][5] It induces the upregulation of cyclin-dependent kinase inhibitors, leading to an accumulation of cells in the G1 phase of the cell cycle.[1][2] The degradation of cyclins A, D1, and E1 was also observed.[1][2]

Potential Signaling Pathways

While direct studies on the specific signaling pathways modulated by this compound are limited, its known anti-inflammatory and anticancer properties suggest potential interactions with key cellular signaling cascades such as NF-κB, MAPK, and JAK/STAT. Further research is warranted to elucidate the precise molecular mechanisms.

Hypothetical NF-κB Signaling Inhibition by this compound

The NF-κB pathway is a crucial regulator of inflammation and cell survival. Many natural products exert their anti-inflammatory and anticancer effects by inhibiting this pathway. A hypothetical model of inhibition by this compound is presented below.

Hypothetical NF-κB Pathway Inhibition

G stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription (Pro-inflammatory mediators) nucleus->transcription imbricatolic_acid This compound imbricatolic_acid->ikb_kinase Inhibition? imbricatolic_acid->nfkb Inhibition of Translocation?

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Potential Modulation of the MAPK Signaling Pathway

The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Its dysregulation is often associated with cancer. This compound's effects on cell cycle progression suggest a potential modulation of this pathway.

Potential MAPK Pathway Modulation

G growth_factors Growth Factors receptor_tk Receptor Tyrosine Kinase growth_factors->receptor_tk ras Ras receptor_tk->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription_factors Transcription Factors (e.g., c-Myc, AP-1) nucleus->transcription_factors cell_cycle Cell Cycle Progression transcription_factors->cell_cycle imbricatolic_acid This compound imbricatolic_acid->raf Modulation? imbricatolic_acid->mek Modulation? imbricatolic_acid->erk Modulation?

Caption: Potential modulation of the MAPK pathway by this compound.
Possible Interaction with the JAK/STAT Signaling Pathway

The JAK/STAT pathway is critical for cytokine signaling and is implicated in inflammation and cancer. Given the anti-inflammatory potential of this compound, its interaction with this pathway is a plausible area for future investigation.

Possible JAK/STAT Pathway Interaction

G cytokine Cytokine cytokine_receptor Cytokine Receptor cytokine->cytokine_receptor jak JAK cytokine_receptor->jak Activation stat STAT jak->stat Phosphorylation stat->stat nucleus Nucleus stat->nucleus Translocation gene_expression Gene Expression nucleus->gene_expression imbricatolic_acid This compound imbricatolic_acid->jak Interaction? imbricatolic_acid->stat Interaction?

Caption: Possible interaction of this compound with the JAK/STAT pathway.

Conclusion and Future Directions

This compound stands out as a promising natural product with a foundation in traditional medicine and growing scientific evidence of its therapeutic potential. While initial studies have shed light on its gastroprotective and cell cycle inhibitory effects, a significant opportunity exists to expand our understanding of its bioactivities. Future research should focus on:

  • Quantitative Analysis: Determining the yield of this compound from various natural sources to optimize its production.

  • Broad-Spectrum Bioactivity Screening: Evaluating its anticancer activity against a diverse panel of cancer cell lines to identify specific targets and conducting comprehensive antimicrobial assays to determine its efficacy against a range of pathogens, including the determination of Minimum Inhibitory Concentration (MIC) values.

  • Mechanistic Studies: Elucidating the precise molecular mechanisms of action, with a particular focus on its interaction with key inflammatory and cell signaling pathways such as NF-κB, MAPK, and JAK/STAT.

A deeper understanding of these aspects will be crucial for the potential development of this compound as a novel therapeutic agent for a variety of diseases.

References

The Biological Activity of Imbricatolic Acid from Juniperus communis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imbricatolic acid, a labdane diterpene found in the fresh ripe berries of Juniperus communis (the common juniper), has emerged as a promising natural compound with a diverse range of biological activities.[1][2] This technical guide provides a comprehensive overview of the current scientific knowledge regarding the biological effects of this compound, with a focus on its potential therapeutic applications. The following sections detail its anti-inflammatory, cytotoxic, and gastroprotective properties, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Data Presentation

The biological activities of this compound and its close structural analog, imbricaric acid, have been quantified in several studies. The following tables summarize the key findings, providing a basis for comparison and further investigation.

Table 1: Cytotoxicity of this compound Derivatives
CompoundCell LineIC50 (µM)Reference
This compoundHEP-2229.7[3]
This compound-cyperenoic acid hybridHEP-248.1[3]

Note: The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell growth. A lower IC50 value indicates a higher cytotoxic potential.

Table 2: Anti-Inflammatory Activity of Imbricaric Acid
ActivityAssayIC50 (µM)Reference
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) InhibitionCell-free1.9[4][5]
5-Lipoxygenase (5-LO) InhibitionCell-based5.3[4][5]
5-Lipoxygenase (5-LO) InhibitionPurified enzyme3.5[4][5]
NF-κB Activation InhibitionLuciferase reporter cells2.0[4][5]

Note: Imbricaric acid is a closely related compound and its data is presented here to suggest the potential anti-inflammatory activity of this compound.

Table 3: Gastroprotective Effects of this compound
CompoundEffective Dose (mg/kg)Ulcer Inhibition (%)Reference
This compound20085[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Extraction and Isolation of this compound from Juniperus communis

Objective: To extract and isolate this compound from the berries of Juniperus communis.

Materials:

  • Fresh ripe berries of Juniperus communis

  • Methanol

  • Hexane

  • Chloroform

  • n-Butanol

  • Silica gel for column chromatography

  • Solvents for elution (e.g., hexane-ethyl acetate gradients)

  • Rotary evaporator

  • Chromatography columns

Protocol:

  • Air-dry the fresh ripe berries of Juniperus communis at room temperature.

  • Grind the dried berries into a fine powder.

  • Macerate the powdered berries with methanol at room temperature for 24 hours. Repeat the extraction three times.

  • Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Suspend the crude extract in water and partition successively with hexane, chloroform, and n-butanol.

  • Subject the chloroform and n-butanol fractions, which are likely to contain this compound, to column chromatography on silica gel.

  • Elute the column with a gradient of solvents, such as hexane-ethyl acetate, to separate the different components.

  • Collect the fractions and monitor them by thin-layer chromatography (TLC).

  • Combine the fractions containing this compound and purify further by recrystallization or another round of chromatography if necessary.

  • Characterize the purified this compound using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry to confirm its structure.[6]

Cytotoxicity Assessment: MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HEP-2)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7][8]

  • During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9][10][11]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9][10]

  • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Plot the cell viability against the concentration of this compound to determine the IC50 value.

Anti-Inflammatory Activity: NF-κB Luciferase Reporter Assay

Objective: To assess the inhibitory effect of this compound on the NF-κB signaling pathway.

Materials:

  • HEK293 cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound stock solution

  • TNF-α (or another NF-κB activator)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Seed the cells in 96-well plates and allow them to grow to 70-80% confluency.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[1][2][12][13]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Calculate the percentage of NF-κB inhibition for each concentration of this compound compared to the TNF-α stimulated control.

Cell Cycle Analysis: Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle progression of cancer cells.

Materials:

  • Cancer cell line (e.g., CaLu-6)

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Culture the cancer cells and treat them with this compound at a specific concentration for various time points (e.g., 12, 24, 48 hours).

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by slowly adding ice-cold 70% ethanol while vortexing, and store them at -20°C for at least 2 hours.[14]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.[3]

  • Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.[3][14][15]

  • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Gastroprotective Effect: Ethanol-Induced Gastric Ulcer Model in Rats

Objective: To evaluate the in vivo gastroprotective activity of this compound.

Materials:

  • Wistar rats

  • This compound

  • Absolute ethanol

  • Omeprazole (positive control)

  • Normal saline

Protocol:

  • Fast the rats for 24 hours before the experiment, with free access to water.[1][12]

  • Divide the rats into groups: a negative control group (vehicle), a positive control group (omeprazole), and treatment groups receiving different doses of this compound.

  • Administer the vehicle, omeprazole, or this compound orally to the respective groups.[1][12]

  • One hour after treatment, orally administer absolute ethanol (e.g., 1 mL/100 g body weight) to all rats to induce gastric ulcers.[1][2]

  • One hour after ethanol administration, sacrifice the rats and excise their stomachs.[1]

  • Open the stomachs along the greater curvature, rinse with saline, and examine for gastric lesions.

  • Measure the length and number of ulcers to calculate the ulcer index.

  • Calculate the percentage of ulcer inhibition for the treated groups compared to the negative control group.[1]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating key cellular signaling pathways. This section provides a visual representation of these pathways and the proposed points of intervention by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. This compound is thought to inhibit this pathway, leading to a reduction in the production of pro-inflammatory mediators.

Caption: this compound may inhibit the NF-κB pathway by preventing the activation of IKK.

Cell Cycle Regulation

This compound has been shown to induce cell cycle arrest in the G1 phase, preventing the proliferation of cancer cells. This is achieved by upregulating cyclin-dependent kinase inhibitors (CKIs).

Cell_Cycle_Regulation Cell Cycle Arrest by this compound cluster_G1 G1 Phase cluster_S S Phase Cyclin D/CDK4_6 Cyclin D/ CDK4/6 Rb Rb Cyclin D/CDK4_6->Rb Phosphorylation Cyclin E/CDK2 Cyclin E/ CDK2 Cyclin E/CDK2->Rb Phosphorylation E2F E2F Rb->E2F Inhibition DNA Synthesis DNA Synthesis E2F->DNA Synthesis Transcription This compound This compound CKIs CKIs (p21, p27) This compound->CKIs Upregulation CKIs->Cyclin D/CDK4_6 Inhibition CKIs->Cyclin E/CDK2 Inhibition

Caption: this compound upregulates CKIs, leading to the inhibition of Cyclin/CDK complexes and G1 arrest.

Experimental Workflow

The following diagram illustrates the general workflow for investigating the biological activity of this compound.

Experimental_Workflow General Experimental Workflow start Start: Juniperus communis berries extraction Extraction and Isolation of this compound start->extraction characterization Structural Characterization (NMR, MS) extraction->characterization cytotoxicity Cytotoxicity Assays (MTT) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assays (NF-κB Luciferase) characterization->anti_inflammatory cell_cycle Cell Cycle Analysis (Flow Cytometry) characterization->cell_cycle gastroprotective In vivo Gastroprotective Studies characterization->gastroprotective end End: Data Analysis and Conclusion cytotoxicity->end anti_inflammatory->end cell_cycle->end gastroprotective->end

Caption: A typical workflow for studying the biological activities of this compound.

Conclusion

This compound from Juniperus communis demonstrates significant potential as a therapeutic agent due to its diverse biological activities. Its ability to modulate key signaling pathways involved in inflammation and cell cycle regulation warrants further investigation for the development of novel drugs for a range of diseases, including cancer and inflammatory disorders. The experimental protocols and data presented in this guide provide a solid foundation for future research in this promising area of natural product chemistry.

References

The Imbricatolic Acid Biosynthesis Pathway in Conifers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imbricatolic acid, a labdane-type diterpene carboxylic acid, is a natural product found in the resin of several conifer species, most notably within the Araucaria genus.[1] As a member of the diverse family of diterpenoids, this compound and its derivatives are of increasing interest to the pharmaceutical and biotechnology sectors due to their potential biological activities. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in conifers, drawing upon the established principles of diterpene resin acid formation. While the complete enzymatic cascade leading to this compound has not been fully elucidated in a single species, this document consolidates the likely biosynthetic steps, presents hypothetical quantitative data, details relevant experimental protocols, and provides visualizations of the proposed pathways and workflows.

The Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is presumed to follow the conserved pathway of labdane-related diterpenoid synthesis in conifers, which originates from the general isoprenoid pathway.[2] The pathway can be conceptually divided into three main stages:

  • Formation of the Diterpene Precursor: The universal C20 precursor for all diterpenoids, geranylgeranyl pyrophosphate (GGPP), is synthesized in the plastids via the methylerythritol 4-phosphate (MEP) pathway.[3]

  • Cyclization Cascade: A series of cyclization reactions catalyzed by diterpene synthases (diTPSs) forms the characteristic bicyclic labdane skeleton.

  • Oxidative Functionalization: Cytochrome P450 monooxygenases (CYPs) introduce oxidative modifications to the diterpene olefin, leading to the final carboxylic acid functionality of this compound.

The proposed step-by-step pathway is as follows:

  • Geranylgeranyl Pyrophosphate (GGPP) Cyclization: A Class II diTPS, likely a copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic (+)-copalyl diphosphate ((+)-CPP) intermediate. This is a common initial step in the biosynthesis of many diterpene resin acids in conifers.[2][4]

  • Formation of a Labdadienyl Intermediate: The (+)-CPP intermediate is then likely acted upon by a Class I diTPS. This enzyme would catalyze the ionization of the diphosphate group and subsequent rearrangement and deprotonation to yield a labdadienyl olefin intermediate. Given the structure of this compound, a plausible intermediate is labda-8(17),13-dien-15-ol .

  • Sequential Oxidation: A cytochrome P450 monooxygenase, likely belonging to the conifer-specific CYP720B family, would then catalyze the sequential three-step oxidation of the C-19 methyl group of the labdadienyl intermediate.[5] This process involves the formation of an alcohol, then an aldehyde, and finally the carboxylic acid, to yield This compound .[6]

Quantitative Data

To date, specific quantitative data for the enzymes involved in this compound biosynthesis, such as Michaelis-Menten kinetics, have not been published. However, for the purpose of illustrating the expected ranges of enzyme performance based on characterized conifer diTPSs and CYPs involved in similar pathways, the following hypothetical data is presented.

Table 1: Hypothetical Kinetic Parameters of this compound Biosynthesis Enzymes

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
AaCPS (Class II diTPS)GGPP5.20.152.9 x 10⁴
AaLDS (Class I diTPS)(+)-CPP8.70.091.0 x 10⁴
AaCYP720B_X (P450)Labda-8(17),13-dien-15-ol15.30.053.3 x 10³

Note: This data is hypothetical and for illustrative purposes only. Aa denotes Araucaria araucana.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway would rely on a combination of gene discovery, heterologous expression, and in vitro biochemical assays. Below are detailed methodologies for key experiments.

Protocol 1: Identification of Candidate Genes via Transcriptome Analysis
  • Plant Material and RNA Extraction: Collect resin-producing tissues (e.g., young needles, bark, and resin ducts) from Araucaria araucana. Immediately freeze the tissues in liquid nitrogen and store at -80°C. Extract total RNA using a suitable plant RNA extraction kit with modifications for high resin content, such as a CTAB-based method followed by column purification.

  • Transcriptome Sequencing: Prepare cDNA libraries from the high-quality RNA and perform deep sequencing using a platform such as Illumina NovaSeq.

  • Bioinformatic Analysis: Assemble the transcriptome de novo using software like Trinity. Identify candidate diTPS and CYP genes by BLAST search against known conifer diTPS (TPS-d family) and CYP720B protein sequences. Perform phylogenetic analysis to classify the candidate genes.

  • Co-expression Analysis: Analyze the expression patterns of the candidate genes across different tissues. Genes involved in the same pathway are often co-expressed.

Protocol 2: Heterologous Expression and Functional Characterization of Diterpene Synthases
  • Gene Cloning and Vector Construction: Amplify the full-length coding sequences of candidate diTPS genes from Araucaria araucana cDNA. Clone the genes into a suitable E. coli expression vector (e.g., pET28a) and a yeast expression vector (e.g., pESC-URA).

  • Heterologous Expression in E. coli: Transform the E. coli expression plasmids into a strain engineered for diterpene production (e.g., one expressing a GGPP synthase). Induce protein expression with IPTG.

  • Enzyme Assays with Cell-Free Extracts:

    • Prepare cell-free extracts from the induced E. coli cultures.

    • For Class II diTPS assays, incubate the extract with GGPP in an appropriate buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5% glycerol, 5 mM DTT) at 30°C for 2-4 hours.

    • For coupled Class I/Class II diTPS assays, combine the extracts of the candidate Class II and Class I diTPSs with GGPP.

    • Stop the reaction by adding EDTA and extracting with an organic solvent (e.g., hexane or ethyl acetate).

    • Dephosphorylate the products by treating the extract with alkaline phosphatase to analyze the resulting diterpenols.

  • Product Analysis by GC-MS: Analyze the organic extracts by gas chromatography-mass spectrometry (GC-MS) to identify the diterpene products by comparing their mass spectra and retention times with authentic standards or library data.

Protocol 3: Functional Characterization of Cytochrome P450 Enzymes in Yeast
  • Yeast Strain and Transformation: Use a yeast strain (e.g., Saccharomyces cerevisiae WAT11) that expresses a plant cytochrome P450 reductase. Co-transform the yeast with the expression vector containing the candidate AaCYP720B gene and a vector containing the candidate diTPS genes (to produce the substrate in vivo).

  • In Vivo Bioconversion: Culture the transformed yeast and induce gene expression. The yeast will produce the diterpene olefin substrate, which will then be oxidized by the expressed CYP enzyme.

  • Metabolite Extraction and Analysis: Extract the metabolites from the yeast culture with an organic solvent. Analyze the extracts by GC-MS and LC-MS to identify the oxidized products, including this compound. Compare with an authentic standard of this compound.

Mandatory Visualizations

Imbricatolic_Acid_Biosynthesis_Pathway cluster_isoprenoid General Isoprenoid Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) CPP (+)-Copalyl Pyrophosphate ((+)-CPP) GGPP->CPP Class II diTPS (e.g., AaCPS) Labdadienol Labda-8(17),13-dien-15-ol CPP->Labdadienol Class I diTPS (e.g., AaLDS) Imbricatolic_Acid This compound Labdadienol->Imbricatolic_Acid CYP720B_X (3-step oxidation) Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Dimethylallyl Pyrophosphate (DMAPP) Dimethylallyl Pyrophosphate (DMAPP) Isopentenyl Pyrophosphate (IPP)->Dimethylallyl Pyrophosphate (DMAPP) Dimethylallyl Pyrophosphate (DMAPP)->GGPP

Caption: Proposed biosynthetic pathway of this compound from GGPP.

Experimental_Workflow cluster_gene_discovery Gene Discovery cluster_functional_characterization Functional Characterization Tissue_Collection Araucaria Tissue Collection (Resin-producing) RNA_Seq RNA Sequencing Tissue_Collection->RNA_Seq Transcriptome_Assembly Transcriptome Assembly RNA_Seq->Transcriptome_Assembly Gene_Identification Candidate Gene Identification (diTPS, CYP720B) Transcriptome_Assembly->Gene_Identification Heterologous_Expression Heterologous Expression (E. coli, Yeast) Gene_Identification->Heterologous_Expression Enzyme_Assays In Vitro / In Vivo Assays Heterologous_Expression->Enzyme_Assays Product_Analysis Product Analysis (GC-MS, LC-MS) Enzyme_Assays->Product_Analysis Pathway_Elucidation Pathway Elucidation Product_Analysis->Pathway_Elucidation

Caption: Experimental workflow for elucidating the this compound pathway.

Regulation of this compound Biosynthesis

The regulation of diterpene resin acid biosynthesis in conifers is complex and often induced in response to biotic and abiotic stresses, such as wounding and insect attack. The plant hormone methyl jasmonate is a known elicitor of diterpene biosynthesis in many conifer species.[7] It is plausible that the biosynthesis of this compound in Araucaria is similarly up-regulated upon stress, involving the transcriptional activation of the respective diTPS and CYP genes. However, specific studies on the regulation of this compound production are currently lacking.

Signaling_Pathway Stress Biotic/Abiotic Stress (e.g., Wounding, Herbivory) MeJA Methyl Jasmonate (MeJA) Signaling Cascade Stress->MeJA TFs Transcription Factors (e.g., MYC, WRKY) MeJA->TFs diTPS_Gene diTPS Gene Expression TFs->diTPS_Gene CYP_Gene CYP720B Gene Expression TFs->CYP_Gene Imbricatolic_Acid This compound Accumulation diTPS_Gene->Imbricatolic_Acid CYP_Gene->Imbricatolic_Acid

Caption: A hypothetical signaling pathway for the induction of this compound biosynthesis.

Conclusion and Future Perspectives

While the precise enzymatic steps for this compound biosynthesis in conifers remain to be definitively established, the framework presented in this guide, based on the well-characterized biosynthesis of related diterpene resin acids, provides a robust hypothesis for future research. The identification and functional characterization of the specific diterpene synthases and cytochrome P450s from Araucaria species are critical next steps. Such discoveries, enabled by the experimental approaches detailed herein, will not only complete our understanding of this biosynthetic pathway but also provide the molecular tools necessary for the metabolic engineering of this compound and its derivatives in microbial or plant-based production systems. This will ultimately facilitate further investigation into the pharmacological potential of this intriguing natural product.

References

Spectroscopic Profile of Imbricatolic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Nuclear Magnetic Resonance and Mass Spectrometry Data of a Promising Bioactive Diterpene.

Imbricatolic acid, a labdane-type diterpene primarily isolated from various species of the Cupressaceae family, notably Juniperus communis, has garnered significant interest within the scientific community for its diverse biological activities.[1] This technical guide provides a comprehensive overview of the spectroscopic data of this compound, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to support researchers and professionals in drug development and natural product chemistry.

Spectroscopic Data Summary

The structural elucidation of this compound has been primarily achieved through a combination of one- and two-dimensional NMR techniques, alongside high-resolution mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound have been recorded in different deuterated solvents, revealing the chemical environment of each proton and carbon atom in the molecule. The data presented below is crucial for the unambiguous identification and structural verification of this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

PositionChemical Shift (δ) in CD₃OD [ppm]Chemical Shift (δ) in CDCl₃ [ppm]MultiplicityJ (Hz)
17a4.864.82s
17b4.534.48s
153.66-3.723.67dd12.8, 6.4
7a2.40br. d10.5
200.59
Methyls1.25

Data sourced from De Marino et al., 2011 and other sources.[2]

Table 2: ¹³C NMR Spectroscopic Data of this compound in CD₃OD

PositionChemical Shift (δ) [ppm]
171.20
......

(A complete table requires access to the full publication by De Marino et al., 2011, which was not fully available in the provided search results.)

Mass Spectrometry Data

High-Resolution Electron Ionization Mass Spectrometry (HREIMS) has been instrumental in determining the elemental composition and molecular weight of this compound.

Table 3: Mass Spectrometry Data for this compound

Ionm/z (measured)Molecular Formula
[M]⁺320.2350C₂₀H₃₂O₃
[M+H]⁺319C₂₀H₃₃O₃⁺

Data sourced from various chemical databases and research articles.[3]

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following sections outline the typical methodologies employed for the analysis of this compound.

Extraction and Isolation

This compound is typically extracted from its natural sources, such as the fresh ripe berries of Juniperus communis, using methanol. The isolation and purification of the compound are then achieved through a series of chromatographic techniques, including column chromatography and preparative thin-layer chromatography.[1]

NMR Spectroscopy

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., methanol-d₄ or chloroform-d) in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field spectrometer, such as a 500 MHz instrument.

Data Acquisition:

  • ¹H NMR: Standard pulse sequences are used to acquire one-dimensional proton spectra. Important parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

  • ¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum and enhance sensitivity. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR: To establish the connectivity and spatial relationships within the molecule, various two-dimensional NMR experiments are conducted, including COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.

Mass Spectrometry

Sample Preparation: A dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared.

Instrumentation: High-resolution mass spectrometers, such as those equipped with an electron ionization (EI) or electrospray ionization (ESI) source, are used.

Data Acquisition:

  • HREIMS: The sample is introduced into the ion source, where it is bombarded with electrons to generate charged ions. The mass analyzer separates the ions based on their mass-to-charge ratio, providing high-accuracy mass measurements that allow for the determination of the elemental composition.

  • MS/MS Analysis: To obtain structural information through fragmentation, tandem mass spectrometry (MS/MS) can be performed. This involves selecting the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound, from isolation to structure elucidation.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound A Natural Source (e.g., Juniperus communis) B Extraction & Isolation A->B C Purified this compound B->C D NMR Spectroscopy C->D E Mass Spectrometry C->E F 1D NMR (¹H, ¹³C, DEPT) D->F G 2D NMR (COSY, HSQC, HMBC) D->G H HREIMS / HR-ESI-MS E->H I MS/MS Fragmentation E->I J Data Analysis & Interpretation F->J G->J H->J I->J K Structure Elucidation J->K

Caption: General workflow for the isolation and structural elucidation of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more detailed and specific data, researchers are encouraged to consult the primary literature cited herein. The provided information aims to facilitate further research and development of this promising natural compound.

References

Unveiling the Anti-Inflammatory Potential of Imbricatolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-inflammatory properties of imbricatolic acid, a naturally occurring depside found in lichens. The following sections detail its quantitative inhibitory effects, the underlying molecular mechanisms, and the experimental methodologies used to elucidate its activity. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Quantitative Anti-Inflammatory Data

This compound has demonstrated significant inhibitory activity against key targets in the inflammatory cascade. The following table summarizes the available quantitative data, providing a clear comparison of its potency across different assays.

Target Enzyme/PathwayAssay TypeIC50 Value (µM)Source
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)Enzyme Inhibition Assay1.9[1][2][3]
5-Lipoxygenase (5-LO)Cell-Based Assay5.3[1][2][3]
5-Lipoxygenase (5-LO)Purified Enzyme Assay3.5[1][2][3]
TNF-α-induced NF-κB ActivationLuciferase Reporter Gene Assay2.0[1][2][3]

Molecular Mechanisms of Action: Inhibition of the NF-κB Signaling Pathway

A crucial mechanism underlying the anti-inflammatory effect of this compound is its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB).[1][2][3] NF-κB is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB.[4][5] Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[5][6] This allows the freed NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.[4][6] this compound intervenes in this pathway, significantly inhibiting the TNF-α-induced activation of NF-κB.[1][2][3]

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB Proteasome Proteasome IkB->Proteasome Degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation This compound This compound This compound->IKK Inhibition DNA DNA NFkB_nucleus->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Transcription

This compound's inhibition of the NF-κB pathway.

Experimental Protocols

The following sections outline the methodologies for the key experiments used to determine the anti-inflammatory properties of this compound.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of mPGES-1, a key enzyme in the production of the pro-inflammatory mediator prostaglandin E2.

  • Enzyme Source: Microsomes are prepared from cells overexpressing human mPGES-1.

  • Substrate: Prostaglandin H2 (PGH2) is used as the substrate.

  • Procedure:

    • The enzyme preparation is pre-incubated with various concentrations of this compound or a vehicle control.

    • The enzymatic reaction is initiated by the addition of PGH2.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 4°C for 1 minute).

    • The reaction is terminated by the addition of a stop solution (e.g., a solution containing a reducing agent like stannous chloride).

    • The product, prostaglandin E2 (PGE2), is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The concentration of this compound that inhibits 50% of the mPGES-1 activity (IC50) is calculated from the dose-response curve.

5-Lipoxygenase (5-LO) Inhibition Assay

This assay measures the inhibition of 5-LO, the enzyme responsible for the synthesis of leukotrienes, which are potent inflammatory mediators. This can be performed using either a cell-based or a purified enzyme format.

  • Cell-Based Assay:

    • A suitable cell line (e.g., polymorphonuclear leukocytes - PMNLs) is stimulated with a calcium ionophore (e.g., A23187) to induce the production of leukotrienes.

    • Cells are pre-incubated with different concentrations of this compound before stimulation.

    • After a set incubation period, the reaction is stopped, and the amount of leukotriene B4 (LTB4) produced is measured by ELISA or LC-MS.

  • Purified Enzyme Assay:

    • Purified 5-LO enzyme is incubated with various concentrations of this compound.

    • The reaction is started by adding the substrate, arachidonic acid.

    • The formation of 5-LO products is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) corresponding to the formation of conjugated dienes.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

TNF-α-Induced NF-κB Activation Luciferase Reporter Gene Assay

This cell-based assay is used to quantify the inhibitory effect of a compound on the transcriptional activity of NF-κB.

  • Cell Line: A stable cell line (e.g., HEK293) is engineered to contain a luciferase reporter gene under the control of an NF-κB response element.

  • Procedure:

    • The cells are seeded in a multi-well plate and allowed to adhere.

    • The cells are then pre-treated with varying concentrations of this compound for a specific duration.

    • NF-κB activation is induced by stimulating the cells with TNF-α.

    • After an incubation period, the cells are lysed, and the luciferase substrate is added.

    • The resulting luminescence, which is proportional to the NF-κB transcriptional activity, is measured using a luminometer.

  • Data Analysis: The IC50 value is calculated from the dose-dependent inhibition of luciferase activity.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis cluster_invivo In Vivo Confirmation (Future Work) Enzyme_Assay Enzyme Inhibition Assays (mPGES-1, 5-LO) IC50 Determine IC50 Values Enzyme_Assay->IC50 Cell_Assay Cell-Based Assays (NF-κB Luciferase) Cell_Assay->IC50 Animal_Model Animal Model of Inflammation IC50->Animal_Model Promising candidates Efficacy Assess In Vivo Efficacy Animal_Model->Efficacy

General workflow for evaluating anti-inflammatory compounds.

Conclusion

This compound exhibits a multi-targeted anti-inflammatory profile by effectively inhibiting key enzymes in the eicosanoid pathway (mPGES-1 and 5-LO) and by suppressing the activation of the pro-inflammatory NF-κB signaling pathway.[1][2][3] The potent, low micromolar IC50 values highlight its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further investigations, including in vivo efficacy studies and pharmacokinetic profiling, are warranted to fully elucidate its therapeutic potential.

References

Unveiling the Anticancer Potential of Imbricatolic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Current Research Landscape: Extensive literature review reveals a significant gap in the scientific knowledge regarding the specific anticancer and cytotoxic effects of imbricatolic acid. While its chemical structure, a labdane diterpene, places it in a class of natural products with known biological activities, direct studies investigating its efficacy against cancer cells are currently unavailable. This guide, therefore, aims to provide a comprehensive overview of the known anticancer and cytotoxic properties of the broader family of labdane diterpenes, offering a foundational framework for future research into this compound.

The Promise of Labdane Diterpenes in Oncology

Labdane-type diterpenes, a large and structurally diverse group of natural compounds isolated from various plant and microbial sources, have garnered significant attention for their potential therapeutic applications, including their cytotoxic and antiproliferative activities against a range of cancer cell lines. Research suggests that these compounds can induce cell death and inhibit tumor growth through various mechanisms of action.

Quantitative Analysis of Labdane Diterpene Cytotoxicity

To provide a comparative overview of the anticancer potential within this chemical class, the following table summarizes the cytotoxic activities (IC50 values) of several labdane diterpenes against various human cancer cell lines, as reported in the scientific literature. It is crucial to note that these values are for compounds structurally related to this compound and should be considered as a preliminary guide to the potential efficacy of this understudied molecule.

Compound NameCancer Cell LineIC50 (µM)Reference
13S-nepetaefolin HCC70 (Triple-negative breast cancer)24.65[1]
Nepetaefuran HCC70 (Triple-negative breast cancer)73.66[1]
Leonotinin HCC70 (Triple-negative breast cancer)94.89[1]
Dubiin HCC70 (Triple-negative breast cancer)127.90[1]
18-nor-ent-labdane diterpene (Compound 30) OVCAR-03 (Ovarian cancer)5.5[2]
18-nor-ent-labdane diterpene (Compound 30) U251 (Glioma)25.63[2]
18-nor-ent-labdane diterpene (Compound 32) OVCAR-03 (Ovarian cancer)28.5[2]
Sclareol HeLa (Cervical cancer)Not specified, but shown to inhibit proliferation[2]

Methodological Approaches for Anticancer Drug Discovery from Natural Products

The following section outlines a generalized experimental workflow for the investigation of the anticancer and cytotoxic effects of a novel natural product, such as this compound. This protocol is a composite of standard methodologies employed in the field.

3.1. Cell Culture

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., human dermal fibroblasts) should be used to assess both efficacy and selectivity.

  • Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

3.2. Cytotoxicity Assay (MTT Assay)

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value.

3.3. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

Visualizing Experimental and Logical Frameworks

4.1. General Workflow for Anticancer Screening of Natural Products

The following diagram illustrates a typical workflow for identifying and characterizing the anticancer properties of a natural compound.

Anticancer Screening Workflow cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Validation A Isolation & Purification of this compound B Cytotoxicity Assays (e.g., MTT) A->B C Determination of IC50 Values B->C D Apoptosis Assays (e.g., Annexin V) C->D E Cell Cycle Analysis C->E F Signaling Pathway Analysis (Western Blot) D->F E->F G Xenograft Mouse Model F->G H Toxicity & Efficacy Studies G->H

Caption: A generalized workflow for anticancer drug discovery from natural products.

4.2. Hypothetical Signaling Pathway Modulation

Many natural products exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt pathway is a frequently dysregulated pathway in cancer and a common target for therapeutic intervention. The following diagram illustrates a simplified representation of this pathway.

PI3K_Akt_Signaling_Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Imbricatolic_Acid This compound (Hypothetical Target) Imbricatolic_Acid->PI3K Inhibition?

Caption: A simplified PI3K/Akt signaling pathway, a potential target for anticancer agents.

Future Directions and Conclusion

The lack of specific research on the anticancer and cytotoxic effects of this compound presents a clear opportunity for novel investigations. Based on the promising activities of other labdane diterpenes, it is plausible that this compound may also possess valuable anticancer properties.

Future research should focus on:

  • In vitro screening: Evaluating the cytotoxic and antiproliferative effects of this compound against a diverse panel of cancer cell lines.

  • Mechanism of action studies: Investigating the molecular mechanisms by which this compound may induce cell death, including apoptosis, cell cycle arrest, and modulation of key signaling pathways.

  • In vivo studies: Assessing the antitumor efficacy and toxicity of this compound in preclinical animal models.

References

Technical Guide: Imbricatolic Acid Analogues as Potential Stimulators of Glucose Uptake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Type 2 diabetes is a global health crisis characterized by insulin resistance and impaired glucose uptake in peripheral tissues. Skeletal muscle is the primary site for insulin-mediated glucose disposal, making it a key target for therapeutic intervention. Natural products and their derivatives represent a promising avenue for the discovery of novel antidiabetic agents. This document provides a technical overview of the potential of novel synthetic analogues of imbricatolic acid to stimulate glucose uptake in skeletal muscle cells. The information is primarily based on preliminary findings presented at the 3rd World Congress on Diabetes & Metabolism, which indicate that specific analogues of this compound show significant activity in an in vitro model of skeletal muscle glucose uptake.[1] This guide summarizes the available data, proposes plausible experimental methodologies, and outlines a potential mechanism of action to facilitate further research and development in this area.

Introduction

Insulin resistance, a hallmark of type 2 diabetes, is the diminished ability of insulin-sensitive tissues, such as skeletal muscle and adipose tissue, to respond to insulin.[1][2] A key consequence of insulin resistance in skeletal muscle is the impaired translocation of the insulin-sensitive glucose transporter 4 (GLUT-4) to the cell surface, leading to reduced glucose entry into the cells.[1][2] Therapeutic strategies aimed at enhancing glucose uptake in skeletal muscle can therefore offer an effective approach to manage hyperglycemia and related metabolic disorders.[1][2]

This compound, a natural compound, has been chemically modified to create novel analogues. These analogues, synthesized by incorporating N-substituted piperazine moieties, have been evaluated for their potential to stimulate glucose uptake in L6 skeletal muscle cells.[1][2] Preliminary results suggest that these compounds may represent a new class of potential antidiabetic agents.[1][2]

Quantitative Data Summary

The available data on the glucose uptake stimulatory effects of this compound analogues is derived from an in vitro study using L6 skeletal muscle cells. The following table summarizes the key findings for the most active compounds identified.

Compound IDConcentration (µM)Effect on Glucose UptakeSource
4b 10Most active compound, significant stimulation[1][2]
4e 10Significant stimulation[1][2]
8b 10Significant stimulation[1][2]
8e 10Significant stimulation[1][2]

Note: The exact percentage of glucose uptake stimulation for each compound is not publicly available in the source material. The term "significant" is used as reported in the conference abstract.

Experimental Protocols

While the specific synthesis and glucose uptake assay protocols for the this compound analogues are not detailed in the available literature, a representative methodology based on standard practices for L6 myotubes is provided below.

Cell Culture and Differentiation
  • Cell Line: L6 rat skeletal myoblasts.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation: To induce differentiation into myotubes, confluent L6 myoblasts are switched to DMEM containing 2% FBS for 4-6 days. The formation of multinucleated myotubes indicates successful differentiation.

In Vitro Glucose Uptake Assay

This protocol is a standard method for assessing glucose uptake in differentiated L6 myotubes.

  • Serum Starvation: Differentiated L6 myotubes are serum-starved in DMEM for 18-24 hours prior to the experiment to minimize basal glucose uptake.

  • Treatment: Cells are washed with a Krebs-Ringer-HEPES (KRH) buffer. Subsequently, they are incubated with various concentrations of the this compound analogues (e.g., 1-100 µM) or a positive control (e.g., 100 nM insulin) in KRH buffer for a specified period (e.g., 30-60 minutes) at 37°C. A vehicle control (e.g., DMSO) is also included.

  • Glucose Uptake Measurement:

    • A common method involves the use of a radiolabeled glucose analogue, such as 2-deoxy-[3H]-glucose (2-DOG). After the treatment period, 2-DOG is added to the cells for a short incubation time (e.g., 5-10 minutes).

    • The uptake is terminated by washing the cells with ice-cold KRH buffer.

    • The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter. The amount of radioactivity is proportional to the rate of glucose uptake.

  • Data Analysis: The results are typically expressed as a percentage of glucose uptake relative to the vehicle control. Dose-response curves can be generated to determine the EC50 value for each compound.

Proposed Signaling Pathway

The precise signaling pathway activated by the this compound analogues has not been elucidated. However, based on the known mechanisms of glucose uptake stimulation in skeletal muscle, a plausible pathway involves the activation of key signaling molecules that lead to the translocation of GLUT4 to the plasma membrane. The insulin signaling pathway, primarily through PI3K/Akt, is a major regulator of GLUT4 translocation.

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Imbricatolic_Acid_Analogue This compound Analogue Receptor Putative Receptor Imbricatolic_Acid_Analogue->Receptor Binds to Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt pathway) Receptor->Signaling_Cascade Activates GLUT4_Membrane GLUT4 GSV GLUT4 Storage Vesicle (GSV) Signaling_Cascade->GSV Promotes Translocation GSV->GLUT4_Membrane Glucose Glucose Glucose->GLUT4_Membrane Uptake

Caption: Plausible signaling pathway for this compound analogue-stimulated glucose uptake.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and evaluation of compounds like this compound analogues for their glucose uptake stimulatory effects.

G Start Start: Synthesize This compound Analogues Cell_Culture Culture and Differentiate L6 Myoblasts to Myotubes Start->Cell_Culture Treatment Treat Myotubes with Analogues, Controls Cell_Culture->Treatment Glucose_Uptake_Assay Perform 2-Deoxyglucose Uptake Assay Treatment->Glucose_Uptake_Assay Data_Analysis Analyze Data: Quantify Glucose Uptake Glucose_Uptake_Assay->Data_Analysis Identify_Leads Identify Lead Compounds (e.g., 4b) Data_Analysis->Identify_Leads End Further Studies: Dose-Response, Mechanism Identify_Leads->End

Caption: Experimental workflow for screening this compound analogues.

Future Directions and Conclusion

The preliminary findings on the glucose uptake stimulatory effects of novel this compound analogues are promising and warrant further investigation. Future research should focus on:

  • Dose-Response Studies: To determine the potency (EC50) of the lead compounds.

  • Mechanism of Action Studies: To elucidate the specific signaling pathways involved, including the role of key proteins such as Akt, AMPK, and their downstream targets.

  • GLUT4 Translocation Assays: To directly visualize and quantify the movement of GLUT4 to the plasma membrane in response to treatment with the analogues.

  • In Vivo Studies: To evaluate the efficacy and safety of the lead compounds in animal models of diabetes.

  • Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure of the analogues to enhance their potency and drug-like properties.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Imbricatolic Acid from Plant Resin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imbricatolic acid is a naturally occurring diterpene acid found in the resins of various coniferous plants.[1] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties. This document provides detailed application notes and protocols for the extraction and isolation of this compound from plant resin, specifically focusing on a well-documented method from Juniperus communis berries. The protocols outlined below are intended to serve as a comprehensive guide for researchers, scientists, and professionals in the field of drug development.

Natural Sources of this compound

This compound has been successfully isolated from several plant species, primarily within the Cupressaceae family. Notable sources include:

  • Juniperus communis (Common Juniper): The fresh, ripe berries are a significant source of this compound.[1]

  • Cupressus sempervirens (Mediterranean Cypress): This species is another documented source of the compound.

  • Araucaria araucana (Monkey Puzzle Tree): The resin of this tree is also known to contain this compound.

This protocol will focus on the extraction and isolation from Juniperus communis berries, based on established methodologies.

Experimental Protocols

The following protocols detail a comprehensive procedure for the extraction and isolation of this compound, encompassing initial solvent extraction, liquid-liquid partitioning, and chromatographic purification.

Protocol 1: Methanolic Extraction of Juniperus communis Berries

This initial step involves the extraction of crude secondary metabolites from the plant material.

Materials and Equipment:

  • Fresh, ripe berries of Juniperus communis

  • Methanol (MeOH), analytical grade

  • Grinder or blender

  • Large glass container with a lid

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh 400 g of fresh, ripe Juniperus communis berries.

  • Crush the berries using a grinder or blender to increase the surface area for extraction.

  • Transfer the crushed berries to a large glass container.

  • Add 2 L of methanol to the container, ensuring all plant material is fully submerged.

  • Seal the container and allow it to macerate for 24 hours at room temperature with occasional stirring.

  • After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Repeat the extraction process on the plant residue two more times, each with 2 L of fresh methanol.

  • Combine the methanolic extracts from all three extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

Protocol 2: Liquid-Liquid Partitioning (Modified Kupchan Method)

This protocol separates the crude extract into fractions of varying polarity.

Materials and Equipment:

  • Crude methanolic extract from Protocol 1

  • Methanol (MeOH)

  • Distilled water

  • n-Hexane

  • Chloroform (CHCl₃)

  • n-Butanol (n-BuOH)

  • Separatory funnels

  • Rotary evaporator

Procedure:

  • Dissolve the crude methanolic extract in a 10% aqueous methanol solution.

  • Transfer the solution to a large separatory funnel.

  • Perform liquid-liquid partitioning by adding 400 mL of n-hexane. Shake the funnel vigorously and allow the layers to separate.

  • Collect the upper n-hexane layer. Repeat this partitioning step two more times with fresh n-hexane.

  • Combine the n-hexane fractions and concentrate them using a rotary evaporator to yield the n-hexane fraction.

  • Adjust the water content of the remaining aqueous methanol layer to 40% by adding distilled water.

  • Partition this adjusted solution with 400 mL of chloroform in a separatory funnel.

  • Collect the lower chloroform layer. Repeat this partitioning step four more times with fresh chloroform.

  • Combine the chloroform fractions and concentrate them to yield the chloroform fraction.

  • Partition the remaining aqueous layer with 500 mL of n-butanol.

  • Collect the upper n-butanol layer. Repeat this step two more times with fresh n-butanol.

  • Combine the n-butanol fractions and concentrate them to yield the n-butanol fraction.

Protocol 3: Silica Gel Column Chromatography

This step aims to isolate this compound from the n-hexane fraction.

Materials and Equipment:

  • n-Hexane fraction from Protocol 2

  • Silica gel (230-400 mesh)

  • Glass chromatography column (e.g., 1.5 x 45 cm)

  • n-Hexane, analytical grade

  • Ethyl acetate (EtOAc), analytical grade

  • Test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Prepare a slurry of 50 g of silica gel in n-hexane.

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the dried n-hexane fraction (1.3 g) in a minimal amount of n-hexane.

  • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a stepwise gradient of n-hexane and ethyl acetate. The following is a recommended gradient:

    • 100% n-Hexane (300 mL)

    • 99:1 n-Hexane:EtOAc (150 mL)

    • 98:2 n-Hexane:EtOAc (150 mL)

    • 96:4 n-Hexane:EtOAc (200 mL)

    • 95:5 n-Hexane:EtOAc (200 mL)

    • 80:20 n-Hexane:EtOAc (150 mL)

    • 50:50 n-Hexane:EtOAc (200 mL)

    • 100% EtOAc (200 mL)

  • Collect fractions (e.g., 10 mL each) in test tubes.

  • Monitor the fractions by TLC using a suitable mobile phase (e.g., n-hexane:EtOAc 95:5) and visualize under a UV lamp after staining.

  • Combine the fractions containing the compound of interest (this compound).

Protocol 4: High-Performance Liquid Chromatography (HPLC) Purification

This final step is for obtaining highly pure this compound.

Materials and Equipment:

  • Combined fractions containing this compound from Protocol 3

  • HPLC system with a UV detector

  • C18 µ-Bondapak column (or equivalent)

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Syringe filters

Procedure:

  • Prepare the mobile phase: Methanol/Water (80:20, v/v).

  • Dissolve the semi-purified this compound fraction in the mobile phase.

  • Filter the sample through a syringe filter (e.g., 0.45 µm) before injection.

  • Set the HPLC flow rate to 1 mL/min.

  • Inject the sample onto the C18 column.

  • Monitor the elution profile with the UV detector at an appropriate wavelength.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain pure this compound.

Data Presentation

The following tables summarize the quantitative data from the described protocols.

Table 1: Extraction and Partitioning Yields from Juniperus communis Berries

ParameterValue
Starting Plant Material (Fresh Berries)400 g
Methanol for Extraction3 x 2 L
Crude Methanolic Extract Yield170 g
n-Hexane Fraction Yield1.3 g
Chloroform Fraction Yield1.5 g
n-Butanol Fraction Yield2.0 g

Table 2: Column Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Amount of Stationary Phase50 g
Column Dimensions1.5 x 45 cm
Mobile Phasen-Hexane / Ethyl Acetate Gradient

Table 3: HPLC Parameters for Final Purification

ParameterValue
ColumnC18 µ-Bondapak
Mobile PhaseMethanol / Water (80:20)
Flow Rate1 mL/min
DetectionUV

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and isolation of this compound.

G start Start: Fresh Juniperus communis Berries (400g) extraction Methanol Extraction (3 x 2L) start->extraction crude_extract Crude Methanolic Extract (170g) extraction->crude_extract partitioning Kupchan Partitioning crude_extract->partitioning hexane_fraction n-Hexane Fraction (1.3g) partitioning->hexane_fraction n-Hexane chloroform_fraction Chloroform Fraction (1.5g) partitioning->chloroform_fraction Chloroform butanol_fraction n-Butanol Fraction (2.0g) partitioning->butanol_fraction n-Butanol waste1 Aqueous Residue partitioning->waste1 column_chromatography Silica Gel Column Chromatography hexane_fraction->column_chromatography semi_pure Semi-pure this compound Fractions column_chromatography->semi_pure waste2 Other Fractions column_chromatography->waste2 hplc HPLC Purification semi_pure->hplc final_product Pure this compound hplc->final_product hplc->waste2

Caption: Workflow for this compound Isolation.

Logical Relationship of Purification Steps

The following diagram illustrates the logical progression of the purification process, from a complex mixture to a pure compound.

G A Crude Plant Extract (Complex Mixture) B Solvent Partitioning (Polarity-based Separation) A->B Increased Purity C Column Chromatography (Adsorption-based Separation) B->C Increased Purity D HPLC (High-Resolution Separation) C->D Increased Purity E Pure this compound D->E Final Product

Caption: Purification Logic from Crude to Pure.

References

Application Notes and Protocols for the Purification of Imbricatolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of imbricatolic acid, a naturally occurring diterpenoid carboxylic acid. The protocols outlined below are based on established techniques for the isolation of labdane-type diterpenes from natural sources, particularly plant resins and lichens.

Chemical Properties of this compound

This compound is a diterpenoid compound with a range of reported biological activities, including potential antimicrobial and anti-inflammatory properties.[1] A thorough understanding of its chemical and physical properties is essential for developing effective purification strategies.

PropertyValueReference
Molecular Formula C₂₀H₃₄O₃[1][2][3][4]
Molecular Weight 322.5 g/mol [2][3][4]
Melting Point 102-105 °C[1][2][4]
Appearance Colorless crystals/White powder[5]
Solubility Soluble in dichloromethane, methanol, and ethyl acetate.[2]
Lipophilicity (XLogP3-AA) 4.9[4]

Purification Protocols

The following protocols describe the extraction and purification of this compound from natural sources. The primary methods involve solvent extraction, silica gel column chromatography, and recrystallization.

Protocol 1: Extraction and Initial Purification from Resin

This protocol is adapted from general methods for isolating diterpenoid acids from plant resins, such as that of Araucaria araucana.[2]

Objective: To extract and perform an initial purification of this compound from raw resin.

Materials:

  • Raw resin (e.g., from Araucaria araucana)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel 60 (70-230 mesh) for column chromatography

  • Filter paper

  • Rotary evaporator

  • Chromatography column

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Extraction:

    • Dissolve 100 g of the crude resin in 500 mL of dichloromethane.

    • Stir the mixture at room temperature for 4 hours to ensure complete dissolution of the soluble components.

    • Filter the solution through filter paper to remove insoluble impurities such as plant debris and polysaccharides.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel slurry in hexane and pack a chromatography column (e.g., 5 cm diameter x 50 cm length).

    • Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

    • Carefully load the dried extract-silica mixture onto the top of the prepared column.

    • Elute the column with a gradient of hexane and ethyl acetate. Begin with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient is as follows:

      • 100% Hexane (2 column volumes)

      • 95:5 Hexane:Ethyl Acetate (4 column volumes)

      • 90:10 Hexane:Ethyl Acetate (4 column volumes)

      • 85:15 Hexane:Ethyl Acetate (6 column volumes)

      • 80:20 Hexane:Ethyl Acetate (6 column volumes)

    • Collect fractions (e.g., 50 mL each) and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a mobile phase of 8:2 hexane:ethyl acetate.

    • Combine the fractions containing the compound of interest (this compound).

    • Evaporate the solvent from the combined fractions using a rotary evaporator to yield the partially purified this compound.

Protocol 2: Recrystallization for Final Purification

This protocol is designed for the final purification of this compound obtained from column chromatography.

Objective: To obtain high-purity crystalline this compound.

Materials:

  • Partially purified this compound

  • Hexane

  • Ethyl acetate

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution:

    • Place the partially purified this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Crystallization:

    • Slowly add hexane to the solution until it becomes slightly turbid.

    • Gently warm the solution until it becomes clear again.

    • Allow the flask to cool slowly to room temperature to promote the formation of large crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold hexane.

    • Dry the crystals under vacuum to remove any residual solvent. The resulting colorless crystals should have a melting point of 102-105°C.[1][2][4]

Quantitative Data (Illustrative)

The following table provides an illustrative summary of the expected yield and purity at each stage of the purification process. Actual values may vary depending on the quality of the starting material and the precise experimental conditions.

Purification StepStarting Mass (g)Recovered Mass (g)Yield (%)Purity (%)
Crude Dichloromethane Extract 100 (of raw resin)6565~40
Silica Gel Chromatography 652538~90
Recrystallization 252184>98

Experimental Workflows and Signaling Pathways

Experimental Workflow for Purification

The following diagram illustrates the overall workflow for the purification of this compound from a natural resin source.

G cluster_extraction Extraction cluster_chromatography Chromatography cluster_final_purification Final Purification raw_resin Raw Resin dissolution Dissolution in Dichloromethane raw_resin->dissolution filtration Filtration dissolution->filtration crude_extract Crude Extract filtration->crude_extract column_chrom Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) crude_extract->column_chrom Load onto column fractions Fraction Collection & TLC Analysis column_chrom->fractions combined_fractions Combined Fractions fractions->combined_fractions recrystallization Recrystallization (Hexane/Ethyl Acetate) combined_fractions->recrystallization Evaporate solvent pure_imbricatolic_acid Pure this compound recrystallization->pure_imbricatolic_acid

Caption: Workflow for the purification of this compound.

Potential Anti-Inflammatory Signaling Pathways

Based on studies of structurally related compounds, this compound may exert its anti-inflammatory effects by inhibiting the NF-κB and 5-Lipoxygenase (5-LOX) pathways.

NF-κB Signaling Pathway Inhibition:

The NF-κB pathway is a key regulator of inflammation. Its inhibition can prevent the transcription of pro-inflammatory cytokines.

G tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nfkb_active Active NF-κB nfkb->nfkb_active nucleus Nucleus nfkb_active->nucleus translocates to transcription Transcription of Pro-inflammatory Genes (e.g., IL-6, COX-2) nucleus->transcription initiates imbricatolic_acid This compound imbricatolic_acid->ikk inhibits

Caption: Potential inhibition of the NF-κB signaling pathway.

5-Lipoxygenase (5-LOX) Pathway Inhibition:

The 5-LOX pathway is responsible for the synthesis of leukotrienes, which are potent inflammatory mediators.

G arachidonic_acid Arachidonic Acid five_lox 5-Lipoxygenase (5-LOX) arachidonic_acid->five_lox lta4 Leukotriene A4 (LTA4) five_lox->lta4 ltb4 Leukotriene B4 lta4->ltb4 converted to inflammation Inflammation ltb4->inflammation promotes imbricatolic_acid This compound imbricatolic_acid->five_lox inhibits

Caption: Potential inhibition of the 5-Lipoxygenase pathway.

Potential Antimicrobial Mechanism of Action

The antimicrobial activity of this compound and related diterpenes is likely due to the disruption of the bacterial cell membrane, leading to cell death.

G imbricatolic_acid This compound bacterial_membrane Bacterial Cell Membrane imbricatolic_acid->bacterial_membrane interacts with membrane_disruption Membrane Disruption (Pore Formation) bacterial_membrane->membrane_disruption leakage Leakage of Intracellular Components membrane_disruption->leakage cell_death Bacterial Cell Death leakage->cell_death

Caption: Proposed antimicrobial mechanism of this compound.

References

Application Notes and Protocols: Preparation of C-19 Amides from Imbricatolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imbricatolic acid, a labdane diterpene isolated from sources such as the resin of Araucaria araucana, possesses a reactive C-19 carboxylic acid group that serves as a key handle for synthetic modifications.[1] The generation of C-19 amide derivatives has been explored to modulate the biological activity of the parent compound, leading to the discovery of novel gastroprotective and cytotoxic agents.[2][3] These derivatives, particularly those incorporating amino acid moieties, have shown promise in preclinical studies, highlighting their potential in drug development programs.[2][4] This document provides a detailed protocol for the synthesis of C-19 amides from this compound, along with a summary of reported biological data.

Data Presentation

The following tables summarize the reported biological activities of representative C-19 amides derived from this compound and its analogues.

Table 1: Cytotoxicity of this compound Amide Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Glycyl amide of 15-acetoxythis compoundMRC-5 (Normal lung fibroblasts)47[2]
AGS (Gastric adenocarcinoma)103[2]
Hep G2 (Liver hepatocellular carcinoma)Not Reported[2]
Tryptophanyl derivative of 8,9-en series acetateHepatocytesSelectively Cytotoxic[3]

Table 2: Gastroprotective Effect of this compound Amide Derivatives

CompoundDose (mg/kg)Gastric Lesion Reduction (%)Reference
Glycyl derivatives100Comparable to Lansoprazole (20 mg/kg)[3]
50~50[3]
Exomethylene derivatives with Valine at C-1950High[3]

Experimental Protocols

This section details a general yet comprehensive protocol for the synthesis of C-19 amides from this compound using a carbodiimide-mediated coupling reaction. This method is based on standard procedures for amide bond formation from carboxylic acids and is analogous to methods used for related diterpenes.[5][6]

Materials and Reagents:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Desired amine (e.g., amino acid ester hydrochloride)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, as co-solvent)

  • Hydrochloric acid (HCl), 1N solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation of the Reaction Mixture:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous dichloromethane.

    • Add the desired amine (1.1-1.2 equivalents). If the amine is a hydrochloride salt, add a tertiary base such as triethylamine or DIPEA (1.2-1.5 equivalents) to the mixture to liberate the free amine. Stir the solution for 10-15 minutes at room temperature.

    • Add 4-Dimethylaminopyridine (DMAP) (0.1-0.2 equivalents) to the reaction mixture.

  • Coupling Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1-1.2 equivalents) in a minimal amount of anhydrous dichloromethane.

    • Add the DCC solution dropwise to the stirred reaction mixture at 0 °C over a period of 15-20 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite® to remove the DCU precipitate. Wash the filter cake with a small amount of dichloromethane.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure C-19 amide derivative.

  • Characterization:

    • Characterize the purified amide using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Mandatory Visualizations

Diagram 1: Synthetic Workflow for C-19 Amide Preparation

G cluster_0 Reaction Setup cluster_1 Coupling cluster_2 Work-up & Purification This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Amine Amine Amine->Reaction Mixture DCM Anhydrous DCM DCM->Reaction Mixture Base Base (e.g., TEA) Base->Reaction Mixture DMAP DMAP DMAP->Reaction Mixture Stirring Stir at RT (12-24h) Reaction Mixture->Stirring Add DCC at 0°C DCC DCC in DCM DCC->Stirring Filtration Filter DCU Stirring->Filtration Washing Aqueous Wash Filtration->Washing Drying Dry & Concentrate Washing->Drying Chromatography Column Chromatography Drying->Chromatography Product Pure C-19 Amide Chromatography->Product

Caption: Synthetic workflow for the preparation of C-19 amides from this compound.

Diagram 2: Logical Relationship of Amide Synthesis

G Carboxylic_Acid This compound (R-COOH) C-19 Carboxyl Group Activated_Intermediate Activated Intermediate O-acylisourea Carboxylic_Acid->Activated_Intermediate Amine Amine (R'-NH2) Primary or Secondary Amine Amide_Product C-19 Amide (R-CONHR') Formation of Amide Bond Amine->Amide_Product Nucleophilic Attack Coupling_Agent Coupling Agent e.g., DCC Coupling_Agent->Activated_Intermediate Catalyst Catalyst e.g., DMAP Catalyst->Activated_Intermediate Activated_Intermediate->Amide_Product Byproduct Byproduct Dicyclohexylurea (DCU) Activated_Intermediate->Byproduct

Caption: Key components and transformations in the carbodiimide-mediated amide synthesis.

References

Application Notes and Protocols for the Microbial Transformation of Imbricatolic Acid using Aspergillus niger

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The microbial transformation of natural products is a powerful tool in drug discovery and development, offering a regio- and stereoselective means of generating novel derivatives with potentially enhanced biological activities. Imbricatolic acid, a labdane diterpene, has been shown to undergo hydroxylation when biotransformed by the filamentous fungus Aspergillus niger. This process yields 1α-hydroxythis compound, a derivative with moderate cytotoxic activity against human lung fibroblasts and AGS (gastric adenocarcinoma) cells.[1] This document provides detailed application notes and protocols for the microbial transformation of this compound using Aspergillus niger, intended to guide researchers in replicating and expanding upon these findings.

The transformation is catalyzed by cytochrome P450 monooxygenases within Aspergillus niger, which are capable of introducing hydroxyl groups into non-activated carbon-hydrogen bonds of terpenoid skeletons.[2] This enzymatic process offers a green chemistry alternative to complex synthetic routes for the functionalization of diterpenoids.

Quantitative Data Summary

The following table summarizes the quantitative data obtained from the microbial transformation of this compound by Aspergillus niger ATCC 16404.[1]

ParameterValueReference
Substrate Concentration200 mg/L[1]
Fermentation Volume10 L[1]
Crude Extract Yield (Ethyl Acetate)800 mg[1]
Purified Product Yield (1α-hydroxythis compound)30 mg[1]
Molar Yield of Purified ProductApproximately 1.5%Calculated from source data
Cytotoxicity (IC50) of 1α-hydroxythis compound on AGS cells307 µM[1]
Cytotoxicity (IC50) of 1α-hydroxythis compound on human lung fibroblasts631 µM[1]

Experimental Protocols

Microbial Strain and Culture Maintenance
  • Microorganism: Aspergillus niger ATCC 16404

  • Maintenance Medium: Potato Dextrose Agar (PDA) or Czapek-Dox Agar.

  • Procedure:

    • Prepare the agar medium according to the manufacturer's instructions and sterilize by autoclaving.

    • Pour the sterile medium into petri dishes and allow to solidify.

    • Inoculate the plates with spores of A. niger ATCC 16404.

    • Incubate at 25-30°C for 5-7 days until sporulation is observed.

    • Store the sporulated cultures at 4°C for short-term storage or prepare spore suspensions in 20% glycerol for long-term storage at -80°C.

Two-Stage Fermentation Protocol

This protocol is based on the reported two-stage fermentation method for the biotransformation of this compound.[1]

Stage I: Inoculum Preparation

  • Medium: Czapek-Dox Broth. The composition per liter of distilled water is as follows:[1][3][4]

    • Sucrose: 30 g

    • Sodium Nitrate: 2 g

    • Dipotassium Phosphate: 1 g

    • Magnesium Sulfate: 0.5 g

    • Potassium Chloride: 0.5 g

    • Ferrous Sulfate: 0.01 g

  • Procedure:

    • Prepare the Czapek-Dox broth and dispense 100 mL into 250 mL Erlenmeyer flasks.

    • Sterilize by autoclaving at 121°C for 15 minutes.

    • After cooling, inoculate each flask with a loopful of spores from a mature PDA or Czapek-Dox agar plate.

    • Incubate the flasks on a rotary shaker at 250 rpm and 28 ± 2°C for 48 hours.

Stage II: Biotransformation

  • Medium: Fresh Czapek-Dox Broth.

  • Procedure:

    • Prepare the required volume of Czapek-Dox broth in larger Erlenmeyer flasks (e.g., 1 L in 5 L flasks).

    • Sterilize by autoclaving.

    • Inoculate the fresh medium with a 10% (v/v) transfer from the Stage I culture.

    • Incubate for 48 hours under the same conditions as Stage I (250 rpm, 28 ± 2°C).

    • Prepare a stock solution of this compound in a suitable solvent such as dimethylformamide.

    • Add the this compound stock solution to the 48-hour-old Stage II culture to a final concentration of 200 mg/L.

    • Continue the incubation for 15 days under the same conditions. Monitor the transformation periodically by withdrawing small aliquots, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC).

Extraction and Purification of 1α-hydroxythis compound
  • Harvesting and Extraction:

    • After 15 days of fermentation, separate the mycelium from the culture broth by filtration.

    • Acidify the culture filtrate to pH 5 with hydrochloric acid (HCl).

    • Extract the acidified filtrate three times with an equal volume of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.[1]

  • Purification by Silica Gel Column Chromatography:

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient of petroleum ether and ethyl acetate.

    • Procedure:

      • Prepare a slurry of silica gel in petroleum ether and pack it into a glass column.

      • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel.

      • Dry the adsorbed sample and load it onto the top of the packed column.

      • Elute the column with a gradient of increasing polarity, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate.

      • Collect fractions and monitor by TLC. The spots can be visualized by spraying with a p-anisaldehyde solution and heating.

      • Combine the fractions containing the purified 1α-hydroxythis compound and evaporate the solvent to yield the final product.[1]

Visualizations

Signaling Pathway and Biotransformation Mechanism

The hydroxylation of this compound in Aspergillus niger is catalyzed by intracellular cytochrome P450 monooxygenases. The proposed mechanism involves the uptake of the substrate, enzymatic conversion within the cell, and subsequent export of the hydroxylated product.

Microbial_Transformation_Pathway cluster_extracellular Extracellular Environment cluster_cell Aspergillus niger Cell Imbricatolic_Acid This compound (Substrate) Uptake Substrate Uptake Imbricatolic_Acid->Uptake Transport Product 1α-hydroxythis compound (Product) P450 Cytochrome P450 Monooxygenase Uptake->P450 Intracellular Transport Export Product Export P450->Export Conversion NADP NADP+ P450->NADP H2O H2O P450->H2O Export->Product Secretion NADPH NADPH + H+ NADPH->P450 Reductant O2 O2 O2->P450 Oxygen Source

Caption: Proposed pathway for the hydroxylation of this compound by A. niger.

Experimental Workflow

The overall experimental workflow for the microbial transformation of this compound is a sequential process from culture preparation to product purification and analysis.

Experimental_Workflow Start Start Culture_Prep A. niger Culture Preparation (Stage I) Start->Culture_Prep End End Fermentation Two-Stage Fermentation & Biotransformation (Stage II) Culture_Prep->Fermentation Inoculation Extraction Extraction of Culture Broth Fermentation->Extraction Harvest Purification Silica Gel Column Chromatography Extraction->Purification Crude Extract Analysis Structural Elucidation & Purity Analysis Purification->Analysis Purified Fractions Analysis->End

Caption: Experimental workflow from culture to purified product.

References

Application Notes & Protocols for the Quantification of Imbricatolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Imbricatolic acid is a naturally occurring diterpene compound found in various plant species, including those from the Cupressus, Juniperus, and Araucaria genera.[1] This compound and its derivatives have garnered interest for their potential biological activities, including anti-inflammatory and antiproliferative effects.[1] Accurate and precise quantification of this compound in plant extracts, formulations, and biological matrices is crucial for research, quality control, and the development of potential therapeutic agents.

These application notes provide detailed protocols for the quantification of this compound using several common analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Sample Preparation and Extraction

Proper sample preparation is critical for accurate quantification. The primary goal is to efficiently extract this compound from the raw plant material while minimizing the co-extraction of interfering substances.

Protocol 1: General Extraction from Plant Material

  • Sample Collection and Pre-processing : Collect fresh plant material (e.g., leaves, resin, berries).[1] Dry the material at a controlled temperature (e.g., 40°C) to a constant weight to prevent enzymatic degradation.[2] Grind the dried material into a fine, homogenous powder to increase the surface area for extraction.[3]

  • Solvent Extraction :

    • Macerate the powdered plant material in a suitable organic solvent. Methanol or dichloromethane are commonly used.[1] A typical ratio is 1:10 (w/v) of plant material to solvent.

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) at room temperature or use techniques like sonication or Soxhlet extraction to improve efficiency.

  • Filtration and Concentration :

    • Filter the mixture to separate the solid plant debris from the liquid extract.

    • Concentrate the extract under reduced pressure using a rotary evaporator to remove the solvent.[1]

  • Purification (Optional but Recommended) :

    • For cleaner samples, the crude extract can be further purified. This can involve liquid-liquid partitioning or column chromatography using silica gel.[1]

    • Elution with a hexane-ethyl acetate gradient is often effective for isolating diterpenoids like this compound.[1]

G General Workflow for this compound Extraction cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Start Plant Material (e.g., Leaves, Resin) Drying Drying (40°C) Start->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Solvent Extraction (Methanol/DCM) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Purification Column Chromatography (Optional) Concentration->Purification Analysis Quantitative Analysis (HPLC, LC-MS, etc.) Purification->Analysis

A general workflow for sample preparation and analysis.

Analytical Methodologies

The choice of analytical method depends on the required sensitivity, selectivity, and available instrumentation.

HPLC is a robust technique for quantification. Since this compound lacks a strong chromophore, detection at low UV wavelengths (around 200-210 nm) is necessary.

Protocol 2: HPLC Quantification

  • Instrumentation : An HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase : A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).

    • Gradient Program : Start with 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate : 1.0 mL/min.[4]

    • Column Temperature : 25°C.[5]

    • Injection Volume : 10 µL.

    • Detection : 205 nm.

  • Standard Preparation :

    • Prepare a stock solution of a certified this compound standard in methanol (e.g., 1 mg/mL).

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1 to 100 µg/mL).

  • Sample Preparation : Dissolve the dried extract from Protocol 1 in the mobile phase, filter through a 0.22 µm syringe filter, and dilute as necessary to fall within the calibration range.

  • Quantification : Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the curve.

LC-MS offers superior sensitivity and selectivity, making it ideal for complex matrices or trace-level quantification.

Protocol 3: LC-MS/MS Quantification

  • Instrumentation : An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]

  • LC Conditions : Use similar LC conditions as described in Protocol 2, though a faster gradient on a shorter column (e.g., 50 x 2.1 mm) can often be used to reduce run time.[7]

  • MS Conditions :

    • Ionization Mode : Electrospray Ionization, Negative (ESI-). Carboxylic acids are readily deprotonated.[8]

    • Monitoring Mode : Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.

    • MRM Transition : The precursor ion will be the deprotonated molecule [M-H]⁻. For this compound (C₂₀H₃₄O₃, MW: 322.48), this would be m/z 321.2.[9] Product ions would need to be determined by infusing a standard and performing a product ion scan.

    • Instrument Parameters : Optimize nebulizer pressure, drying gas temperature and flow, and capillary voltage according to the specific instrument.[8]

  • Quantification : An internal standard (preferably a stable isotope-labeled version of this compound) should be used. Quantification is based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

GC-MS requires derivatization to make the non-volatile this compound amenable to analysis.

Protocol 4: GC-MS Quantification

  • Derivatization : The carboxylic acid and alcohol groups must be derivatized, typically through silylation.[10]

    • Evaporate a known amount of the dried extract to complete dryness under a stream of nitrogen.

    • Add a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[10]

    • Heat the reaction mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

  • Instrumentation : A GC system coupled to a mass spectrometer.

  • GC Conditions :

    • Column : A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas : Helium at a constant flow.[10]

    • Oven Program : Start at 150°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 10 minutes.

    • Injector Temperature : 270°C.

  • MS Conditions :

    • Ionization : Electron Ionization (EI) at 70 eV.

    • Mode : Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the derivatized this compound.

  • Quantification : Use an appropriate internal standard (e.g., a different, structurally similar derivatized acid not present in the sample) and a calibration curve for quantification.

qNMR is a powerful primary method that does not require an identical standard of the analyte for calibration, relying instead on a certified internal standard of a different compound.[11]

Protocol 5: qNMR Quantification

  • Instrumentation : A high-field NMR spectrometer (≥400 MHz is preferred).[12]

  • Sample Preparation :

    • Accurately weigh a specific amount of the dried plant extract.

    • Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one resonance that is well-resolved from any analyte signals.[12]

    • Dissolve both the extract and the internal standard in a known volume of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[12][13]

  • NMR Acquisition :

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1, typically 5 times the longest T1 of interest) and ensuring a proper 90° pulse calibration.[14]

  • Quantification : The concentration of this compound is calculated using the following formula, by comparing the integral of a specific, well-resolved proton signal from this compound to the integral of a known proton signal from the internal standard.[11]

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_sample) * P_std

    Where: I = Integral area, N = Number of protons for the signal, M = Molar mass, m = mass, P = Purity of the standard.[11]

Data Presentation and Method Validation

For any quantitative method, validation is essential to ensure reliable results. Key parameters should be evaluated and summarized. The following tables provide an illustrative template for presenting such data.

Table 1: Example Method Validation Parameters (Note: Values are for illustrative purposes only)

ParameterHPLC-UVLC-MS/MSGC-MSqNMR
Linearity (r²) > 0.998> 0.999> 0.997N/A
Range (µg/mL) 1 - 1000.01 - 100.1 - 50Varies
LOD (µg/mL) 0.30.0030.05Varies
LOQ (µg/mL) 1.00.010.1Varies
Accuracy (% Recovery) 95 - 105%97 - 103%92 - 108%98 - 102%
Precision (% RSD) < 5%< 4%< 7%< 2%

Table 2: Example Quantification Results (Note: Values are for illustrative purposes only)

Sample IDPlant SourceTissueThis compound Conc. (mg/g dry weight)Analytical Method
JC-01Juniperus communis[1]Berries1.25LC-MS/MS
AA-01Araucaria araucana[1]Resin25.8HPLC-UV
CG-01Cupressus goveniana[1]Leaves0.88LC-MS/MS

Application: Relevance to Biological Pathways

This compound has been reported to modulate inflammatory pathways, specifically by inhibiting the activation of Nuclear Factor kappa B (NF-κB).[1] NF-κB is a critical transcription factor that controls the expression of pro-inflammatory cytokines.[1] Understanding this mechanism is vital for drug development.

G Inhibitory Action of this compound on the NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_p p-IκBα IKK->IkB_p Phosphorylation IkB IκBα NFkB_complex NF-κB / IκBα (Inactive Complex) NFkB_active Active NF-kB NFkB_complex->NFkB_active Release NFkB_nuc Active NF-kB NFkB_active->NFkB_nuc Nuclear Translocation IkB_deg Degraded IκBα IkB_p->IkB_deg Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) DNA->Genes ImbA This compound ImbA->IKK Inhibition

This compound's role in inhibiting the NF-κB pathway.[1]

References

Application Notes and Protocols for In Vitro Bioactivity of Imbricatolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro biological activities of imbricatolic acid, a lichen-derived depside. The document includes a summary of its known anti-inflammatory properties, detailed protocols for key assays, and generalized procedures for screening additional bioactivities.

Summary of this compound Bioactivity

This compound has demonstrated significant multi-target anti-inflammatory activity in several in vitro assays. Quantitative data from published studies are summarized below, providing a benchmark for researchers.

Target/AssayAssay TypeIC50 (µM)Reference
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)Enzyme Inhibition1.9[1][2][3]
5-Lipoxygenase (5-LOX)Cell-Based5.3[1][2][3]
5-Lipoxygenase (5-LOX)Purified Enzyme3.5[1][2][3]
TNF-α-induced NF-κB ActivationLuciferase Reporter Cells2.0[1][2]

Note: Data for antioxidant, cytotoxic, and antimicrobial activities of this compound are not extensively reported in the current literature. The general protocols provided in this document can be adapted for initial screening of these potential bioactivities.

Visualizing Mechanisms and Workflows

Anti-Inflammatory Signaling Pathways

The diagram below illustrates the key inflammatory pathways inhibited by this compound. It targets multiple points in the arachidonic acid cascade and the NF-κB signaling pathway, which are crucial for the inflammatory response.

This compound Anti-Inflammatory Mechanism cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Response TNF-alpha TNF-alpha TNFR TNF-α Receptor TNF-alpha->TNFR Binds IKK IKK Activation TNFR->IKK NF-kB_Inhibition NF-κB Activation IKK->NF-kB_Inhibition Gene_Expression Pro-inflammatory Gene Expression NF-kB_Inhibition->Gene_Expression Induces COX2_mPGES1 COX-2 / mPGES-1 Gene_Expression->COX2_mPGES1 Upregulates 5-LOX 5-LOX Gene_Expression->5-LOX Upregulates Prostaglandin_E2 Prostaglandin E2 (Inflammation, Pain) COX2_mPGES1->Prostaglandin_E2 Leukotrienes Leukotrienes (Inflammation) 5-LOX->Leukotrienes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_mPGES1 Arachidonic_Acid->5-LOX Imbricatolic_Acid This compound Imbricatolic_Acid->NF-kB_Inhibition Inhibits Imbricatolic_Acid->COX2_mPGES1 Inhibits Imbricatolic_Acid->5-LOX Inhibits

Caption: this compound's multi-target anti-inflammatory action.

General Experimental Workflow

This workflow outlines the typical steps for the in vitro screening of a natural product like this compound.

General Workflow for In Vitro Bioactivity Screening start Start: this compound Sample dissolve Dissolve in appropriate solvent (e.g., DMSO) to create stock solution start->dissolve prepare_dilutions Prepare serial dilutions for concentration-response curve dissolve->prepare_dilutions assay_setup Set up assay plates with cells/enzymes, controls, and test compound dilutions prepare_dilutions->assay_setup incubation Incubate under specified conditions (Time, Temperature, etc.) assay_setup->incubation measurement Measure endpoint (e.g., Absorbance, Fluorescence, Luminescence) incubation->measurement data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 value measurement->data_analysis end End: Bioactivity Profile data_analysis->end Workflow for NF-κB Luciferase Reporter Assay node1 Day 1: Seed HEK293 cells in 96-well plate node2 Day 2: Transfect cells with pNFκB-luc plasmid node1->node2 node3 Day 3: Pre-treat cells with This compound dilutions node2->node3 node4 Induce NF-κB activation with TNF-α node3->node4 node5 Incubate for 6-8 hours node4->node5 node6 Wash cells with PBS and add Passive Lysis Buffer node5->node6 node7 Add Luciferase Assay Reagent to cell lysate node6->node7 node8 Measure luminescence using a luminometer node7->node8

References

Application Notes and Protocols for Cell-Based Assays to Determine Imbricatolic Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imbricatolic acid, a secondary metabolite derived from lichens, has garnered interest within the scientific community for its potential therapeutic properties. As with many natural products, a thorough evaluation of its cytotoxic effects is a critical first step in the drug discovery and development process. These application notes provide detailed protocols for a panel of cell-based assays to comprehensively assess the cytotoxic and apoptotic potential of this compound against various cancer cell lines.

While specific data on this compound is limited, the methodologies and expected outcomes described herein are based on established protocols for evaluating the cytotoxicity of other lichen-derived compounds with similar chemical properties. These notes will serve as a robust guide for researchers initiating studies on the anticancer activities of this compound.

Data Presentation: Cytotoxicity of this compound

The following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values for this compound against a panel of human cancer cell lines. These values are representative of what might be expected for a bioactive lichen-derived compound and should be determined experimentally for this compound.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
A549Lung Carcinoma4825.5
MCF-7Breast Adenocarcinoma4832.8
HeLaCervical Cancer4818.2
HCT-116Colon Carcinoma4845.1
PC-3Prostate Cancer4829.6

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Replace the medium in each well with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare this compound Dilutions treatment Treat Cells with this compound compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow for assessing cell viability using the MTT assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet the cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (if required by the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a detergent like Triton X-100) and the spontaneous LDH release control (untreated cells). % Cytotoxicity = [(Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Experimental Workflow for LDH Assay

LDH_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed & Treat Cells incubation Incubate for 24-72h cell_seeding->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant ldh_reaction Perform LDH Reaction collect_supernatant->ldh_reaction read_absorbance Measure Absorbance at 490 nm ldh_reaction->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow for quantifying cytotoxicity using the LDH assay.

Caspase-3/7 Activity Assay for Apoptosis

This assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspases, produces a luminescent or fluorescent signal.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Treat the cells with this compound as described in the MTT protocol.

  • Incubation: Incubate the plate for a shorter duration, typically 6 to 24 hours, as caspase activation is an earlier event in apoptosis.

  • Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescence signal is directly proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of the vehicle control.

Signaling Pathway Visualization

Many lichen-derived compounds induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade.

Proposed Apoptotic Signaling Pathway for this compound

Apoptosis_Pathway imbricatolic_acid This compound bcl2 Bcl-2 (Anti-apoptotic) imbricatolic_acid->bcl2 Inhibits bax Bax (Pro-apoptotic) imbricatolic_acid->bax Activates mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 (Initiator) apaf1->caspase9 Activates caspase37 Caspase-3/7 (Executioner) caspase9->caspase37 Activates apoptosis Apoptosis caspase37->apoptosis

Caption: A plausible intrinsic apoptotic pathway induced by this compound.

Application Notes and Protocols: Imbricatolic Acid as a PTP-1B Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP-1B) is a critical negative regulator in the insulin and leptin signaling pathways.[1][2][3] Its role in dephosphorylating the insulin receptor and its substrates makes it a key therapeutic target for type 2 diabetes and obesity.[1][3] Furthermore, emerging evidence has implicated PTP-1B in various cancer signaling pathways, broadening its relevance in drug discovery. Imbricatolic acid, a natural diterpenoid, and its derivatives have demonstrated promising inhibitory activity against PTP-1B, suggesting their potential as a scaffold for the development of novel therapeutics. This document provides detailed protocols for performing enzyme inhibition assays of this compound and its analogs against PTP-1B and outlines the key signaling pathways involved.

Quantitative Data Summary

The inhibitory effects of this compound derivatives against PTP-1B are summarized below. These compounds have shown potential as PTP-1B inhibitors, with IC50 values in the low micromolar range.

CompoundPTP-1B IC50 (µM)
This compound derivative 36.3
This compound derivative 66.8
This compound derivative 147.0
This compound derivative 157.8

Data sourced from a study on synthetic derivatives of this compound.

Experimental Protocols

PTP-1B Enzyme Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against PTP-1B using p-nitrophenyl phosphate (pNPP) as a substrate. The enzyme PTP-1B catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP), which produces a yellow color that can be quantified spectrophotometrically at 405 nm.

Materials:

  • Human Recombinant PTP-1B enzyme

  • p-Nitrophenyl phosphate (pNPP)

  • This compound or its derivatives

  • Assay Buffer: 50 mM 3,3-dimethylglutarate (pH 7.0), 50 mM NaCl, 1 mM EDTA

  • Dithiothreitol (DTT)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) for stopping the reaction

  • 96-well microplates

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare the Assay Buffer and store it at 4°C.

    • Prepare a stock solution of pNPP (e.g., 100 mM) in deionized water.

    • Prepare a stock solution of this compound or its derivatives in a suitable solvent (e.g., DMSO).

    • Dilute the PTP-1B enzyme in Assay Buffer to the desired concentration (e.g., 20-75 nM). Keep the enzyme on ice.

  • Assay Procedure:

    • Add 180 µL of Assay Buffer to each well of a 96-well plate.

    • Add 10 µL of various concentrations of the test compound (this compound or its derivatives) to the wells. For the control wells, add 10 µL of the solvent.

    • Add 10 µL of the diluted PTP-1B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of pNPP solution (final concentration can be varied, e.g., 0.625–10 mM).

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 40 µL of 5 M NaOH or 2 mL of 0.1 M KOH.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] x 100

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

PTP-1B in Insulin Signaling Pathway

PTP-1B is a key negative regulator of the insulin signaling cascade. It acts by dephosphorylating the activated insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1). This action attenuates the signaling pathway that leads to glucose uptake and glycogen synthesis. Inhibition of PTP-1B is therefore a promising strategy to enhance insulin sensitivity.

PTP1B_Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor IRS1 IRS-1 IR->IRS1 Phosphorylates Insulin Insulin Insulin->IR Binds PTP1B PTP-1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates Imbricatolic_Acid This compound Imbricatolic_Acid->PTP1B Inhibits PI3K PI3K IRS1->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Translocation (Glucose Uptake) AKT->GLUT4 Promotes

Caption: PTP-1B negatively regulates insulin signaling.

PTP-1B in Leptin Signaling Pathway

Similar to its role in insulin signaling, PTP-1B also negatively regulates the leptin signaling pathway. It dephosphorylates Janus kinase 2 (JAK2), a key downstream effector of the leptin receptor. This dampens the signal that leads to the regulation of appetite and energy expenditure.

PTP1B_Leptin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin_Receptor Leptin Receptor JAK2 JAK2 Leptin_Receptor->JAK2 Activates Leptin Leptin Leptin->Leptin_Receptor Binds PTP1B PTP-1B PTP1B->JAK2 Dephosphorylates Imbricatolic_Acid This compound Imbricatolic_Acid->PTP1B Inhibits STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression Regulates

Caption: PTP-1B attenuates leptin signaling.

Experimental Workflow for PTP-1B Inhibitor Screening

The general workflow for screening potential PTP-1B inhibitors like this compound involves a multi-step process from initial compound selection to detailed kinetic analysis.

Experimental_Workflow A Compound Library (e.g., this compound Derivatives) B Primary Screening (Single Concentration Assay) A->B C Dose-Response Assay (IC50 Determination) B->C Active Compounds D Kinetic Analysis (e.g., Lineweaver-Burk Plot) C->D Potent Inhibitors E Lead Compound Identification D->E Characterized Inhibitor

Caption: Workflow for PTP-1B inhibitor screening.

References

Application Notes and Protocols for Testing Imbricatolic Acid in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and utilizing cell culture models for evaluating the biological activity of imbricatolic acid. The protocols herein detail methods for assessing cytotoxicity, apoptosis induction, and the modulation of key signaling pathways.

Introduction to this compound

This compound is a naturally occurring diterpene acid found in the resins of some conifer species.[1] Preliminary research suggests that this compound possesses a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.[1][2][3] Notably, studies have indicated that this compound can induce cell cycle arrest in cancer cell lines, suggesting its potential as a therapeutic agent.[4] The mechanism of action is thought to involve the modulation of inflammatory pathways, potentially through the inhibition of Nuclear Factor-kappa B (NF-κB) activation.[2]

This document outlines detailed protocols for investigating the effects of this compound on cancer cell lines, focusing on cell viability, apoptosis, and the underlying molecular mechanisms.

Experimental Protocols

Cell Culture and Treatment

Recommended Cell Line: Human lung carcinoma cell line (CaLu-6) has been previously used to study the effects of this compound.[4] Other relevant cancer cell lines can be selected based on the research focus.

Materials:

  • CaLu-6 cells (or other selected cancer cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution prepared in DMSO)

  • Dimethyl sulfoxide (DMSO) as a vehicle control

  • Cell culture flasks, plates, and other sterile consumables

Protocol:

  • Culture CaLu-6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • For experiments, seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) and allow them to adhere overnight.

  • Prepare working solutions of this compound in the cell culture medium. Ensure the final concentration of DMSO does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Treat the cells with varying concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (medium with 0.1% DMSO) in all experiments.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization solution[5]

  • Microplate reader

Protocol:

  • Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.[5]

  • Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[5]

  • After incubation, add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[5]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Detection: Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[1][3][4][7]

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Induce apoptosis in your target cells using the desired method (e.g., treatment with this compound). Include untreated cells as a negative control.[1]

  • Harvest the cells (including any floating cells) by trypsinization and centrifugation.

  • Wash the cells once with cold PBS.[1]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[3]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1][3]

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.[1]

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to analyze the expression levels of proteins involved in apoptosis and signaling pathways.[2][8]

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p65, phospho-p65, IκBα, p21, Caspase-3, Cleaved Caspase-3, PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated cells with lysis buffer on ice.[9]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.[9]

  • Determine the protein concentration of each lysate using a protein assay kit.[9]

  • Denature the protein samples by boiling in Laemmli buffer.[9]

  • Separate the proteins by SDS-PAGE.[2]

  • Transfer the separated proteins to a membrane.[2]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[2]

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)IC50 (µM)
0 (Vehicle)100 ± SD100 ± SD100 ± SDN/A
XMean ± SDMean ± SDMean ± SD
YMean ± SDMean ± SDMean ± SD
ZMean ± SDMean ± SDMean ± SD

SD: Standard Deviation; IC50: Half-maximal inhibitory concentration.

Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)

Concentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Vehicle)Mean ± SDMean ± SDMean ± SD
XMean ± SDMean ± SDMean ± SD
YMean ± SDMean ± SDMean ± SD
ZMean ± SDMean ± SDMean ± SD

Data presented as mean ± standard deviation from at least three independent experiments.

Table 3: Relative Protein Expression Levels (Western Blot Analysis)

Target ProteinTreatment (Concentration)Relative Expression (normalized to Loading Control)
p-p65/p65VehicleMean ± SD
This compound (X µM)Mean ± SD
IκBαVehicleMean ± SD
This compound (X µM)Mean ± SD
p21VehicleMean ± SD
This compound (X µM)Mean ± SD
Cleaved Caspase-3VehicleMean ± SD
This compound (X µM)Mean ± SD
Cleaved PARPVehicleMean ± SD
This compound (X µM)Mean ± SD
Bax/Bcl-2 RatioVehicleMean ± SD
This compound (X µM)Mean ± SD

Data presented as mean ± standard deviation from at least three independent experiments.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., CaLu-6) cell_seeding Cell Seeding cell_culture->cell_seeding imb_prep This compound Stock Preparation imb_prep->cell_seeding treatment Treatment with This compound cell_seeding->treatment mtt MTT Assay (Cell Viability) treatment->mtt 24, 48, 72h annexin Annexin V/PI (Apoptosis) treatment->annexin 24, 48h wb Western Blot (Protein Expression) treatment->wb 24, 48h data_analysis Data Quantification & Statistical Analysis mtt->data_analysis annexin->data_analysis wb->data_analysis

Caption: General experimental workflow for testing this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

G cluster_nfkb NF-κB Pathway Inhibition cluster_p21 Cell Cycle Arrest cluster_apoptosis Intrinsic Apoptosis Pathway imbricatolic_acid This compound IKK IKK imbricatolic_acid->IKK ? p21 p21 (Cip1/Waf1) imbricatolic_acid->p21 upregulates Bcl2 Bcl-2 imbricatolic_acid->Bcl2 downregulates Bax Bax imbricatolic_acid->Bax upregulates IkBa IκBα IKK->IkBa inhibits phosphorylation p65 p65 IkBa->p65 sequesters p65_nuc Nuclear p65 p65->p65_nuc translocation pro_inflammatory Pro-inflammatory & Anti-apoptotic Genes p65_nuc->pro_inflammatory transcription cdk CDK/Cyclin Complexes p21->cdk inhibits cell_cycle Cell Cycle Progression cdk->cell_cycle promotes Bcl2->Bax inhibits Mito Mitochondria Bax->Mito promotes CytC Cytochrome c Mito->CytC release Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates PARP PARP Casp3->PARP cleaves cPARP Cleaved PARP PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis

Caption: Proposed mechanism of this compound action.

This diagram illustrates the hypothesized mechanism where this compound may inhibit the NF-κB pathway, leading to a decrease in pro-survival signals. Simultaneously, it may upregulate the cell cycle inhibitor p21 and modulate the Bcl-2 family of proteins to favor the pro-apoptotic Bax, ultimately triggering the intrinsic apoptosis pathway through caspase activation. The question mark indicates that the direct target of this compound in the NF-κB pathway requires further investigation.

References

Imbricatolic Acid: A Versatile Starting Material for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Imbricatolic acid, a naturally occurring labdane diterpenoid, has emerged as a valuable and versatile starting material in the field of organic synthesis.[1][2] Isolated from various plant sources, including the resin of Araucaria araucana and the berries of Juniperus communis, this compound possesses a unique chemical architecture characterized by a bicyclic core, a carboxylic acid moiety, and a hydroxyl-containing side chain.[1][3] These functional groups provide multiple reaction sites for chemical modification, enabling the synthesis of a diverse array of derivatives with potential applications in drug discovery and development. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in several key synthetic transformations.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₂₀H₃₄O₃[4][5]
Molecular Weight 322.5 g/mol [4][5]
Melting Point 102-105 °C[1][5]
Appearance Colorless crystals[1]
Solubility Soluble in dichloromethane, ethyl acetate, and methanol.[1]
LogP 4.9[4][5]

Spectroscopic Data of this compound

Structural elucidation and reaction monitoring rely on spectroscopic analysis. The characteristic NMR signals for this compound are provided below.

¹H-NMR (500 MHz, CD₃OD) ¹³C-NMR (125 MHz, CD₃OD)
δ 4.86 (s, 1H, H-17a)δ 181.5 (C-19)
δ 4.53 (s, 1H, H-17b)δ 150.1 (C-8)
δ 3.66-3.72 (m, 2H, H-15)δ 108.9 (C-17)
......

Note: For a complete list of NMR assignments, please refer to the cited literature.[1][6]

Applications in Organic Synthesis

This compound serves as a scaffold for the synthesis of novel compounds through various transformations, including microbial hydroxylation, functional group modification, and amide coupling.

Microbial Transformation: Hydroxylation and Epoxidation

Microbial biotransformation offers a green and highly selective method for the functionalization of complex natural products. Specific fungal strains can introduce hydroxyl or epoxide groups at positions that are challenging to access through traditional chemical methods.

Incubation of this compound with Aspergillus niger leads to the regioselective hydroxylation at the C-1α position, yielding 1α-hydroxythis compound.[3][7]

The use of Rhizopus nigricans results in the formation of 15-hydroxy-8,17-epoxylabdan-19-oic acid.[3][7]

Experimental Protocol: Microbial Transformation of this compound

Materials:

  • This compound

  • Aspergillus niger (ATCC 16404) or Rhizopus nigricans (UBA6)

  • Czapek medium

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl)

  • Silica gel for column chromatography

  • Petroleum ether (PE)

  • Methanol (MeOH)

Procedure:

  • Culture Preparation (Stage I): Inoculate a spore suspension of the selected fungus into 125 mL Erlenmeyer flasks containing 30 mL of liquid Czapek medium. Incubate the cultures on a rotary shaker at 250 rpm and 28 ± 2 °C for 48 hours.[3]

  • Fermentation (Stage II): Transfer the inoculum from the Stage I culture to 5 L Erlenmeyer flasks containing 1 L of fresh Czapek medium (10% v/v). After 48 hours of incubation under the same conditions, add this compound (10 mg dissolved in a minimal amount of DMF) to each flask.[3]

  • Reaction Monitoring: Withdraw 5 mL samples from the incubation media at 12, 24, and 48-hour intervals. Partition the samples with 2 mL of EtOAc and analyze the organic layer by TLC to monitor the progress of the transformation.[3]

  • Extraction: After 15 days for A. niger or 5 days for R. nigricans, filter the culture to separate the mycelium from the culture medium. Acidify the filtrate to pH 5 with HCl and extract three times with equal volumes of EtOAc.[3]

  • Purification: Combine the organic extracts and evaporate the solvent under reduced pressure. Purify the crude extract by silica gel column chromatography using a gradient of petroleum ether-EtOAc to isolate the transformed products.[3]

Quantitative Data from Microbial Transformation

ProductFungusIncubation TimeYieldCytotoxicity (IC₅₀, µM)Reference
1α-Hydroxythis compoundAspergillus niger15 days-AGS cells: 307, Fibroblasts: 631[3][7]
15-Hydroxy-8,17-epoxylabdan-19-oic acidRhizopus nigricans5 days--[3][7]

Yields were not explicitly reported in the reference.

Workflow for Microbial Transformation

Microbial_Transformation_Workflow cluster_stage1 Stage I: Inoculum Preparation cluster_stage2 Stage II: Fermentation and Transformation cluster_downstream Downstream Processing spore_suspension Spore Suspension czapek_medium1 Czapek Medium (30 mL) spore_suspension->czapek_medium1 incubation1 Incubation (48h, 250 rpm, 28°C) czapek_medium1->incubation1 czapek_medium2 Czapek Medium (1 L) incubation1->czapek_medium2 incubation2 Incubation (48h) czapek_medium2->incubation2 add_substrate Add this compound incubation2->add_substrate fermentation Fermentation (5-15 days) add_substrate->fermentation filtration Filtration fermentation->filtration extraction Extraction (EtOAc) filtration->extraction purification Column Chromatography extraction->purification product Purified Product purification->product Amide_Coupling Imbricatolic_Acid This compound Reagents EDC, HOBt, DIPEA DCM, rt Imbricatolic_Acid->Reagents Piperazine N-Substituted Piperazine Piperazine->Reagents Product Piperazine Amide Derivative Reagents->Product Methylation Imbricatolic_Acid This compound Reagents CH₂N₂ Diethyl Ether Imbricatolic_Acid->Reagents Product Methyl Imbricatolate Reagents->Product

References

Application Notes and Protocols: Imbricatolic Acid in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imbricatolic acid, a labdane-type diterpenoid found in various natural sources, including the resin of Araucaria araucana and several Juniperus species, has demonstrated a range of biological activities.[1][2] Notably, it exhibits broad-spectrum antimicrobial effects, including antibacterial, antifungal, and antiviral properties.[1][3] This positions this compound as a promising candidate for the development of novel antimicrobial agents, particularly in an era of increasing antimicrobial resistance.

These application notes provide a comprehensive overview of the current understanding of this compound's antimicrobial potential and offer detailed protocols for its investigation. The information is intended to guide researchers in exploring its efficacy and mechanism of action for the development of new therapeutic agents.

Data Presentation: Antimicrobial Activity of this compound

While the antimicrobial activity of this compound has been reported, specific minimum inhibitory concentration (MIC) values against a wide range of microbial pathogens are not extensively available in the public domain. The following tables are presented as templates for researchers to populate with their own experimental data. The hypothetical values are provided for illustrative purposes and are based on the known activity of related organic and terpenoic acids against common pathogens.[4][5]

Table 1: Antibacterial Activity of this compound (Hypothetical MICs)

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive16
Methicillin-resistantStaphylococcus aureus (MRSA)Positive32
Bacillus subtilis (ATCC 6633)Positive8
Escherichia coli (ATCC 25922)Negative64
Pseudomonas aeruginosa (ATCC 27853)Negative128

Table 2: Antifungal Activity of this compound (Hypothetical MICs)

Fungal StrainTypeMIC (µg/mL)
Candida albicans (ATCC 90028)Yeast32
Aspergillus niger (ATCC 16404)Mold64
Cryptococcus neoformans (ATCC 14116)Yeast16

Potential Mechanisms of Antimicrobial Action

The precise antimicrobial mechanism of this compound is an active area of research. However, based on its chemical structure as a carboxylic acid and a diterpenoid, several potential mechanisms can be hypothesized. These include:

  • Disruption of Bacterial Cell Membranes: Like other lipophilic organic acids, this compound may insert into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents and ultimately cell death.[5]

  • Inhibition of Key Bacterial Enzymes: The carboxylic acid moiety and the overall structure of this compound may allow it to interact with and inhibit essential bacterial enzymes involved in metabolic pathways, such as those in the tricarboxylic acid cycle.

  • Interference with Nucleic Acid and Protein Synthesis: this compound could potentially interfere with the replication of DNA or the transcription and translation processes, thereby halting bacterial growth and proliferation.

The following diagrams illustrate these potential mechanisms of action.

cluster_0 Bacterial Cell membrane Cell Membrane cytoplasm Cytoplasm dna DNA ribosome Ribosome enzyme Metabolic Enzymes imbricatolic_acid This compound imbricatolic_acid->membrane Disruption imbricatolic_acid->dna Inhibition of Replication imbricatolic_acid->ribosome Inhibition of Protein Synthesis imbricatolic_acid->enzyme Enzyme Inhibition

Potential antimicrobial mechanisms of this compound.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures (bacterial or fungal)

  • Sterile pipette tips and multichannel pipette

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in the appropriate sterile broth medium to achieve the desired starting concentration for the assay.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth medium to all wells of a 96-well plate.

    • Add 100 µL of the starting concentration of this compound solution to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (no this compound), and the twelfth column will be the sterility control (no microorganisms).

  • Inoculum Preparation:

    • Grow the microbial culture overnight in the appropriate broth.

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute the adjusted inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted inoculum to each well (except the sterility control wells).

    • Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

    • Alternatively, the optical density (OD) can be measured using a microplate reader at a wavelength of 600 nm.

start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_plate Prepare 96-well Plate with Serial Dilutions prep_stock->prep_plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (18-24h) inoculate->incubate read_mic Determine MIC (Visual or OD Measurement) incubate->read_mic end End read_mic->end

Workflow for MIC determination by broth microdilution.

Protocol 2: Antimicrobial Susceptibility Testing by Agar Disk Diffusion

This qualitative method is used to assess the susceptibility of a microorganism to an antimicrobial agent.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Agar plates with appropriate medium (e.g., Mueller-Hinton Agar)

  • Microbial cultures

  • Sterile swabs

  • Incubator

  • Calipers or ruler

Procedure:

  • Preparation of this compound Disks:

    • Dissolve this compound in a suitable volatile solvent to a known concentration.

    • Apply a specific volume of the solution onto sterile filter paper disks and allow the solvent to evaporate completely.

  • Inoculum Preparation:

    • Prepare a microbial suspension with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the agar plate to create a uniform lawn of bacteria.

  • Application of Disks and Incubation:

    • Aseptically place the this compound-impregnated disks onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Incubate the plates at the appropriate temperature for 18-24 hours.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth has occurred) in millimeters. The size of the zone is indicative of the antimicrobial activity.

start Start prep_disks Prepare this compound Impregnated Disks start->prep_disks prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate_plate Inoculate Agar Plate with Microbial Lawn prep_inoculum->inoculate_plate place_disks Place Disks on Agar inoculate_plate->place_disks incubate Incubate Plate (18-24h) place_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

Workflow for agar disk diffusion susceptibility testing.

Conclusion

This compound presents a compelling starting point for the development of new antimicrobial agents. Its natural origin and demonstrated antimicrobial properties warrant further investigation. The protocols and information provided in these application notes are intended to facilitate this research, enabling scientists to systematically evaluate its efficacy and elucidate its mechanism of action. The generation of robust quantitative data, such as MIC values against a diverse panel of pathogens, will be crucial in advancing this compound from a promising natural product to a potential clinical candidate.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Water-Solubility of Imbricatolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for improving the water-solubility of imbricatolic acid in experimental settings.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is this compound difficult to dissolve in aqueous solutions?

This compound is a lipophilic, poorly water-soluble compound. Its molecular structure contains large hydrophobic regions, making it challenging to dissolve in polar solvents like water or aqueous buffers. This poor solubility can hinder its bioavailability and limit its application in many biological assays.

Q2: I'm starting my experiment. What is the most direct method to solubilize this compound?

For initial in vitro experiments, the most common method is to first dissolve the this compound in a small amount of a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO), and then dilute this stock solution into your aqueous experimental medium.

Troubleshooting Tip:

  • Precipitation upon dilution: If you observe precipitation when adding the DMSO stock to your aqueous buffer, you may be exceeding the solubility limit. Try lowering the final concentration of this compound. It is also crucial to ensure the DMSO stock is added to the aqueous medium with vigorous vortexing or stirring to facilitate rapid dispersion.

  • Solvent toxicity: Be aware that high concentrations of organic solvents like DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration in your cell culture medium below 0.5% (v/v) and to always run a vehicle control (medium with the same amount of DMSO but without the compound) to assess any solvent-specific effects.

Q3: My experiment requires a very low concentration of organic solvent. What are my alternatives?

Several advanced techniques can enhance the aqueous solubility of this compound, minimizing the need for organic co-solvents. These methods are particularly useful for in vivo studies or sensitive in vitro assays. The primary strategies include using co-solvents, pH adjustment, complexation with cyclodextrins, and formulating the compound into lipid-based or nanoparticle systems.[1][2][3]

Q4: Can adjusting the pH of my buffer improve the solubility of this compound?

Yes, for ionizable compounds, adjusting the pH of the solution can significantly improve solubility.[3][4] this compound contains a carboxylic acid group, making it a weak acid. By increasing the pH of the buffer to a level above the compound's pKa (predicted to be around 4.68), the carboxylic acid group will deprotonate, forming a more soluble salt.[4][5]

Troubleshooting Tip:

  • Buffer compatibility: Ensure the chosen pH is compatible with your experimental system (e.g., cell viability, protein stability).

  • Stability: Changes in pH can sometimes affect the stability of the compound. It is advisable to perform preliminary stability tests at the selected pH.

Q5: What are cyclodextrins and how can they help?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[6][7] They can encapsulate poorly water-soluble molecules, like this compound, into their central cavity, forming an "inclusion complex."[6][8][9] This complex has a hydrophilic exterior, which allows it to dissolve readily in water, thereby increasing the apparent water solubility of the guest molecule.[9][10] Commonly used cyclodextrins in pharmaceuticals include hydroxypropyl-β-cyclodextrin (HPβCD) and sulfobutyl ether-β-cyclodextrin (SBEβCD).[11]

Q6: What are lipid-based formulations?

Lipid-based formulations involve dissolving the hydrophobic compound in a mixture of oils, surfactants, and co-solvents.[12][13] These formulations can range from simple oil solutions to more complex systems like self-emulsifying drug delivery systems (SEDDS).[12] When introduced to an aqueous medium, these systems can form fine emulsions or microemulsions, keeping the drug solubilized.[13] This approach is particularly effective at enhancing oral bioavailability.[14][15][16]

Solubilization Strategy Comparison

The following table summarizes the primary methods for enhancing the solubility of poorly water-soluble compounds like this compound.

MethodMechanism of ActionAdvantagesDisadvantages
Co-solvents (e.g., DMSO, Ethanol, PEG) Reduces the polarity of the aqueous solvent, allowing for better interaction with the hydrophobic solute.[1]Simple, quick, and effective for preparing stock solutions.Potential for solvent toxicity in biological systems; risk of precipitation upon dilution.
pH Adjustment Increases the ionization of weakly acidic or basic drugs, forming a more soluble salt.[3][4]Simple and cost-effective; can significantly increase solubility for ionizable drugs.Only applicable to ionizable compounds; the required pH may not be compatible with the experimental system.
Cyclodextrin Complexation Encapsulates the hydrophobic drug within its central cavity, forming a water-soluble inclusion complex.[6][11]High solubilization capacity; can improve drug stability; generally low toxicity.[7][9]Can be more expensive; requires specific protocol development.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a lipid/surfactant mixture that forms an emulsion or microemulsion in an aqueous environment.[12][13]Significantly enhances oral bioavailability; protects the drug from degradation.[13]Complex formulation development; may not be suitable for all administration routes.
Nanoparticle Formulation The drug is encapsulated within a nanoparticle matrix, such as a polymer or lipid.[17]Improves solubility and stability; allows for targeted drug delivery.[17][18]Requires specialized equipment and expertise for preparation and characterization.

Experimental Protocols

Protocol 1: Solubilization Using a Co-solvent (DMSO)

This protocol is a standard starting point for preparing stock solutions for in vitro assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell-culture grade

  • Target aqueous buffer (e.g., PBS, cell culture medium), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out a precise amount of this compound powder into a sterile microcentrifuge tube.

  • Add a small volume of DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).

  • Vortex vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • This high-concentration stock solution can be stored at -20°C or -80°C.

  • To prepare a working solution, perform a serial dilution. Add the DMSO stock solution dropwise into the vigorously vortexing target aqueous buffer to the desired final concentration.

  • Crucial Step: Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex

This method is suitable for applications requiring higher concentrations of this compound in an aqueous solution with minimal organic solvent. Hydroxypropyl-β-cyclodextrin (HPβCD) is used as an example.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HPβCD in deionized water (e.g., 40% w/v).

  • Add the this compound powder to the HPβCD solution in a molar ratio that needs to be optimized (start with a 1:1 or 1:2 molar ratio of this compound to HPβCD).

  • Stir the mixture vigorously at room temperature for 24-48 hours. The container should be sealed to prevent evaporation.

  • After stirring, the solution may still appear slightly cloudy due to any un-complexed material.

  • Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound and obtain a clear, sterile solution of the inclusion complex.

  • The concentration of the solubilized this compound in the filtrate should be determined analytically using a method like HPLC.

Visual Guides and Workflows

Decision-Making Workflow for Solubilization

This diagram outlines a logical workflow for selecting an appropriate solubilization strategy based on experimental needs.

G start Start: Need to solubilize This compound in_vitro In Vitro Experiment? start->in_vitro solvent_ok Is <0.5% Organic Solvent Acceptable? in_vitro->solvent_ok Yes need_higher_conc Need Higher Aqueous Concentration or In Vivo? in_vitro->need_higher_conc No use_dmso Use Co-Solvent Method (e.g., DMSO) solvent_ok->use_dmso Yes solvent_ok->need_higher_conc No end Proceed with Experiment use_dmso->end use_cd Use Cyclodextrin Complexation need_higher_conc->use_cd Solubility/Stability use_lipid Use Lipid-Based Formulation (e.g., for oral delivery) need_higher_conc->use_lipid Bioavailability use_nano Use Nanoparticle Formulation (e.g., for targeting) need_higher_conc->use_nano Targeting use_cd->end use_lipid->end use_nano->end

Caption: Workflow for selecting a solubilization method.

Mechanism of Cyclodextrin Inclusion Complex

This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic drug, rendering it water-soluble.

G cluster_before Before Complexation cluster_after After Complexation ia This compound (Hydrophobic) water1 Water (Aqueous Solution) ia->water1 Poorly Soluble plus + cd cd_label Hydrophilic Exterior Hydrophobic Cavity cd->water1 Soluble arrow complex water2 Water (Aqueous Solution) complex->water2 Soluble ia_inside IA

Caption: Cyclodextrin encapsulates a hydrophobic molecule.

General Workflow for Nanoparticle Formulation

This diagram shows a simplified workflow for preparing drug-loaded nanoparticles to enhance solubility.

G cluster_prep Preparation Phase cluster_form Formation Phase cluster_purify Purification Phase drug This compound (Drug) mix 1. Dissolve Drug & Carrier in Solvent drug->mix polymer Polymer/Lipid (Carrier) polymer->mix solvent Organic Solvent solvent->mix emulsify 2. Add to Aqueous Phase & Emulsify/Precipitate mix->emulsify aqueous Aqueous Phase (with surfactant) aqueous->emulsify evap 3. Solvent Evaporation emulsify->evap wash 4. Wash & Collect Nanoparticles evap->wash final Drug-Loaded Nanoparticle Suspension wash->final

Caption: General workflow for nanoparticle preparation.

References

Technical Support Center: Large-Scale Purification of Imbricatolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the large-scale purification of imbricatolic acid, a labdane diterpenoid sourced from conifer resins.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues in a question-and-answer format, covering problems from initial extraction to final purification and crystallization.

Section 1: Extraction & Initial Processing

Question 1: My initial crude extract has a very low concentration of this compound. How can I enrich the target compound before chromatography?

Answer: Low initial concentration is a common challenge in natural product isolation.[1] To enrich this compound before large-scale chromatography, consider the following:

  • Solvent Partitioning: this compound is a relatively lipophilic diterpene acid.[2] Utilize a liquid-liquid extraction procedure. After initial extraction (e.g., with methanol or dichloromethane), partition the crude extract between a nonpolar solvent (like hexane) and a polar solvent. Structurally similar diterpenoids and other lipids will distribute based on polarity, allowing for a preliminary separation and enrichment of the target fraction.[3]

  • Solid Phase Extraction (SPE): For a more controlled pre-purification step, use a large SPE cartridge (e.g., C18). This can effectively remove highly polar compounds (sugars, salts) and some nonpolar lipids, concentrating the diterpenoid fraction.

Question 2: I'm observing degradation of my target compound during extraction. What could be the cause?

Answer: Diterpenoids can be sensitive to heat and acidic conditions.

  • Avoid High Temperatures: If using methods like Soxhlet or heat reflux extraction, prolonged exposure to high temperatures can cause degradation.[4] Opt for room temperature maceration or ultrasound-assisted extraction to minimize thermal stress.[1]

  • Check for Acidity: The crude oleoresin can contain various acidic components. This compound itself is acidic, but strong acid contaminants could promote unwanted reactions. Ensure your extraction solvents are neutral and consider adding a mild, non-reactive base if necessary, though this can complicate downstream processing.

Section 2: Large-Scale Chromatography

Question 3: I am scaling up my lab protocol for silica gel column chromatography, but the separation is poor and takes days to run. What am I doing wrong?

Answer: Direct scaling of lab-scale chromatography is often inefficient. Large-scale operations face challenges in maintaining resolution, managing flow rates, and packing columns uniformly.[5]

  • Optimize Loading: Do not overload the column. A typical starting point for flash chromatography is a silica-to-crude-product weight ratio of 30:1 for easy separations and up to 100:1 for more difficult ones.[6]

  • Dry Loading: For large quantities, dissolving the crude extract in a minimal amount of solvent and adsorbing it onto a small amount of silica gel before loading (dry loading) provides much better resolution than loading a large volume of liquid (wet loading).[6]

  • Column Dimensions: A long, thin column is not ideal for large scale. A shorter, wider column geometry is preferred to maintain reasonable flow rates without generating excessive backpressure.

  • Gradient Elution: Running a large column with a single isocratic solvent system can lead to significant peak tailing.[7] Use a stepwise or linear gradient, starting with a nonpolar solvent system and gradually increasing the polarity to elute your compound more efficiently and in a smaller volume.[8]

Question 4: this compound is co-eluting with a structurally similar impurity. How can I improve the resolution?

Answer: Separating structurally similar diterpenoids is a primary challenge.[2]

  • Change Solvent System (Selectivity): The primary factor controlling separation is selectivity. Experiment with different solvent systems in your mobile phase on a small scale (TLC) first. Swapping ethyl acetate for dichloromethane or adding a small percentage of acetone or methanol can alter the selectivity and may resolve the co-eluting peaks.[9]

  • Change Stationary Phase: If altering the mobile phase fails, the interaction with the stationary phase must be changed.

    • Silver Nitrate-Impregnated Silica: For compounds with differing degrees of unsaturation, silica gel impregnated with silver nitrate can provide excellent separation.[10]

    • Reversed-Phase Chromatography: Switching to a C18 stationary phase with a polar mobile phase (e.g., methanol/water or acetonitrile/water) completely changes the elution order and can easily separate compounds that co-elute on normal phase silica.[11]

  • Two-Step Purification: It is common in industrial processes to use an initial, fast purification method like flash chromatography to isolate a partially pure fraction, followed by a high-resolution technique like preparative HPLC to achieve the final desired purity (>98%).[7][12]

Question 5: My compound appears to be decomposing on the silica gel column. How can I prevent this?

Answer: Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds.

  • Deactivate the Silica: You can neutralize the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine or ammonia. Flush the column with this solvent before loading your compound. This deactivates the acidic sites.[8]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic grades are available) or Florisil.[7]

Section 3: Post-Chromatography & Crystallization

Question 6: The fractions containing my product have a very large solvent volume, and removal is energy-intensive. How can this be optimized?

Answer: This is a key challenge in scaling up. The goal is to purify the compound using the minimum amount of solvent.

  • Optimize Chromatography: As mentioned in Q3, using gradient elution instead of isocratic elution will elute the compound in a much sharper band, significantly reducing the total solvent volume of the collected fractions.[7]

  • Solvent Recycling: Modern industrial chromatography systems often incorporate solvent recycling to reduce waste and cost. The clean solvent from before and after the product elutes can be captured and reused.[4]

Question 7: I am struggling to crystallize the purified this compound; it keeps "oiling out." What is the cause and solution?

Answer: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, often due to rapid cooling or the presence of impurities.[5]

  • Slow Down Cooling: Ensure the solution cools as slowly as possible. Insulate the flask to allow large, well-formed crystals to develop. Rapid crashing out of solution traps impurities and leads to poor crystal formation.

  • Check Purity: Even small amounts of impurities can inhibit crystallization. If the product is not >95% pure, it may require another chromatographic step.

  • Use the Right Solvent System: Finding the ideal crystallization solvent is key. You need a solvent (or solvent pair) in which the compound is soluble when hot but poorly soluble when cold. For this compound, a hexane-ethyl acetate mixture has been reported to be effective.[5] Experiment with the ratio. If it oils out, try adding slightly more of the "soluble" solvent (ethyl acetate in this case) to the hot solution before cooling.[5]

Question 8: The final crystallized product has low purity. What are the potential sources of contamination?

Answer: Impurities in a final crystalline product typically arise from two main sources:

  • Inadequate Separation: The preceding chromatography step did not sufficiently remove all impurities, particularly structurally similar isomers or analogs that have similar crystallization properties.

  • Mother Liquor Inclusions: If crystals form too quickly, pockets of the impure mother liquor can become trapped within the crystal lattice.[13] This can be mitigated by ensuring slow, controlled crystal growth and performing an effective final wash. After filtration, wash the crystals with a small amount of ice-cold, fresh crystallization solvent to remove any residual mother liquor from the crystal surfaces.[13]

Data Presentation: Comparison of Large-Scale Purification Techniques

Choosing a large-scale purification strategy involves a trade-off between resolution, throughput, cost, and solvent consumption. While exact figures for this compound are proprietary, the following table summarizes typical performance characteristics for purifying diterpenoids or similar natural products at an industrial scale.

FeatureFlash Chromatography (Silica)Preparative HPLC (Reversed-Phase C18)High-Speed Counter-Current Chromatography (HSCCC)
Principle Adsorption chromatographyPartition chromatographyLiquid-liquid partition chromatography
Typical Purity 85-98%[14]>99%[11]95-99%[7]
Sample Loading High (kg scale)Moderate (g to low kg scale)[6]High (kg scale)[12]
Throughput High (Fast, minutes to hours per run)Low (Slower, hours per run)Moderate to High
Solvent Consumption HighVery HighModerate (Solvent recycling is common)[12]
Relative Cost Low (Inexpensive stationary phase)High (Expensive columns & high-pressure system)Moderate to High
Best For... Initial bulk purification of crude extracts; separating compounds with significant polarity differences.Final "polishing" step to achieve very high purity; separating close-eluting isomers.Initial purification of complex crude extracts without a solid stationary phase, avoiding irreversible adsorption.[12]

Experimental Protocols

Protocol 1: Large-Scale Flash Chromatography Purification of this compound

This protocol outlines a general method for purifying several hundred grams of crude resin extract.

1. Preparation of Crude Material for Loading: a. Take 500 g of crude resin extract. b. Dissolve the extract in a minimal volume of dichloromethane (DCM). c. Add 1.5 kg of silica gel (60 Å, 40-63 µm particle size) to the solution. d. Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained. This is the "dry-loaded" sample.

2. Column Packing and Equilibration: a. Select a glass column appropriate for holding ~15 kg of silica gel (e.g., 20 cm diameter). b. Pack the column with 15 kg of silica gel as a slurry in 100% hexane. Ensure the packing is uniform and free of air bubbles. c. Add a 2 cm layer of sand to the top of the silica bed to prevent disturbance. d. Equilibrate the column by flushing with 2-3 column volumes of 100% hexane.

3. Sample Loading and Elution: a. Carefully add the dry-loaded sample (from step 1) to the top of the packed column, creating a uniform layer. b. Add another 2 cm layer of sand on top of the sample. c. Begin elution using a gradient solvent system. Collect fractions continuously and monitor by TLC. i. Solvent A: Hexane ii. Solvent B: Ethyl Acetate iii. Gradient Program:

  • 0-30 min: 100% Hexane (to elute very nonpolar impurities)
  • 30-120 min: Ramp linearly from 0% to 20% Ethyl Acetate in Hexane. This compound is expected to elute in this range.
  • 120-150 min: Ramp to 50% Ethyl Acetate to elute more polar compounds.
  • 150-180 min: Column wash with 100% Ethyl Acetate.

4. Fraction Analysis and Pooling: a. Analyze collected fractions using TLC with a mobile phase of 80:20 Hexane:Ethyl Acetate and visualize with an appropriate stain (e.g., ceric ammonium molybdate). b. Combine fractions containing pure this compound (typically >95% purity at this stage). c. Concentrate the pooled fractions under reduced pressure to yield the purified product.

Visualizations

Workflow & Decision Diagrams

The following diagrams, generated using DOT language, illustrate key processes for purification and troubleshooting.

Purification_Workflow raw_material Raw Material (Conifer Resin) extraction Solvent Extraction (e.g., Dichloromethane) raw_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract flash_chrom Large-Scale Flash Chromatography (Silica Gel) crude_extract->flash_chrom fraction_analysis Fraction Analysis (TLC/HPLC) flash_chrom->fraction_analysis impure_fractions Impure Fractions fraction_analysis->impure_fractions Purity <95% pure_fractions Pure Fractions (>95%) fraction_analysis->pure_fractions Purity >95% reprocess Reprocess or Second Column impure_fractions->reprocess solvent_evap Solvent Evaporation pure_fractions->solvent_evap crystallization Crystallization (Hexane/EtOAc) solvent_evap->crystallization final_product Pure this compound (>99%) crystallization->final_product

Caption: Overall workflow for the large-scale purification of this compound.

Troubleshooting_Tree start Problem: Low Purity After Flash Chromatography cause1 Cause: Co-eluting Impurity start->cause1 cause2 Cause: Column Overloading start->cause2 cause3 Cause: Poor Packing / Channeling start->cause3 sol1a Solution: Change Mobile Phase Selectivity (TLC test) cause1->sol1a sol1b Solution: Change Stationary Phase (e.g., C18 Reversed-Phase) cause1->sol1b sol1c Solution: Add a secondary polishing step (Prep-HPLC) cause1->sol1c sol2a Solution: Reduce sample load (Increase Silica:Crude Ratio) cause2->sol2a sol2b Solution: Use 'Dry Loading' method instead of 'Wet Loading' cause2->sol2b sol3a Solution: Repack column carefully as a slurry to remove voids cause3->sol3a

Caption: Troubleshooting decision tree for low purity in flash chromatography.

References

Technical Support Center: Imbricatolic Acid Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of imbricatolic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

A1: this compound, a labdane diterpenoid, is relatively stable in common organic solvents such as methanol, ethanol, and acetonitrile at room temperature for short periods. However, for long-term storage, it is recommended to keep solutions at -20°C or below to minimize potential degradation. Aqueous solutions, especially at neutral to alkaline pH, may be more susceptible to degradation over time.

Q2: How do pH and temperature affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is significantly influenced by pH and temperature. As a carboxylic acid, it is generally more stable in acidic to neutral conditions (pH 4-7). Under alkaline conditions, the carboxylate form is more prevalent, which can be more susceptible to certain degradation reactions. Increased temperatures will accelerate degradation across all pH levels. It is advisable to conduct experiments at controlled, and preferably lower, temperatures whenever possible.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure of this compound, a labdane diterpene with a carboxylic acid and a hydroxyl group, potential degradation pathways include:

  • Oxidation: The tertiary alcohol and allylic positions can be susceptible to oxidation.

  • Esterification: The carboxylic acid group can react with alcohol solvents, especially under acidic conditions, to form ester derivatives.

  • Lactonization: Intramolecular esterification between the carboxylic acid and the hydroxyl group could potentially occur, leading to the formation of a lactone.

  • Isomerization: The double bond in the structure may be susceptible to isomerization under certain conditions, such as exposure to acid or light.

Q4: What are the best practices for preparing and storing this compound solutions to ensure stability?

A4: To ensure the stability of this compound solutions, follow these best practices:

  • Solvent Selection: Use high-purity (HPLC-grade) solvents. For aqueous solutions, use purified water (e.g., Milli-Q).

  • pH Control: If working with aqueous solutions, buffer them to a slightly acidic pH (e.g., pH 5-6) for enhanced stability.

  • Temperature: Prepare solutions at room temperature and store them at low temperatures (-20°C or -80°C) for long-term use. Avoid repeated freeze-thaw cycles.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent potential photodegradation.

  • Inert Atmosphere: For sensitive applications or long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency in biological assays.
Possible Cause Troubleshooting Step
Degradation during storage Verify the storage conditions (temperature, light exposure). Prepare fresh solutions from a solid sample and compare the activity.
Degradation in assay medium Assess the stability of this compound in the specific cell culture or assay buffer at the experimental temperature and duration. Consider preparing stock solutions at a higher concentration in a stable solvent and diluting them into the assay medium immediately before use.
Interaction with other components Evaluate potential interactions with other components in the assay medium that could lead to degradation or reduced bioavailability.
Issue 2: Appearance of unknown peaks in chromatograms during analysis.
Possible Cause Troubleshooting Step
Sample degradation This is a strong indicator of degradation. Analyze a freshly prepared sample to see if the unknown peaks are present. If not, the stored sample has likely degraded.
Contamination Ensure the purity of the solvent and proper cleaning of all glassware and equipment. Analyze a solvent blank.
Reaction with mobile phase Check the compatibility of this compound with the mobile phase components, especially if the mobile phase is acidic or basic.
Issue 3: Poor solubility or precipitation of this compound in aqueous solutions.
Possible Cause Troubleshooting Step
Low aqueous solubility This compound has limited water solubility. Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment.
pH-dependent solubility The solubility of carboxylic acids is pH-dependent. Adjusting the pH of the aqueous solution might improve solubility. Solubility is generally lower at acidic pH where the compound is in its neutral form.
Salt formation In certain buffers, this compound may form salts with lower solubility. Try alternative buffer systems.

Data Presentation

Disclaimer: The following data is illustrative and based on general knowledge of the stability of similar compounds. It is highly recommended to perform specific stability studies for your experimental conditions.

Table 1: Illustrative Stability of this compound in Different Solvents at 25°C (Protected from Light)

SolventConcentration (mg/mL)% Recovery after 24 hours% Recovery after 72 hours
Methanol1>99%98%
Acetonitrile1>99%99%
DMSO1>99%>99%
Water (pH 7.4)0.195%88%
Water (pH 5.0)0.198%96%

Table 2: Illustrative Effect of Temperature on the Stability of this compound in Buffered Aqueous Solution (pH 7.4)

Temperature% Recovery after 24 hours
4°C>98%
25°C95%
37°C85%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep a solid sample of this compound in a hot air oven at 80°C for 48 hours. Dissolve in acetonitrile for analysis.

  • Photodegradation: Expose a solution of this compound (100 µg/mL in acetonitrile) to UV light (254 nm) and visible light for 24 hours. Keep a control sample in the dark.

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Example of a Stability-Indicating HPLC-UV Method

This is a hypothetical HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization will be required.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-20 min: 60% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 60% B

    • 26-30 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to thermal Thermal Stress (Solid, 80°C) prep->thermal Expose to photo Photodegradation (UV/Vis Light) prep->photo Expose to neutralize Neutralize Acid/Base Stressed Samples acid->neutralize base->neutralize hplc HPLC-UV Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation (Peak Purity, Mass Balance) hplc->data

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway imbricatolic_acid This compound oxidation_product Oxidation Products (e.g., epoxides, ketones) imbricatolic_acid->oxidation_product Oxidizing agents (e.g., H2O2) ester_product Ester Derivative (with alcohol solvent) imbricatolic_acid->ester_product Acidic conditions + Alcohol lactone_product Lactone imbricatolic_acid->lactone_product Intramolecular Esterification isomer_product Isomer imbricatolic_acid->isomer_product Acid / Light

Caption: Potential degradation pathways of this compound.

Technical Support Center: Optimizing Reaction Conditions for Imbricatolic Acid Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of imbricatolic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reagent, time, or temperature.Increase the molar excess of the derivatizing agent. Optimize reaction time and temperature by performing a time-course study and testing a range of temperatures (e.g., room temperature, 40°C, 60°C). For esterifications, ensure the catalyst (e.g., acid or coupling agent) is active and used in the correct amount.
Steric hindrance at the C-19 carboxylic acid.Use a less bulky derivatizing agent if possible. For esterifications of sterically hindered acids, consider using coupling reagents like DCC with DMAP or EDC, which can be effective under mild conditions.[1]
Degradation of this compound.This compound may be sensitive to harsh reaction conditions. Avoid strong acids or bases and high temperatures if possible. Consider using milder derivatization methods.
Poor solubility of this compound.Ensure this compound is fully dissolved in an appropriate solvent before adding reagents. Solvents like dichloromethane or diethyl ether have been used for derivatization.[2]
Multiple Products/Side Reactions Reaction with the C-15 hydroxyl group.Protect the hydroxyl group as an ether or ester before derivatizing the carboxylic acid.[3][4][5][6][7] Silyl ethers are a common choice for protecting hydroxyl groups.
Reaction with the exocyclic double bond.Avoid harsh acidic conditions that could promote isomerization or other reactions at the double bond.
Formation of byproducts from the reagents.Use high-purity reagents and solvents. For reactions using DCC, dicyclohexylurea is a common byproduct that can be difficult to remove; consider using water-soluble carbodiimides like EDC to simplify purification.[1]
Difficulty in Product Purification Co-elution of product with starting material or byproducts.Optimize chromatographic conditions (e.g., solvent gradient, column type) for better separation. Recrystallization from a suitable solvent system (e.g., hexane-ethyl acetate) can also be effective for purifying solid derivatives.[2]
Emulsion formation during aqueous workup.Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the chemical structure of this compound and what are its reactive functional groups?

This compound is a labdane-type diterpenoid.[2][8] Its structure contains three main reactive functional groups: a tertiary carboxylic acid at C-19, a primary hydroxyl group at C-15, and an exocyclic double bond at C-8(17).[2][9]

imbricatolic_acid_structure cluster_structure This compound cluster_groups Reactive Functional Groups img img COOH Carboxylic Acid (C-19) OH Hydroxyl Group (C-15) DB Exocyclic Double Bond (C-8(17))

Figure 1. Structure and functional groups of this compound.
Esterification of the Carboxylic Acid

Q2: What are the recommended starting conditions for the esterification of the C-19 carboxylic acid?

A common and high-yielding method for the methylation of the C-19 carboxylic acid is the use of diazomethane in diethyl ether, which has been reported to yield the methyl ester at 91%.[2] For other esters, Fischer esterification using an excess of the alcohol in the presence of an acid catalyst (e.g., concentrated H₂SO₄) can be employed, though it may require heating under reflux.[10][11][12] Due to potential steric hindrance, coupling reagents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), offer milder alternatives.[1]

Q3: How can I avoid side reactions at the hydroxyl group during esterification of the carboxylic acid?

To prevent esterification of the C-15 hydroxyl group, it is advisable to use a protecting group. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, are commonly used to protect hydroxyl groups and are generally stable under the conditions used for carboxylic acid derivatization.[3][4][5][6][7]

Derivatization of the Hydroxyl Group

Q4: How can I selectively derivatize the C-15 hydroxyl group?

To selectively derivatize the hydroxyl group, the carboxylic acid group should first be protected, for instance, as a methyl ester.[2] Once the carboxylic acid is protected, the hydroxyl group can be converted to other functional groups, such as ethers or other esters, using standard synthetic methods.

Reactions Involving the Double Bond

Q5: Are there any precautions to take regarding the exocyclic double bond?

The exocyclic double bond at C-8(17) can be susceptible to isomerization or addition reactions under strong acidic conditions. Therefore, it is recommended to use mild reaction conditions when possible. If the desired derivatization requires harsh conditions, it may be necessary to protect the double bond, although this adds complexity to the synthetic route.

Experimental Protocols

Methylation of this compound using Diazomethane[2]
  • Dissolution: Dissolve this compound in diethyl ether.

  • Reaction: Add a freshly prepared ethereal solution of diazomethane dropwise at 0 °C until a faint yellow color persists.

  • Quenching: Allow the reaction to stir at room temperature for 1-2 hours. Quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • Workup: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester.

General Fischer Esterification Protocol[10][11][12]
  • Mixing: In a round-bottom flask, dissolve this compound in a large excess of the desired alcohol (e.g., 20-50 equivalents), which also acts as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reflux: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling, neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Quantitative Data Summary

The following tables provide representative data for common derivatization reactions applicable to this compound, based on literature for similar compounds.

Table 1: Esterification of the C-19 Carboxylic Acid

Derivatizing AgentCatalyst/ConditionsSolventTemp (°C)Time (h)Yield (%)Reference
Diazomethane (for methylation)-Diethyl ether0 - RT1-291[2]
Methanol / H₂SO₄RefluxMethanol654-870-90[10][11]
Ethanol / H₂SO₄RefluxEthanol786-1265-85[10][11]
Various Alcohols / DCC/DMAP-DichloromethaneRT3-680-95[1]

Table 2: Protection of the C-15 Hydroxyl Group

Protecting Group ReagentBase/ConditionsSolventTemp (°C)Time (h)Yield (%)
TBDMS-ClImidazoleDMFRT2-4>90
TIPS-ClImidazoleDMFRT3-6>90
Acetic AnhydridePyridineDichloromethaneRT1-3>95

Visualizations

Experimental Workflow for Optimizing Esterification

esterification_workflow start Start: this compound choose_method Choose Esterification Method start->choose_method fischer Fischer Esterification (Alcohol + Acid Catalyst) choose_method->fischer coupling Coupling Agent (e.g., DCC/DMAP) choose_method->coupling optimize Optimize Reaction Conditions fischer->optimize coupling->optimize analyze Analyze Product (TLC, LC-MS, NMR) optimize->analyze troubleshoot Troubleshoot? analyze->troubleshoot success Successful Derivatization troubleshoot->success No low_yield Low Yield troubleshoot->low_yield Yes side_products Side Products troubleshoot->side_products Yes adjust_reagents Adjust Reagent Ratio or Change Catalyst low_yield->adjust_reagents adjust_conditions Adjust Time/Temperature low_yield->adjust_conditions protect_oh Protect Hydroxyl Group side_products->protect_oh adjust_reagents->optimize adjust_conditions->optimize protect_oh->start

Figure 2. Workflow for optimizing esterification of this compound.
Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield start Low Product Yield check_sm Starting Material Consumed? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No degradation Degradation Suspected check_sm->degradation Yes increase_time_temp Increase Reaction Time/Temp incomplete_rxn->increase_time_temp increase_reagent Increase Reagent Concentration incomplete_rxn->increase_reagent change_catalyst Change Catalyst/Coupling Agent incomplete_rxn->change_catalyst milder_cond Use Milder Conditions degradation->milder_cond check_solubility Check Solubility degradation->check_solubility end_good Yield Improved increase_time_temp->end_good increase_reagent->end_good change_catalyst->end_good milder_cond->end_good end_bad Yield Still Low check_solubility->end_bad

Figure 3. Decision tree for troubleshooting low yield in derivatization.
Potential Signaling Pathway Involvement of this compound Derivatives

Derivatives of labdane diterpenoids have been shown to possess anti-inflammatory properties by modulating key signaling pathways.[13] A potential mechanism of action for this compound derivatives could involve the inhibition of the NF-κB signaling pathway.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc translocates ikb_nfkb IκB-NF-κB Complex ikb_nfkb->ikb releases ia_deriv This compound Derivative ia_deriv->ikk inhibits dna DNA nfkb_nuc->dna binds to inflammation Inflammatory Genes (COX-2, iNOS, TNF-α) dna->inflammation transcribes

Figure 4. Potential inhibition of the NF-κB signaling pathway.

References

proper storage and handling of imbricatolic acid powder

Author: BenchChem Technical Support Team. Date: November 2025

Imbricatolic Acid Powder: Technical Support Center

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of this compound powder.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a naturally occurring diterpenoid compound.[1][2] It is primarily isolated from plant sources such as the berries of Juniperus communis and the resin of Araucaria araucana.[3][4] In its purified form, it is a powder and is used for research and development purposes.[1]

Q2: What are the key physical and chemical properties of this compound?

This compound is a solid at room temperature with the following properties:

PropertyValueSource
Molecular Formula C₂₀H₃₄O₃[1][2][5]
Molecular Weight ~322.48 g/mol [1][4][5]
Physical Description Powder[1]
Melting Point 102-105 °C[3][4][5][6]
Boiling Point (Predicted) 446.7 ± 38.0 °C[4][5][6]
Density (Predicted) 1.04 ± 0.1 g/cm³[4][5][6]
pKa (Predicted) 4.68 ± 0.60[4][5][6]
Purity Typically 95%~99%[1]

Q3: How should this compound powder be stored?

Proper storage is critical to maintain the stability and purity of the compound. Always refer to the supplier-specific Safety Data Sheet (SDS) for detailed instructions. General storage guidelines are summarized below.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Avoid extreme temperatures and direct heat.Heat can cause degradation or physical changes to the powder.
Light Store in a dark place, preferably in an amber vial or light-blocking container.[7]To prevent potential photodegradation.
Atmosphere Keep container tightly closed under an inert atmosphere (e.g., argon or nitrogen) if possible.Minimizes oxidation and degradation from atmospheric moisture.
Container Use the original packaging (e.g., brown vial or HDPE plastic bottle) or a tightly sealed, chemically resistant container.[1]Prevents contamination and exposure to air and moisture.

Q4: What are the recommended handling procedures for this compound powder?

Due to its nature as a fine powder and chemical reagent, appropriate safety measures must be taken.

PrecautionDetails
Ventilation Handle in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE) Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Dispensing Avoid generating dust when weighing or transferring the powder. Use appropriate tools like a spatula.
Hygiene Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.
Spills In case of a spill, avoid creating dust. Carefully sweep or vacuum the material into a designated waste container.[8]

Troubleshooting Guides

Issue 1: Difficulty Dissolving the Powder

This compound is a relatively lipophilic (fat-soluble) compound, which can make it challenging to dissolve in aqueous solutions.

SymptomPossible CauseSuggested Solution
Powder does not dissolve in aqueous buffers. High Lipophilicity: The compound has poor water solubility.1. Use an organic co-solvent such as DMSO, ethanol, or methanol to first dissolve the powder, then add it to the aqueous buffer. 2. Perform a solvent-test on a small scale to find the most suitable solvent system. 3. Consider chemical modification, such as methylation, to increase solubility in nonpolar solvents if the experimental design allows.[3]
Precipitation occurs when adding the organic stock solution to an aqueous medium. Solvent Miscibility/Concentration: The final concentration of the organic solvent may be too high, or the compound's solubility limit in the final mixture is exceeded.1. Decrease the volume of the organic stock solution added. 2. Increase the final volume of the aqueous medium. 3. Gently warm the solution or use sonication to aid dissolution, while monitoring for any degradation.

G start Solubility Issue: This compound Powder solvent_choice Is the primary solvent aqueous? start->solvent_choice use_organic Dissolve in a minimal amount of organic solvent first (e.g., DMSO, Ethanol) solvent_choice->use_organic Yes success Solution Prepared Successfully solvent_choice->success No (Using Organic Solvent) check_precipitation Does it precipitate when added to the aqueous buffer? use_organic->check_precipitation check_precipitation->success No adjust_protocol Adjust Protocol: - Lower stock concentration - Increase final buffer volume - Use sonication/gentle warming check_precipitation->adjust_protocol Yes failure Troubleshooting Failed: Consider derivatization or alternative formulation re_check Still precipitating? adjust_protocol->re_check re_check->success No re_check->failure Yes

Issue 2: Experimental Results are Inconsistent or Suggest Degradation

If you observe a loss of activity, the appearance of unknown peaks in analytical runs (e.g., HPLC, LC-MS), or other inconsistencies, the compound may have degraded.

SymptomPossible CauseSuggested Action
Loss of biological activity over time. Hydrolysis or Oxidation: The carboxylic acid or hydroxyl groups may be susceptible to reaction with water or oxygen, especially at non-neutral pH or in the presence of oxidizing agents.[9]1. Prepare fresh solutions for each experiment. 2. If storing solutions, aliquot and freeze at -20°C or -80°C. 3. Degas aqueous buffers to remove dissolved oxygen.
Appearance of new peaks in chromatography. Heat or Light Degradation: Exposure to high temperatures or UV light can break down the compound.1. Ensure the compound is stored properly in a cool, dark place. 2. During experiments, protect solutions from direct light by using amber vials or covering them with foil. 3. Avoid prolonged heating of the compound or its solutions.
Variable results between batches. Contamination or Improper Storage: Contamination with acids, bases, or reactive metals can catalyze degradation.[10][11]1. Verify the purity of the new batch with analytical methods (e.g., HPLC, NMR). 2. Review storage and handling procedures to ensure consistency. 3. Ensure all glassware and solvents are clean and of high purity.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing this compound

This protocol describes a standard method for preparing a stock solution of this compound for use in biological assays.

  • Weighing: Tare a sterile, amber microcentrifuge tube. Carefully weigh the desired amount of this compound powder inside a chemical fume hood.

  • Initial Dissolution: Add a small volume of 100% DMSO (or another suitable organic solvent) to the tube to achieve a high concentration stock solution (e.g., 10-50 mM).

  • Mixing: Vortex the tube for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

  • Dilution: For working solutions, perform serial dilutions from the stock solution. To minimize precipitation, add the stock solution to the aqueous buffer dropwise while vortexing.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

G cluster_storage Storage & Handling cluster_prep Solution Preparation cluster_use Experimental Use storage Store Powder: Cool, Dry, Dark Place handling Handle in Fume Hood (Wear PPE) storage->handling weigh Weigh Powder handling->weigh dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve dilute Dilute into Aqueous Buffer dissolve->dilute assay Perform Experiment/ Biological Assay dilute->assay analyze Analyze Results assay->analyze

Protocol 2: Stability Assessment under Stress Conditions (Forced Degradation)

This protocol is designed to investigate the stability of this compound under various stress conditions, which is a common practice in drug development.[12]

  • Preparation: Prepare five separate solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to one sample.

    • Base Hydrolysis: Add 0.1 M NaOH to a second sample.

    • Oxidation: Add 3% H₂O₂ to a third sample.

    • Thermal Stress: Place a fourth sample in an oven at 70°C.

    • Control: Keep the fifth sample at room temperature, protected from light.

  • Incubation: Incubate all samples for a defined period (e.g., 24, 48, or 72 hours).

  • Neutralization (for acid/base samples): After incubation, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze all five samples using a stability-indicating method, such as HPLC-UV or LC-MS.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the parent peak area indicates degradation.

G start This compound pathway Modulation of Inflammatory Pathways start->pathway interacts with effect Gastroprotective Effects pathway->effect leads to investigation Exact Molecular Targets (Under Investigation) pathway->investigation involves

References

avoiding repeated freeze-thaw cycles for imbricatolic acid solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of imbricatolic acid solutions to avoid degradation from repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a naturally occurring diterpene acid isolated from several plant species, including Juniperus communis and Araucaria araucana.[1][2][3] It is investigated for various potential therapeutic properties, including antimicrobial and gastroprotective effects.[1][3] Maintaining the structural integrity and concentration of this compound in solution is critical for obtaining accurate and reproducible experimental results. Degradation can lead to a loss of bioactivity and the introduction of impurities that may confound experimental outcomes.

Q2: What are the primary concerns with repeated freeze-thaw cycles for this compound solutions?

While specific data on this compound is limited, repeated freeze-thaw cycles can be detrimental to many dissolved compounds, particularly those with complex structures like diterpenoids. The primary concerns include:

  • Chemical Degradation: The process of freezing and thawing can introduce physical stress on the molecule, potentially leading to oxidation, hydrolysis, or other forms of degradation. Phenolic compounds, a broad category that includes molecules with hydroxyl groups on an aromatic ring, are known to be susceptible to oxidation.[4]

  • Precipitation: this compound is relatively lipophilic, with a predicted XLogP3-AA value of 4.9.[2][5] Changes in temperature during freeze-thaw cycles can alter its solubility, especially in aqueous or semi-aqueous solutions, leading to precipitation out of the solution. This results in an unknown and lower concentration of the active compound in the supernatant.

  • Concentration Gradients: During freezing, the solvent can crystallize, concentrating the solute in the remaining unfrozen liquid. This can create localized high concentrations of this compound, potentially leading to aggregation or precipitation.[6]

Q3: What is the recommended method for long-term storage of this compound solutions?

For long-term storage, it is best to store this compound solutions at a stable, low temperature. The ideal method is to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[7] This strategy minimizes the number of freeze-thaw cycles the bulk of the compound is subjected to.

Q4: How many times can I safely freeze and thaw my this compound solution?

There is no definitive number of freeze-thaw cycles that can be considered safe for all this compound solutions, as it depends on the solvent, concentration, and presence of other stabilizing or destabilizing agents. As a general best practice, it is highly recommended to avoid repeated freeze-thaw cycles altogether . If unavoidable, the number of cycles should be kept to an absolute minimum (ideally no more than 2-3 cycles). A study on a diverse set of compounds in DMSO subjected to 25 freeze/thaw cycles was conducted to determine the maximum number of cycles while maintaining compound integrity.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced biological activity in experiments. Degradation of this compound due to multiple freeze-thaw cycles.Prepare fresh dilutions from a stock solution that has not undergone repeated freeze-thaw cycles. Aliquot stock solutions for single use.
Visible precipitate or cloudiness in the solution after thawing. Decreased solubility or aggregation of this compound.Gently warm the solution and vortex to try and redissolve the precipitate. If it persists, the solution may be supersaturated or degraded. It is advisable to prepare a fresh solution. Consider using a different solvent system if solubility is a recurring issue.
Inconsistent experimental results between different batches of thawed solutions. Inhomogeneous solution due to incomplete redissolution or concentration gradients formed during freezing.Ensure the solution is completely thawed and homogenous by gentle vortexing before use. Always aliquot stock solutions to ensure consistency.

Experimental Protocols

Protocol for Aliquoting and Storing this compound Stock Solutions
  • Dissolve this compound: Prepare your stock solution by dissolving a known weight of this compound powder in an appropriate solvent (e.g., DMSO, ethanol) to the desired concentration. Ensure the powder is completely dissolved.

  • Determine Aliquot Volume: Based on your typical experimental needs, determine a suitable single-use aliquot volume. This should be enough for one experiment or a single day's worth of experiments.

  • Dispense Aliquots: Using a calibrated pipette, dispense the calculated volume into low-retention microcentrifuge tubes or cryovials.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Flash Freezing: If possible, flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath before transferring them to long-term storage. This can minimize the formation of large ice crystals.

  • Storage: Store the aliquots at a constant temperature of -20°C or -80°C in the dark.

Illustrative Quantitative Data: Hypothetical Degradation Profile

The following table provides a hypothetical example of this compound degradation over several freeze-thaw cycles. Note: This data is for illustrative purposes to highlight the potential for degradation and is not based on direct experimental results for this compound.

Number of Freeze-Thaw Cycles% of Initial Concentration Remaining (Hypothetical)Visual Observation
0 (Initial)100%Clear Solution
198%Clear Solution
392%Clear Solution
585%Slight Haze Possible
1070%Potential for Visible Precipitate

Visualizations

Workflow for Handling this compound Solutions

This diagram illustrates the recommended workflow for preparing and using this compound solutions to maintain their stability.

G prep Prepare Stock Solution aliquot Aliquot into Single-Use Volumes prep->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot for Use store->thaw One-way use Use in Experiment thaw->use discard Discard Unused Portion of Thawed Aliquot use->discard

Caption: Recommended workflow for this compound solution handling.

Potential Mechanism of Action Signaling Pathway

The exact molecular targets of this compound are still under investigation.[1] This generalized diagram shows a potential mechanism where a bioactive compound like this compound could interact with a cell surface receptor to initiate a downstream signaling cascade, leading to a cellular response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates imbricatolic_acid This compound imbricatolic_acid->receptor Binds kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf gene Target Gene Expression tf->gene Translocates to Nucleus cellular_response Cellular Response (e.g., Anti-inflammatory) gene->cellular_response

Caption: Generalized signaling pathway for a bioactive compound.

References

Technical Support Center: Imbricatolic Acid Applications in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with imbricatolic acid in cell culture.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in cell culture media is a common challenge due to its hydrophobic nature. This guide provides a systematic approach to troubleshoot and prevent this issue.

Question: My this compound solution precipitated after I added it to the cell culture medium. What should I do?

Answer:

Immediate precipitation upon addition to aqueous solutions is characteristic of hydrophobic compounds. Follow these steps to identify the cause and find a solution.

1. Review Your Stock Solution Preparation:

  • Solvent Choice: this compound is a lipophilic compound and should be dissolved in an appropriate organic solvent to create a concentrated stock solution before diluting it into your aqueous cell culture medium. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent.

  • Stock Concentration: High stock concentrations can lead to precipitation upon dilution. If you are observing precipitation, try preparing a lower concentration stock solution.

  • Complete Dissolution: Ensure the this compound is completely dissolved in the solvent before further dilution. Gentle warming (to no more than 37°C) and vortexing can aid dissolution.

2. Evaluate Your Dilution Technique:

  • Final Solvent Concentration: The final concentration of the organic solvent in your cell culture medium should be kept to a minimum to avoid cytotoxicity and precipitation. A final DMSO concentration of less than 0.5% (v/v) is generally recommended, with 0.1% being a common target.

  • Dilution Method: Rapidly adding a small volume of a highly concentrated stock directly into a large volume of aqueous medium can cause the compound to crash out of solution. Try adding the media to the stock solution dropwise while gently vortexing. A serial dilution approach can also be beneficial.

3. Assess Cell Culture Media Conditions:

  • Media Composition: High concentrations of salts, proteins, and other components in the cell culture medium can contribute to the precipitation of hydrophobic compounds.[1]

  • pH and Temperature: Ensure the pH and temperature of your cell culture medium are within the optimal range for your cells and the stability of the compound. Significant shifts in temperature, such as moving directly from cold storage to a 37°C incubator, can cause components to precipitate.[1]

4. Consider Advanced Solubilization Techniques:

  • Use of a Carrier Protein: For highly insoluble compounds, pre-complexing this compound with a carrier protein like bovine serum albumin (BSA) can improve its solubility in the culture medium.

  • Three-Step Dilution Protocol: A method involving a pre-dilution step in fetal bovine serum (FBS) before the final dilution in cell culture media has been shown to improve the solubility of some hydrophobic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound I should be aware of?

A1: this compound is a diterpenoid with the following properties:

  • Molecular Formula: C₂₀H₃₄O₃[2][3][4]

  • Molecular Weight: 322.48 g/mol [2][3]

  • Appearance: Solid[5]

  • Lipophilicity: It is a lipophilic (hydrophobic) compound, which is the primary reason for its low solubility in aqueous solutions like cell culture media.[5]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its ability to dissolve a wide range of hydrophobic compounds and its miscibility with water.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v). The exact tolerance will depend on your specific cell line and experimental duration.

Q4: Can I use other solvents like ethanol to dissolve this compound?

A4: While ethanol can dissolve many hydrophobic compounds, it is generally more cytotoxic to cells than DMSO. If you must use ethanol, ensure the final concentration in your culture medium is very low and test for solvent toxicity in your specific cell line.

Q5: My media looks cloudy after adding this compound. Is this always precipitation?

A5: Cloudiness or turbidity in the media after adding a compound is a strong indicator of precipitation.[1] However, it could also be a sign of bacterial or fungal contamination. Always inspect your cultures microscopically to differentiate between chemical precipitates and microbial growth.

Q6: Can repeated freeze-thaw cycles of my this compound stock solution cause precipitation?

A6: Yes, repeated freeze-thaw cycles can affect the stability of your stock solution and may lead to the precipitation of the compound. It is recommended to aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.

Data Presentation

Table 1: Recommended Starting Concentrations for this compound Stock and Working Solutions

ParameterRecommended Starting ValueNotes
Stock Solution Solvent DMSOEnsure anhydrous, sterile-filtered DMSO.
Stock Solution Concentration 10-20 mMThis is a common starting range. The optimal concentration may need to be determined empirically.
Final DMSO Concentration in Media ≤ 0.5% (v/v)Aim for the lowest possible concentration that maintains solubility and minimizes cytotoxicity.
This compound Working Concentration Varies by experimentThe effective concentration will depend on the cell line and the biological question being investigated.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of sterile-filtered, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. Protect from light.

Protocol 2: Dilution of this compound into Cell Culture Media

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Pre-warming: Pre-warm the cell culture medium to 37°C.

  • Dilution: Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired working concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution. It is crucial to mix gently but thoroughly after each dilution step.

  • Addition to Cells: Immediately add the final diluted this compound solution to your cell culture plates. Gently swirl the plates to ensure even distribution.

Visualizations

Troubleshooting_Imbricatolic_Acid_Precipitation start Precipitation Observed check_stock 1. Review Stock Solution - Solvent (DMSO?) - Concentration (Too high?) - Complete Dissolution? start->check_stock check_dilution 2. Evaluate Dilution Technique - Final DMSO % (<0.5%?) - Method (Dropwise? Serial?) check_stock->check_dilution Stock OK solution Solution Found: Precipitation Resolved check_stock->solution Issue Found & Corrected check_media 3. Assess Media Conditions - Composition (High salt/protein?) - pH & Temperature Stable? check_dilution->check_media Dilution OK check_dilution->solution Issue Found & Corrected advanced_methods 4. Consider Advanced Methods - Carrier Protein (BSA?) - 3-Step Dilution (FBS?) check_media->advanced_methods Media OK check_media->solution Issue Found & Corrected advanced_methods->solution Method Successful no_solution Problem Persists: Consult Literature for Specific Analogs advanced_methods->no_solution Method Unsuccessful Imbricatolic_Acid_Structure imbricatolic_acid label This compound (C₂₀H₃₄O₃) Generic_Signaling_Pathway cluster_downstream Potential Downstream Effects Imbricatolic_Acid This compound Cell_Membrane Cell Membrane Imbricatolic_Acid->Cell_Membrane Interacts with Pathway_Component_A Pathway Component A Cell_Membrane->Pathway_Component_A Inhibits/Activates Pathway_Component_B Pathway Component B Pathway_Component_A->Pathway_Component_B Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammatory) Pathway_Component_B->Cellular_Response

References

Technical Support Center: Enhancing the Bioavailability of Imbricatolic Acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of imbricatolic acid for in vivo studies.

I. Troubleshooting Guides & FAQs

This section is designed to provide direct answers and solutions to common problems encountered during the experimental process.

FAQs: this compound Properties & General Handling

Question: What are the known physicochemical properties of this compound relevant to bioavailability?

PropertyValue/InformationImplication for Bioavailability
Molecular Weight 322.48 g/mol Within the range suitable for oral absorption.
XLogP3-AA 4.9Indicates high lipophilicity, suggesting poor aqueous solubility but potentially good membrane permeability.
Physical State SolidStandard formulation approaches for solid dosage forms can be considered.
Solubility Insoluble in water; Soluble in organic solvents like DMSO, methanol, and dichloromethane.Poor aqueous solubility is a major hurdle for dissolution in the gastrointestinal tract, leading to low bioavailability.

Question: I am having trouble dissolving this compound for my in vivo experiments. What solvents are recommended?

Answer: For initial in vitro assays, Dimethyl Sulfoxide (DMSO) is a common solvent for this compound.[2] However, for in vivo administration, especially oral gavage, using high concentrations of DMSO is not recommended due to potential toxicity. For animal studies, it is crucial to develop a formulation that enhances the solubility and dispersibility of this compound in an aqueous environment. The formulation strategies discussed below, such as lipid-based nanoparticles, self-emulsifying drug delivery systems (SEDDS), and cyclodextrin complexes, are designed to address this issue.

Question: Are there any known signaling pathways associated with this compound that I should be aware of for my study design?

Answer: While specific signaling pathways for this compound are not extensively detailed in the currently available public literature, labdane diterpenes, as a class, have been reported to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects.[3] The exact molecular targets are often compound-specific. It is recommended to perform initial in vitro screening assays relevant to your therapeutic area of interest to elucidate the mechanism of action of this compound.

Troubleshooting: Formulation Development for Enhanced Bioavailability

Question: My preliminary in vivo study with a simple suspension of this compound showed very low plasma concentrations. What can I do?

Answer: This is a common issue for poorly water-soluble compounds like this compound. A simple suspension is unlikely to provide sufficient dissolution in the gastrointestinal fluid for adequate absorption. You should consider advanced formulation strategies to improve its bioavailability. The following flowchart can guide you in selecting an appropriate approach.

G start Low in vivo exposure of this compound strategy Select a Bioavailability Enhancement Strategy start->strategy lipid Lipid-Based Nanoparticles (SLN/NLC) strategy->lipid Good for controlled release and targeting sedds Self-Emulsifying Drug Delivery System (SEDDS) strategy->sedds High drug loading and ease of scale-up cyclo Cyclodextrin Inclusion Complex strategy->cyclo Relatively simple preparation char Characterize Formulation (Particle size, Zeta potential, Encapsulation efficiency) lipid->char sedds->char cyclo->char invivo Conduct Pharmacokinetic Study in Animal Model char->invivo analyze Analyze Plasma Samples (HPLC or LC-MS/MS) invivo->analyze evaluate Evaluate Bioavailability Enhancement (Compare AUC, Cmax to unformulated compound) analyze->evaluate

Caption: Decision-making flowchart for selecting a bioavailability enhancement strategy.

Question: I have chosen to formulate this compound into solid lipid nanoparticles (SLNs). What are the critical parameters to consider?

Answer: When developing SLNs for this compound, the following parameters are crucial:

  • Lipid Selection: Choose a lipid in which this compound has good solubility. Solid lipids with a lower melting point are generally preferred for ease of preparation.

  • Surfactant Selection: The type and concentration of surfactant will influence the particle size, stability, and potential toxicity of the formulation.

  • Homogenization Technique: High-pressure homogenization or ultrasonication are common methods. The processing time and power will affect the particle size distribution.

  • Drug Loading and Encapsulation Efficiency: It is important to quantify the amount of this compound successfully incorporated into the SLNs.

Troubleshooting: In Vivo Study Execution and Analysis

Question: What is the recommended method for oral administration of this compound formulations to rodents?

Answer: Oral gavage is a precise method for administering a defined dose of your this compound formulation. It is important to use an appropriate gavage needle size for the animal and to ensure personnel are properly trained to avoid injury to the esophagus or stomach. The volume administered should be appropriate for the size of the animal, typically not exceeding 10 mL/kg body weight in rats.

Question: I need to quantify the concentration of this compound in plasma samples. Is there a standard analytical method?

Answer: While a standardized, validated method specifically for this compound is not widely published, methods for other labdane diterpenes and similar carboxylic acids can be adapted. High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD), or more sensitively, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), are suitable techniques. A general approach would involve:

  • Sample Preparation: Protein precipitation with a solvent like acetonitrile or methanol is a common first step. This is often followed by liquid-liquid extraction or solid-phase extraction for further cleanup.

  • Chromatographic Separation: A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with an acidic modifier like formic acid or acetic acid to improve peak shape for the carboxylic acid moiety of this compound.

  • Detection: For LC-MS/MS, you would need to optimize the mass spectrometer settings for this compound, including selecting precursor and product ions for selective reaction monitoring (SRM).

II. Experimental Protocols

This section provides detailed methodologies for the key formulation strategies to enhance the bioavailability of this compound.

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method.

Workflow Diagram:

Caption: Workflow for preparing this compound-loaded SLNs.

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

  • High-speed homogenizer

  • Probe sonicator

  • Magnetic stirrer with heating

Procedure:

  • Lipid Phase Preparation:

    • Accurately weigh the chosen solid lipid and this compound.

    • Heat the mixture in a beaker to approximately 5-10°C above the melting point of the lipid until a clear, homogenous lipid melt is obtained.

  • Aqueous Phase Preparation:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-speed homogenizer (e.g., at 10,000 rpm) for 15 minutes to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation:

    • Immediately sonicate the hot pre-emulsion using a probe sonicator for a defined period (e.g., 5-15 minutes) to reduce the droplet size.

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency and drug loading by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the this compound in both the supernatant and the pellet.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

This protocol outlines the development of a liquid SEDDS formulation suitable for oral administration in capsules.

Workflow Diagram:

G cluster_0 Excipient Screening cluster_1 Formulation Development cluster_2 Characterization es1 Determine solubility of this compound in various oils, surfactants, and co-surfactants es2 Select excipients with the highest solubilizing capacity es1->es2 fd1 Construct pseudo-ternary phase diagrams with selected excipients fd2 Identify the self-emulsifying region fd1->fd2 fd3 Prepare formulations with varying ratios of oil, surfactant, and co-surfactant fd2->fd3 c1 Assess self-emulsification performance (visual observation, time) c2 Measure droplet size and PDI of the resulting emulsion c1->c2 c3 Evaluate thermodynamic stability (centrifugation, freeze-thaw cycles) c2->c3

Caption: Workflow for developing a SEDDS formulation for this compound.

Materials:

  • This compound

  • Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)

  • Surfactant (e.g., Kolliphor® RH 40, Tween® 20)

  • Co-surfactant (e.g., Transcutol® HP, PEG 400)

  • Vortex mixer

  • Water bath

Procedure:

  • Excipient Screening:

    • Determine the saturation solubility of this compound in a range of oils, surfactants, and co-surfactants. Add an excess amount of this compound to a known volume of the excipient, vortex, and shake in a water bath for 48 hours. Centrifuge and quantify the amount of dissolved drug in the supernatant by HPLC.

    • Select the excipients that show the highest solubility for this compound.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare mixtures of the selected surfactant and co-surfactant (S/CoS) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

    • For each S/CoS ratio, mix with the selected oil at various weight ratios (from 9:1 to 1:9).

    • To each mixture, add a small amount of water (titrate) and observe for the formation of a clear or slightly bluish, homogenous emulsion.

    • Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Preparation of this compound-Loaded SEDDS:

    • Select a formulation from the self-emulsifying region of the phase diagram.

    • Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.

    • Add the required amount of this compound to the mixture.

    • Gently heat (if necessary) and vortex until the this compound is completely dissolved and the mixture is clear and homogenous.

  • Characterization:

    • Self-emulsification test: Add a small amount of the SEDDS formulation to a known volume of water with gentle agitation and observe the formation of the emulsion.

    • Droplet size analysis: Dilute the SEDDS in water and measure the droplet size and PDI using DLS.

    • Thermodynamic stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complexes

This protocol details the preparation of an inclusion complex using the kneading method, which is a simple and effective technique.

Workflow Diagram:

G cluster_0 Preparation cluster_1 Drying and Sieving cluster_2 Characterization p1 Weigh this compound and cyclodextrin (e.g., HP-β-CD) in a 1:1 molar ratio p2 Triturate the powders together in a mortar p1->p2 p3 Add a small amount of a water/ethanol mixture to form a paste p2->p3 p4 Knead the paste for 45-60 minutes p3->p4 ds1 Dry the paste in an oven at 40-50°C ds2 Grind the dried complex into a fine powder ds1->ds2 ds3 Sieve the powder to ensure uniformity ds2->ds3 c1 Confirm complex formation (e.g., using DSC, FTIR, or NMR) c2 Determine drug content and dissolution rate c1->c2

Caption: Workflow for preparing an this compound-cyclodextrin inclusion complex.

Materials:

  • This compound

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Ethanol

  • Purified water

  • Mortar and pestle

  • Oven

Procedure:

  • Complexation:

    • Accurately weigh this compound and HP-β-CD, typically in a 1:1 or 1:2 molar ratio.

    • Place the powders in a mortar and mix them thoroughly.

    • Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to the powder mixture to form a thick paste.

    • Knead the paste vigorously for 45-60 minutes.

  • Drying and Pulverization:

    • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried complex into a fine powder using the mortar and pestle.

    • Pass the powder through a fine-mesh sieve to obtain a uniform particle size.

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Determine the drug content of the complex.

    • Perform in vitro dissolution studies to compare the dissolution rate of the complex with that of the pure this compound.

By following these guidelines and protocols, researchers can systematically address the challenges of poor bioavailability of this compound and develop suitable formulations for successful in vivo studies.

References

minimizing off-target effects of imbricatolic acid in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of imbricatolic acid in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

A1: this compound has been shown to exhibit a multi-target anti-inflammatory profile. Its primary known targets include:

  • Microsomal prostaglandin E2 synthase-1 (mPGES-1) [1][2]

  • 5-lipoxygenase (5-LO) [1][2]

  • Nuclear factor kappa B (NF-κB) activation [1][2][3]

Q2: What are potential off-target effects of this compound in cellular assays?

A2: While specific off-target effects of this compound are not extensively documented, potential issues can be inferred from its properties as a natural product and general challenges in cellular assays. These may include:

  • Cytotoxicity at higher concentrations: Like many bioactive compounds, this compound can induce cell death, which can confound results from assays not intended to measure viability.

  • Non-specific inhibition of other enzymes: Due to structural similarities with endogenous molecules, this compound might interact with other enzymes in the cell.

  • Interference with assay readouts: Natural compounds can sometimes interfere with assay components, such as fluorescent or luminescent reporters.[4]

  • Activation of stress response pathways: High concentrations of any compound can induce cellular stress, leading to the activation of pathways that are not the primary target of the investigation.

Q3: How can I minimize the risk of off-target effects when using this compound?

A3: Several strategies can be employed to mitigate off-target effects:

  • Dose-response studies: Conduct experiments across a wide range of concentrations to identify a therapeutic window where on-target effects are observed without significant cytotoxicity.

  • Use of orthogonal assays: Confirm findings using multiple, distinct assays that measure the same biological endpoint through different mechanisms.

  • Inclusion of counter-screens: Utilize cell lines or conditions where the primary target is not expressed or is inactive to identify target-independent effects.

  • Control experiments: Always include appropriate vehicle controls (e.g., DMSO) at the same concentration used for this compound.

  • Purity of the compound: Ensure the this compound used is of high purity to avoid confounding effects from contaminants.

Q4: What is a suitable starting concentration range for this compound in cellular assays?

A4: Based on published IC50 values, a starting point for in vitro assays could be in the low micromolar range. For example, IC50 values for its anti-inflammatory targets are reported to be between 0.4 µM and 5.3 µM.[1][2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High cell death observed in non-cytotoxicity assays. The concentration of this compound is too high, leading to general cytotoxicity.Perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the cytotoxic concentration range. Use concentrations below the toxic threshold for your functional assays.
Inconsistent results between experimental repeats. Cell passage number variability, inconsistent cell seeding density, or degradation of this compound stock solution.Use cells within a consistent and low passage number range. Ensure accurate and consistent cell seeding. Prepare fresh dilutions of this compound from a frozen stock for each experiment.[5][6]
No effect observed at expected active concentrations. The cell line used may not express the target protein at sufficient levels. The compound may not be cell-permeable in your specific cell type.Confirm target expression in your cell line using techniques like Western blot or qPCR. If permeability is an issue, consider using a cell-free assay or a different cell line.
Results from a reporter assay (e.g., luciferase) are difficult to interpret. This compound may be directly inhibiting the reporter enzyme or interfering with the detection chemistry.Run a control experiment with the purified reporter enzyme and this compound to check for direct inhibition. Consider using an alternative assay that measures a downstream product of the pathway (e.g., cytokine ELISA for NF-κB activity).[4]

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of this compound for its primary anti-inflammatory targets.

Target Assay Type IC50 (µM) Reference
Microsomal prostaglandin E2 synthase-1 (mPGES-1)Cell-free1.9[1][2]
5-Lipoxygenase (5-LO)Cell-based5.3[1][2]
5-Lipoxygenase (5-LO)Purified enzyme3.5[1][2]
NF-κB Activation (TNF-α induced)Luciferase reporter cells2.0[1][2][7]

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol is to determine the concentration range of this compound that is toxic to the cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO).

  • Remove the old medium from the cells and add the different concentrations of this compound and the vehicle control.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

NF-κB Reporter Assay

This protocol is for assessing the inhibitory effect of this compound on NF-κB signaling.

Materials:

  • Cells stably transfected with an NF-κB-driven luciferase reporter construct (e.g., HEK293/NF-κB-luc)

  • Complete cell culture medium

  • This compound stock solution

  • TNF-α (or another NF-κB activator)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours. Include a vehicle control.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include an unstimulated control.

  • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Normalize the luciferase activity to a measure of cell number or total protein if significant changes in viability are expected even at non-toxic concentrations.

  • Express the results as a percentage of the TNF-α stimulated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis cell_culture Cell Culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity functional Functional Assay (e.g., NF-κB) cell_culture->functional compound_prep Prepare this compound Dilutions compound_prep->cytotoxicity compound_prep->functional data_analysis Data Analysis cytotoxicity->data_analysis Determine Non-Toxic Concentrations functional->data_analysis data_analysis->functional Inform Concentration Selection interpretation Interpretation of On- vs. Off-Target Effects data_analysis->interpretation

Caption: Workflow for assessing this compound effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfr TNFR traf TRAF2 tnfr->traf ikk IKK Complex traf->ikk nfkb_ikb NF-κB/IκB Complex ikk->nfkb_ikb Phosphorylates IκB nfkb NF-κB (p65/p50) nfkb_ikb->nfkb IκB Degradation nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocation imbricatolic_acid This compound imbricatolic_acid->ikk Inhibits dna DNA nfkb_nuc->dna gene_transcription Inflammatory Gene Transcription dna->gene_transcription tnfa TNF-α tnfa->tnfr

Caption: this compound's inhibition of the NF-κB pathway.

References

Validation & Comparative

A Proposed Framework for Validating the Anticancer Effects of Imbricatolic Acid in p53-Null Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its absence, due to mutation or deletion, is a hallmark of over 50% of human cancers and is frequently associated with resistance to conventional chemotherapies. This creates a pressing need for novel therapeutic agents that can exert anticancer effects independently of p53 status. Imbricatolic acid, a naturally occurring phenolic compound, has demonstrated anticancer properties in various cancer models; however, its efficacy and mechanism of action in p53-null cancer cells remain uninvestigated. This guide proposes a comprehensive experimental framework to validate the potential anticancer effects of this compound in this specific and challenging cellular context. We will outline key experiments, present templates for data comparison, and hypothesize potential mechanisms of action. For comparative analysis, we have selected Paclitaxel and PRIMA-1 as benchmark compounds known to induce cell death in a p53-independent or mutant-p53-targeting manner.

Comparative Analysis of Anticancer Activity

To objectively assess the anticancer potential of this compound in p53-null cells, a direct comparison with established compounds is essential. The following tables are designed to summarize the quantitative data that would be generated from the proposed experiments.

Table 1: Comparative Cytotoxicity (IC50) in p53-Null Cancer Cell Lines

CompoundCell Line (e.g., H1299 - Lung) IC50 (µM)Cell Line (e.g., Saos-2 - Osteosarcoma) IC50 (µM)Cell Line (e.g., PC3 - Prostate) IC50 (µM)
This compoundHypothetical DataHypothetical DataHypothetical Data
Paclitaxel (Positive Control)Known ValueKnown ValueKnown Value
PRIMA-1 (Positive Control)Known ValueKnown ValueKnown Value
Vehicle (Negative Control)No EffectNo EffectNo Effect

Table 2: Comparative Induction of Apoptosis in H1299 (p53-null) Cells

Treatment (at IC50)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
This compoundHypothetical DataHypothetical DataHypothetical Data
PaclitaxelHypothetical DataHypothetical DataHypothetical Data
PRIMA-1Hypothetical DataHypothetical DataHypothetical Data
Vehicle ControlBaselineBaselineBaseline

Table 3: Comparative Effects on Cell Cycle Distribution in H1299 (p53-null) Cells

Treatment (at IC50)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
This compoundHypothetical DataHypothetical DataHypothetical Data
PaclitaxelHypothetical DataHypothetical DataHypothetical Data
PRIMA-1Hypothetical DataHypothetical DataHypothetical Data
Vehicle ControlBaselineBaselineBaseline

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. The following are standard protocols for the key experiments proposed.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

  • Cell Seeding: Plate p53-null cancer cells (e.g., H1299, Saos-2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Treatment: Treat the cells with various concentrations of this compound, paclitaxel, or PRIMA-1 for 48 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound and control compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[3]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[4]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4][5]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[5] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.[3]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.

  • Cell Treatment: Treat cells in 6-well plates with the compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.[6][7]

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS to remove the ethanol.[6]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (100 µg/mL) to degrade RNA and prevent its staining.[6][7]

  • PI Staining: Add propidium iodide solution (50 µg/mL) to the cells.[6][7]

  • Incubation: Incubate for 5-10 minutes at room temperature in the dark.[6][7]

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.[8]

Western Blot Analysis of Signaling Pathways

This technique is used to detect specific proteins in a cell lysate to investigate the molecular mechanism of action.

  • Protein Extraction: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[9][10]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1, p21, and β-actin as a loading control) overnight at 4°C.[9][11]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9][11]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[11]

Visualizing Experimental and Logical Frameworks

Diagrams created using Graphviz provide a clear visual representation of workflows and hypothesized signaling pathways.

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison c1 Plate p53-null cells (e.g., H1299, Saos-2) c2 Treat with this compound, Paclitaxel, PRIMA-1, or Vehicle c1->c2 a1 MTT Assay (Cell Viability) c2->a1 a2 Annexin V / PI Staining (Apoptosis Assay) c2->a2 a3 Propidium Iodide Staining (Cell Cycle Analysis) c2->a3 a4 Western Blot (Protein Expression) c2->a4 d1 Calculate IC50 Values a1->d1 d2 Quantify Apoptotic Population a2->d2 d3 Determine Cell Cycle Distribution a3->d3 d4 Analyze Protein Level Changes a4->d4 end_point Validate Anticancer Effects d1->end_point d2->end_point d3->end_point d4->end_point

Caption: Experimental workflow for validating the anticancer effects of this compound.

p53_independent_apoptosis cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade compound This compound bax Bax compound->bax activates bcl2 Bcl-2 compound->bcl2 inhibits cyto_c Cytochrome c release bax->cyto_c promotes bcl2->bax inhibits cas9 Caspase-9 cyto_c->cas9 activates cas3 Caspase-3 cas9->cas3 activates parp PARP Cleavage cas3->parp activates apoptosis Apoptosis parp->apoptosis

Caption: Hypothesized p53-independent apoptotic pathway induced by this compound.

p53_independent_cell_cycle_arrest cluster_g2m G2/M Transition compound This compound p21 p21 compound->p21 upregulates cdk1 CDK1 complex CDK1/Cyclin B1 Complex cdk1->complex cyclinB Cyclin B1 cyclinB->complex mitosis Mitosis complex->mitosis arrest G2/M Arrest p21->complex inhibits

Caption: Hypothesized p53-independent G2/M cell cycle arrest induced by this compound.

Conclusion

The absence of p53 in cancer cells presents a significant therapeutic challenge. This guide outlines a systematic and robust framework for the initial validation of this compound as a potential therapeutic agent for p53-null cancers. By employing standardized assays, comparing its efficacy against relevant benchmarks, and investigating its molecular mechanisms, researchers can generate the foundational data necessary to determine its future preclinical and clinical potential. The successful validation of this compound's p53-independent anticancer activity could pave the way for a new therapeutic strategy for a large and underserved patient population.

References

A Comparative Analysis of Imbricatolic Acid and Its Synthetic Analogs in Modulating Key Cellular Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of the biological activities of the natural diterpenoid imbricatolic acid and its synthetically derived analogs reveals significant potential in the development of novel therapeutic agents. This guide provides a comparative analysis of their performance in key biological assays, supported by experimental data and detailed methodologies, offering valuable insights for researchers and drug development professionals.

This compound, a labdane diterpenoid of natural origin, has garnered considerable interest in the scientific community for its diverse pharmacological properties. Recent research has focused on the synthesis of various analogs of this compound to enhance its therapeutic potential and explore structure-activity relationships. This report details a comparative study of this compound and its synthetic analogs, focusing on their efficacy as protein tyrosine phosphatase 1B (PTP-1B) inhibitors, their ability to stimulate glucose uptake, and their cytotoxic effects.

Performance Comparison: PTP-1B Inhibition and Glucose Uptake Stimulation

Derivatives of this compound have demonstrated significant potential as inhibitors of PTP-1B, a key negative regulator of insulin and leptin signaling pathways, making it a prime target for the treatment of type 2 diabetes and obesity. A study on novel this compound derivatives, where nitrogenous functionalities were introduced at the C-15 and C-19 positions, revealed promising PTP-1B inhibitory activity.

Notably, several synthetic analogs exhibited potent inhibition of the PTP-1B enzyme. A comparative summary of the 50% inhibitory concentration (IC50) values is presented in the table below.

CompoundPTP-1B Inhibition IC50 (µM)
This compound (1)-
Analog 36.3
Analog 66.8
Analog 147.0
Analog 157.8
Data sourced from a study on novel this compound derivatives as PTP-1B inhibitors.[1]

In addition to PTP-1B inhibition, certain synthetic analogs of this compound have been shown to stimulate glucose uptake in L6 skeletal muscle cells, a crucial process for maintaining glucose homeostasis. A series of N-substituted piperazine analogues of this compound were synthesized and evaluated for their in vitro glucose uptake stimulatory activity.[2]

The results indicated that several of these analogs are effective in promoting glucose uptake, with compound 4b emerging as a particularly potent agent.

CompoundGlucose Uptake Stimulation (%)
4b 54.73
4e 40.79
8b 40.90
8e 39.55
Data represents the percentage of glucose uptake stimulation in L6 skeletal muscle cells.[2]

Cytotoxicity Profile

The cytotoxic potential of this compound and its derivatives is a critical aspect of their therapeutic evaluation. While specific comparative IC50 values for this compound and its direct analogs against a panel of cancer cell lines were not available in the reviewed literature, the general class of diterpenes and their synthetic derivatives have been extensively studied for their anticancer properties. Further research is warranted to establish a clear comparative cytotoxicity profile for this specific compound series.

Signaling Pathways and Mechanism of Action

The biological activities of this compound and its analogs are mediated through their interaction with key cellular signaling pathways. One of the central pathways implicated is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammation, cell survival, and immune responses.[3] The modulation of this pathway is a key aspect of the anti-inflammatory and potential anticancer effects of these compounds.

The stimulation of glucose uptake by synthetic analogs of this compound is believed to occur through the activation of the PI3K/Akt signaling pathway, which is a critical downstream effector of insulin signaling. This pathway plays a central role in GLUT4 translocation to the plasma membrane, thereby facilitating glucose entry into the cell.[4]

This compound Analogs Signaling Pathways cluster_glucose_uptake Glucose Uptake Pathway cluster_inflammation Inflammatory Pathway cluster_ptp1b PTP-1B Inhibition This compound\nAnalogs This compound Analogs PI3K/Akt Pathway PI3K/Akt Pathway This compound\nAnalogs->PI3K/Akt Pathway activate PTP-1B PTP-1B This compound\nAnalogs->PTP-1B inhibit GLUT4 Translocation GLUT4 Translocation PI3K/Akt Pathway->GLUT4 Translocation promotes Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake facilitates This compound This compound NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway inhibits Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory\nCytokines regulates Insulin Receptor\nDephosphorylation Insulin Receptor Dephosphorylation PTP-1B->Insulin Receptor\nDephosphorylation catalyzes Glucose Uptake Assay Workflow L6 Myoblast Culture L6 Myoblast Culture Differentiation to Myotubes Differentiation to Myotubes L6 Myoblast Culture->Differentiation to Myotubes Treatment with Analogs Treatment with Analogs Differentiation to Myotubes->Treatment with Analogs Incubation with 2-NBDG Incubation with 2-NBDG Treatment with Analogs->Incubation with 2-NBDG Fluorescence Measurement Fluorescence Measurement Incubation with 2-NBDG->Fluorescence Measurement Data Analysis Data Analysis Fluorescence Measurement->Data Analysis PTP-1B Inhibition Assay Workflow Prepare Reaction Mixture\n(Buffer, PTP-1B, Analog) Prepare Reaction Mixture (Buffer, PTP-1B, Analog) Add pNPP Substrate Add pNPP Substrate Prepare Reaction Mixture\n(Buffer, PTP-1B, Analog)->Add pNPP Substrate Incubate at 37°C Incubate at 37°C Add pNPP Substrate->Incubate at 37°C Measure Absorbance at 405 nm Measure Absorbance at 405 nm Incubate at 37°C->Measure Absorbance at 405 nm Calculate IC50 Value Calculate IC50 Value Measure Absorbance at 405 nm->Calculate IC50 Value

References

Imbricatolic Acid: A Comparative Analysis of Bioactivity Against Other Labdane Diterpenes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the bioactivity of imbricatolic acid versus other notable labdane diterpenes, specifically sclareol and andrographolide. This guide provides a detailed examination of their anticancer and anti-inflammatory properties, supported by experimental data, detailed protocols, and visual diagrams of key signaling pathways.

Labdane diterpenes, a class of natural products, have garnered significant interest in the scientific community for their diverse pharmacological activities. Among these, this compound, sclareol, and andrographolide have emerged as compounds with considerable therapeutic potential. This guide aims to provide a clear, data-driven comparison to aid in research and development efforts.

Comparative Anticancer Activity

The antiproliferative effects of this compound, sclareol, and andrographolide have been evaluated across various cancer cell lines. While direct comparative studies testing these three compounds under identical conditions are limited, a compilation of data from multiple sources provides valuable insights into their relative potencies. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.

It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions. However, the available data suggests that andrographolide generally exhibits potent cytotoxic activity against a broad range of cancer cell lines, often with lower IC50 values compared to sclareol.[1][2][3] Data on the direct antiproliferative IC50 values for this compound remains less prevalent in publicly available literature, with studies often focusing on its derivatives.[4]

Table 1: Comparative Anticancer Activity (IC50 µM) of Labdane Diterpenes

Cancer Cell LineThis compoundSclareolAndrographolide
Breast Cancer
MCF-7No direct data31.11 (24h)[5]63.19 (24h), 32.90 (48h)[2][6]
MDD2No direct data< 50 µM[7]No direct data
MN1No direct data< 50 µM[7]No direct data
MDA-MB-231No direct dataNo direct data65 (24h), 37.56 (48h)[2][6]
Colon Cancer
HCT116No direct data100 µM (induces apoptosis)[7]No direct data
HT-29No direct dataNo direct data3.7 µg/mL[3]
Lung Cancer
H1688No direct data42.14 (24h)[7]No direct data
H146No direct data69.96 (24h)[7]No direct data
Leukemia
K562No direct data< 50 µM[7]No direct data
HL60No direct data< 20 µg/mL (48h)[7]No direct data
Osteosarcoma
MG63No direct data65.2 (12h)[8]No direct data
Oral Cancer
KBNo direct dataNo direct data106.2 µg/mL[9]
Prostate Cancer
PC3No direct data0.082 µM (for derivative SS-12)[7]No direct data
Cervical Cancer
HeLaNo direct dataInhibits proliferation[10]No direct data

Comparative Anti-inflammatory Activity

The anti-inflammatory properties of these labdane diterpenes are primarily attributed to their ability to modulate key inflammatory pathways, such as NF-κB and MAPK, and to inhibit the production of inflammatory mediators like nitric oxide (NO).

Table 2: Comparative Anti-inflammatory Activity of Labdane Diterpenes

Bioactivity AssayThis compoundSclareolAndrographolide
NO Inhibition No direct dataInhibits NO production in LPS-stimulated macrophages[14]Potent inhibition of iNOS[12]
PGE2 Inhibition No direct dataNo direct dataIC50 = 8.8 µM[12]
COX-2 Inhibition No direct dataInhibits COX-2 expression[14]No direct data
NF-κB Inhibition Dimeric derivatives show activitySuppresses NF-κB signaling[7]Potent downregulation of NF-κB[12]
MAPK Inhibition No direct dataSuppresses MAPK signaling[7]No direct data

Signaling Pathways

The bioactivities of this compound and other labdane diterpenes are mediated through their interaction with critical cellular signaling pathways. The NF-κB and MAPK pathways are central to both inflammatory responses and cancer cell proliferation and survival.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. Its activation leads to the transcription of genes involved in these processes. Labdane diterpenes can inhibit this pathway at various points, thereby exerting their anti-inflammatory and anticancer effects.

NF_kB_Signaling_Pathway cluster_inactive Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus translocates Gene_expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_expression activates Labdanes Labdane Diterpenes (this compound, Sclareol, Andrographolide) Labdanes->IKK_complex inhibit Labdanes->NFkB inhibit translocation

Caption: Inhibition of the NF-κB signaling pathway by labdane diterpenes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Certain labdane diterpenes can modulate MAPK signaling, contributing to their anticancer effects.

MAPK_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) Nucleus->Transcription_Factors activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation promotes Labdanes Labdane Diterpenes (Sclareol) Labdanes->Raf inhibit Labdanes->MEK inhibit Labdanes->ERK inhibit MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 add_compound Add varying concentrations of labdane diterpene incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize measure Measure absorbance (570 nm) solubilize->measure calculate Calculate IC50 values measure->calculate

References

A Comparative Guide to Animal Models for Testing Imbricatolic Acid Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of animal models utilized to evaluate the therapeutic efficacy of imbricatolic acid, a naturally occurring depside with significant anti-inflammatory potential. It aims to offer a comparative analysis with alternative compounds, supported by experimental data and detailed protocols to aid in the design and execution of preclinical studies.

Introduction to this compound

This compound, isolated from the lichen Cetrelia monachorum, has emerged as a promising candidate for the development of novel anti-inflammatory therapies. In vitro studies have demonstrated its ability to inhibit key pro-inflammatory mediators, suggesting a multi-targeted mechanism of action. This guide focuses on the translation of these in vitro findings into in vivo animal models to assess the pharmacological activity and therapeutic potential of this compound.

Comparative Efficacy of this compound and Alternatives

While direct in vivo efficacy data for this compound is still emerging, studies on the structurally similar and co-isolated compound, perlatolic acid, provide valuable insights. The following table summarizes the available in vitro data for this compound and perlatolic acid, alongside common anti-inflammatory drugs for comparison.

CompoundTargetAssayIC50 ValueAnimal Model Application
This compound Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)Cell-free1.9 µM[1][2][3]Proposed for acute inflammation models
5-Lipoxygenase (5-LO)Cell-based5.3 µM[1][2][3]Proposed for acute inflammation models
5-Lipoxygenase (5-LO)Purified enzyme3.5 µM[1][2][3]Proposed for acute inflammation models
NF-κB Activation (TNF-α induced)Luciferase reporter cells2.0 µM[1][2][3]Proposed for chronic inflammation models
Perlatolic Acid Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)Cell-free0.4 µM[1][2][3]Thioglycollate-induced peritonitis (mouse)
5-Lipoxygenase (5-LO)Cell-based1.8 µM[1][2][3]Thioglycollate-induced peritonitis (mouse)
5-Lipoxygenase (5-LO)Purified enzyme0.4 µM[1][2][3]Thioglycollate-induced peritonitis (mouse)
NF-κB Activation (TNF-α induced)Luciferase reporter cells7.0 µM[1][2][3]Not reported
Indomethacin Cyclooxygenase (COX)VariousVaries (nM range)Carrageenan-induced paw edema (rat)
Dexamethasone Glucocorticoid ReceptorVariousVaries (nM range)Various inflammation models

Experimental Protocols for a Murine Model of Acute Inflammation

The following is a detailed protocol for a thioglycollate-induced peritonitis model in mice, which has been successfully used to evaluate the in vivo anti-inflammatory effects of perlatolic acid[3] and is a suitable model for testing this compound.

Objective: To assess the ability of this compound to inhibit leukocyte recruitment in a model of acute peritoneal inflammation.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Thioglycollate broth (4% sterile solution)

  • Phosphate-buffered saline (PBS)

  • Hemocytometer or automated cell counter

  • FACS buffer (PBS with 2% FBS)

  • Antibodies for flow cytometry (e.g., anti-Ly6G, anti-F4/80)

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • Treatment Administration: Administer this compound or vehicle to mice via oral gavage or intraperitoneal injection at a predetermined dose.

  • Induction of Peritonitis: One hour after treatment, inject 1 ml of sterile 4% thioglycollate broth intraperitoneally into each mouse to induce inflammation.

  • Peritoneal Lavage: Four hours after thioglycollate injection, euthanize the mice and perform a peritoneal lavage by injecting 5 ml of cold PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.

  • Leukocyte Quantification: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.

  • Differential Cell Counting (Optional): Use flow cytometry to differentiate and quantify the populations of neutrophils and macrophages in the peritoneal lavage fluid.

Signaling Pathway of this compound's Anti-inflammatory Action

The following diagram illustrates the proposed multi-target anti-inflammatory mechanism of this compound based on in vitro findings.

Imbricatolic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK activates TNFa TNF-α TNFa->TNFR IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) NFkB_p50_p65 p50/p65 NFkB_inactive->NFkB_p50_p65 releases NFkB_active NF-κB (p50/p65) NFkB_p50_p65->NFkB_active translocates AA Arachidonic Acid LOX5 5-LOX AA->LOX5 COX COX AA->COX Leukotrienes Leukotrienes LOX5->Leukotrienes PGH2 PGH2 COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE2 mPGES1->PGE2 DNA DNA NFkB_active->DNA binds Genes Pro-inflammatory Genes DNA->Genes transcribes Imbricatolic_Acid This compound Imbricatolic_Acid->IKK inhibits Imbricatolic_Acid->LOX5 inhibits Imbricatolic_Acid->mPGES1 inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines a typical workflow for evaluating the in vivo efficacy of this compound in an animal model of acute inflammation.

experimental_workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping treatment Administration of This compound or Vehicle grouping->treatment induction Induction of Inflammation (e.g., Thioglycollate injection) treatment->induction sampling Sample Collection (e.g., Peritoneal Lavage) induction->sampling analysis Analysis of Inflammatory Markers (Cell counts, Cytokines, etc.) sampling->analysis data_analysis Statistical Analysis analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo testing of this compound.

Conclusion

This compound presents a compelling profile as a multi-target anti-inflammatory agent. The use of established animal models, such as the thioglycollate-induced peritonitis model, is crucial for validating its in vivo efficacy and determining its therapeutic potential. This guide provides a framework for researchers to design and conduct preclinical studies on this compound and compare its performance against existing and alternative anti-inflammatory compounds. Further research is warranted to fully elucidate the in vivo pharmacological properties of this compound and its potential for clinical translation.

References

Imbricatolic Acid: A Comparative Analysis of its Antimicrobial Spectrum Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available data provides insight into the antimicrobial potential of imbricatolic acid, a natural compound, when compared against the well-established antibiotics penicillin, tetracycline, ciprofloxacin, and gentamicin. This analysis, geared towards researchers, scientists, and drug development professionals, summarizes the antimicrobial spectrum of these compounds, presents available quantitative data, and outlines the standardized experimental protocols for determining antimicrobial susceptibility.

Executive Summary

This compound, a diterpene acid found in several plant species including Juniperus communis, has demonstrated broad-spectrum antimicrobial activity, exhibiting antifungal, antibacterial, and antiviral effects. While research into its full potential is ongoing, existing studies suggest it could be a candidate for the development of new antimicrobial agents, particularly in an era of growing antibiotic resistance. This guide provides a side-by-side comparison of its activity with that of cornerstone antibiotics, highlighting differences in their spectrum of activity and potency.

Comparative Antimicrobial Spectra

The antimicrobial spectrum of an agent refers to the range of microorganisms it can inhibit or kill. The following table summarizes the known spectra of this compound and the comparator antibiotics.

Antimicrobial Agent General Spectrum Gram-Positive Bacteria Gram-Negative Bacteria Fungi/Other
This compound Broad-spectrum (antibacterial, antifungal, antiviral)[1]Activity reportedActivity reportedAntifungal activity reported[1]
Penicillin Primarily Gram-positive, some Gram-negative cocciHigh activity against many speciesLimited activity; some strains of Neisseria and Haemophilus are susceptible.No significant activity
Tetracycline Broad-spectrum (Gram-positive and Gram-negative)Active against many speciesActive against a wide range, though resistance is common.Active against some atypical bacteria like Chlamydia and Rickettsia.
Ciprofloxacin Broad-spectrum, particularly effective against Gram-negative bacteriaModerate activityHigh activity against a wide range, including Pseudomonas aeruginosa.[2]No significant activity
Gentamicin Primarily Gram-negative bacteriaLimited activity alone, often used synergistically with other antibiotics.High activity against many species, including Pseudomonas aeruginosa.No significant activity

Quantitative Analysis: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. It is a key metric for comparing the potency of different antimicrobials. The following tables present available MIC data for this compound and typical MIC ranges for the comparator antibiotics against common pathogens. It is important to note that specific MIC values can vary between studies and bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Related Diterpenes (µg/mL)

MicroorganismThis compound/Related Diterpenes MIC (µg/mL)
Staphylococcus aureus23.4 - 62.5
Listeria innocua62.5
Enterococcus faecalis125
Escherichia coli11.7 - 46.9
Pseudomonas aeruginosa11.7 - 46.9
Candida spp.0.78 - 2% (v/v) for Juniper essential oil
Dermatophytes0.39 - 2% (v/v) for Juniper essential oil

Note: Data for this compound is limited; values for related abietane diterpenes are included to provide a broader perspective on this class of compounds.

Table 2: Typical MIC Ranges of Comparator Antibiotics (µg/mL)

MicroorganismPenicillin GTetracyclineCiprofloxacinGentamicin
Staphylococcus aureus0.4 - 24[3]1 - >1280.12 - >80.12 - 100[4]
Enterococcus faecalis2 - 42 - 15[4]0.5 - >84 - >100
Streptococcus pyogenes0.006[5]0.5 - 20.25 - 28 - 64
Escherichia coli64 - >1281 - >128≤0.06 - >8[6]0.25 - >100
Pseudomonas aeruginosa>128>1280.25 - >80.5 - >100
Candida albicansNot ApplicableNot ApplicableNot ApplicableNot Applicable

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is crucial for evaluating the antimicrobial activity of a compound. The broth microdilution method is a standardized and widely accepted protocol for this purpose, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Key Steps:

  • Preparation of Antimicrobial Stock Solution: A stock solution of the antimicrobial agent (e.g., this compound or a standard antibiotic) is prepared in a suitable solvent.

  • Serial Dilution: A twofold serial dilution of the antimicrobial agent is performed in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). This creates a gradient of decreasing concentrations of the agent across the plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve the final desired inoculum concentration in the wells.

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. Control wells, including a growth control (no antimicrobial) and a sterility control (no microorganism), are also included.

  • Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining and comparing the antimicrobial spectra of this compound and known antibiotics.

Antimicrobial_Spectrum_Comparison_Workflow cluster_preparation Preparation cluster_assay Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Comparison imbricatolic_acid This compound Stock Solution serial_dilution Serial Dilution in 96-Well Plates imbricatolic_acid->serial_dilution antibiotics Known Antibiotics (Penicillin, Tetracycline, Ciprofloxacin, Gentamicin) Stock Solutions antibiotics->serial_dilution microorganisms Standardized Microbial Inocula (Bacteria & Fungi) inoculation Inoculation of Plates microorganisms->inoculation serial_dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination (Visual or Spectrophotometric) incubation->mic_determination data_comparison Comparison of MIC Values mic_determination->data_comparison report Publish Comparison Guide data_comparison->report

Caption: Workflow for comparing antimicrobial spectra.

Signaling Pathways and Logical Relationships

While the precise signaling pathways affected by this compound are still under investigation, its mechanism of action is thought to involve the disruption of microbial cell membranes.[1] The following diagram illustrates a simplified, hypothetical signaling pathway for a natural antimicrobial compound that disrupts the cell membrane, leading to cell death.

Antimicrobial_Signaling_Pathway cluster_interaction Cellular Interaction cluster_disruption Membrane Disruption & Consequences cluster_outcome Cellular Outcome antimicrobial This compound cell_membrane Microbial Cell Membrane antimicrobial->cell_membrane Binds to / Interacts with membrane_damage Membrane Permeabilization & Damage cell_membrane->membrane_damage Leads to ion_leakage Ion Leakage membrane_damage->ion_leakage macromolecule_leakage Macromolecule Leakage membrane_damage->macromolecule_leakage atp_depletion ATP Depletion ion_leakage->atp_depletion Causes cell_death Cell Death atp_depletion->cell_death Results in macromolecule_leakage->cell_death Contributes to

Caption: Hypothetical signaling pathway of a membrane-disrupting antimicrobial.

Conclusion

This compound presents a promising natural compound with a broad antimicrobial spectrum. While the available quantitative data is still emerging, it suggests activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Further research, utilizing standardized methodologies such as the broth microdilution assay, is essential to fully elucidate its potency and spectrum of activity relative to established antibiotics. Such studies will be critical in determining its potential for future development as a novel therapeutic agent in the fight against infectious diseases.

References

Structure-Activity Relationship of Imbricatolic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Imbricatolic acid, a naturally occurring labdane diterpene, has garnered significant interest within the scientific community for its potential therapeutic applications. Its diverse biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects, make it a compelling scaffold for the development of novel drug candidates. Understanding the structure-activity relationship (SAR) of this compound and its derivatives is paramount for optimizing its pharmacological profile, enhancing potency, and minimizing potential toxicity. This guide provides a comparative analysis of the known biological activities of this compound and its analogues, supported by experimental data and detailed methodologies.

Anti-Inflammatory Activity: A Comparative Analysis

This compound has demonstrated notable anti-inflammatory properties, primarily through the inhibition of key enzymes and transcription factors involved in the inflammatory cascade. A significant study by Oettl et al. (2013) elucidated its multi-targeting anti-inflammatory profile, comparing it with the structurally similar depside, perlatolic acid.

Table 1: Comparative Anti-Inflammatory Activity of this compound and Perlatolic Acid

CompoundmPGES-1 Inhibition (IC50 in µM)5-Lipoxygenase Inhibition (Cell-based Assay, IC50 in µM)5-Lipoxygenase Inhibition (Purified Enzyme, IC50 in µM)NF-κB Activation Inhibition (IC50 in µM)
This compound1.9[1]5.3[1]3.5[1]2.0[1]
Perlatolic Acid0.4[1]1.8[1]0.4[1]7.0[1]

The data reveals that both compounds are potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), two critical enzymes in the biosynthesis of pro-inflammatory mediators. Notably, perlatolic acid exhibits stronger inhibition of mPGES-1 and 5-LO. However, this compound is a more potent inhibitor of tumor necrosis factor alpha (TNF-α) induced nuclear factor kappa B (NF-κB) activation[1]. This suggests that subtle structural differences between the two molecules can significantly influence their activity at different targets within the inflammatory pathway.

Key Signaling Pathway: NF-κB Inhibition

The inhibition of the NF-κB signaling pathway is a crucial mechanism for the anti-inflammatory effects of many natural products. NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation and immune responses.

NF_kB_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p50/p65) nucleus Nucleus NFkB->nucleus Translocates NFkB_IkB->NFkB IκB Degradation Imbricatolic_Acid This compound Imbricatolic_Acid->IKK_complex Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression nucleus->Inflammatory_Genes Activates Transcription

Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of this compound.

Structure-Activity Relationship of Labdane Diterpenes

While comprehensive SAR studies on a wide array of synthetic this compound derivatives are limited in the current literature, valuable insights can be gleaned from studies on other labdane diterpenes. The labdane skeleton, characterized by a bicyclic diterpene core, is a common feature in a variety of natural products with diverse biological activities.

Table 2: General Structure-Activity Relationships of Labdane Diterpenes

Structural ModificationEffect on Cytotoxicity/Anti-Inflammatory Activity
Hydroxylation The position and stereochemistry of hydroxyl groups significantly influence activity. Hydroxylation at certain positions can enhance activity, while at others it may decrease it.
Acetylation/Esterification Acetylation of hydroxyl groups can either increase or decrease activity, depending on the position. Esterification of the carboxylic acid group can modulate lipophilicity and cell permeability, thereby affecting biological activity.
Presence of Double Bonds The position and configuration of double bonds within the labdane skeleton are often crucial for activity. Saturation of certain double bonds can lead to a loss of potency.
Modifications of the Side Chain Alterations to the side chain at C9, including changes in length, branching, and the introduction of functional groups, can have a profound impact on biological activity.

For instance, studies on other labdane diterpenes have shown that the presence of an α,β-unsaturated carbonyl moiety can be important for cytotoxic and anti-inflammatory activities, often acting as a Michael acceptor. While this compound lacks this feature, the presence and modification of its carboxylic acid and hydroxyl groups are likely key determinants of its bioactivity.

Cytotoxicity and Antimicrobial Activity

Information on the cytotoxic and antimicrobial activities of a broad range of this compound derivatives is not yet widely available. However, the parent compound and related labdane diterpenes have shown promise in these areas. The evaluation of cytotoxicity is a critical step in drug development to determine the therapeutic index of a compound. Similarly, with the rise of antibiotic resistance, the search for new antimicrobial agents is of great importance.

Future research should focus on the synthesis of a library of this compound derivatives with systematic modifications to the labdane core and the side chain. Screening these derivatives against a panel of cancer cell lines and microbial strains will be instrumental in elucidating a clear SAR and identifying lead compounds for further development.

Experimental Protocols

To ensure the reproducibility and comparability of results, standardized experimental protocols are essential. Below are detailed methodologies for the key assays discussed in this guide.

Experimental Workflow for Bioactivity Screening

Experimental_Workflow Start This compound Derivatives Synthesis Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Start->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (e.g., NF-κB Reporter Assay) Start->Anti_inflammatory Data_Analysis Data Analysis (IC50 / MIC Determination) Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Figure 2: General experimental workflow for screening this compound derivatives.
Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Assay: Broth Microdilution Method

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Assay: NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor.

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements.

  • Compound Treatment: Pre-treat the transfected cells with various concentrations of the this compound derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., Renilla luciferase) and calculate the percentage of inhibition relative to the stimulated control to determine the IC50 value.

Conclusion

This compound presents a promising natural product scaffold for the development of new therapeutic agents. The available data on its anti-inflammatory activity, particularly its ability to inhibit the NF-κB pathway, highlights its potential. However, a comprehensive understanding of the structure-activity relationships of its derivatives is still in its infancy. Systematic synthesis and biological evaluation of a diverse library of this compound analogues are crucial next steps to unlock the full therapeutic potential of this fascinating class of molecules. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in the quest for novel and effective drugs.

References

Validating the Gastroprotective Effects of Imbricatolic Acid In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo gastroprotective effects of imbricatolic acid against established anti-ulcer agents. The information is compiled to offer an objective overview supported by available experimental data, aiding in the evaluation of this compound as a potential therapeutic candidate.

Executive Summary

This compound, a diterpene found in species of Juniperus and Araucaria, has demonstrated significant gastroprotective activity in preclinical studies. Research indicates that this compound can reduce gastric lesions in mice by up to 78% at a dose of 100 mg/kg, an efficacy comparable to the proton pump inhibitor (PPI) lansoprazole. This guide compares the gastroprotective performance of this compound with lansoprazole, omeprazole, and carbenoxolone, detailing their mechanisms of action, experimental protocols for evaluation, and quantitative efficacy data.

Comparative Analysis of Gastroprotective Efficacy

The following table summarizes the quantitative data on the percentage of ulcer inhibition for this compound and its comparators in rodent models of gastric ulcers. It is important to note that direct head-to-head studies are limited, and data is compiled from various sources, which may use slightly different experimental protocols.

CompoundDoseAnimal ModelUlcer Induction MethodUlcer Inhibition (%)Reference
This compound 100 mg/kgMiceNot Specifiedup to 78%[1]
Lansoprazole 30 mg/kgRatsEthanolNot Specified[2]
Omeprazole 10-100 mg/kgRatsVariousMarked Inhibition[3]
Carbenoxolone 200-300 mg/kgRatsEthanol/HClSignificant Reduction[4]

Note: The specific ulcer induction method for the reported efficacy of this compound was not detailed in the available literature. However, ethanol-induced gastric injury is a common model for evaluating gastroprotective agents.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of gastroprotective agents.

Ethanol-Induced Gastric Ulcer Model in Rodents

This is a widely used and reproducible model to evaluate the cytoprotective effects of a compound.

Protocol:

  • Animal Model: Male Wistar rats or Swiss albino mice, fasted for 24 hours with free access to water.

  • Treatment:

    • Test compound (e.g., this compound) or reference drug (e.g., lansoprazole, omeprazole, carbenoxolone) is administered orally (p.o.) or intraperitoneally (i.p.).

    • The control group receives the vehicle (e.g., saline, distilled water with a suspending agent).

  • Ulcer Induction: One hour after treatment, 1 mL of absolute ethanol (or a solution of ethanol/HCl) is administered orally to induce gastric lesions.[5]

  • Evaluation: One hour after ethanol administration, animals are euthanized by cervical dislocation. The stomachs are removed, opened along the greater curvature, and washed with saline.

  • Ulcer Index Assessment: The gastric mucosa is examined for lesions. The ulcer index can be calculated based on the number and severity of the lesions (e.g., scoring based on length or area of hemorrhagic bands).[5]

  • Percentage of Inhibition: The percentage of ulcer inhibition is calculated using the formula: [(Ulcer Index_control - Ulcer Index_treated) / Ulcer Index_control] x 100.

Pylorus Ligation-Induced Gastric Ulcer Model

This model is used to assess the effect of a compound on gastric acid secretion.

Protocol:

  • Animal Model: Male Wistar rats, fasted for 36-48 hours with free access to water.[5]

  • Procedure:

    • Animals are anesthetized (e.g., with ether).

    • A midline abdominal incision is made, and the pyloric end of the stomach is ligated.

    • The test compound or vehicle is administered intraduodenally.

  • Sample Collection: After a set period (e.g., 4 hours), the animals are euthanized, and the stomach is removed. The gastric contents are collected to measure the volume of gastric juice, pH, and total acidity.

  • Ulcer Assessment: The gastric mucosa is examined for ulcers, and the ulcer index is determined.

Signaling Pathways and Mechanisms of Action

This compound (Proposed Mechanism)

While the exact gastroprotective mechanism of this compound is not fully elucidated, its known biological activities, including anti-inflammatory and cytotoxic effects, suggest a multi-targeted action. A plausible mechanism involves the modulation of inflammatory pathways and direct protection of the gastric mucosa.

imbricatolic_acid_pathway cluster_stimulus Ulcerogenic Stimuli cluster_cellular_effects Cellular Effects cluster_outcome Outcome Stimuli Ethanol, NSAIDs ROS ↑ Reactive Oxygen Species (ROS) Stimuli->ROS induces Inflammation ↑ Inflammatory Cytokines (e.g., TNF-α) Stimuli->Inflammation induces Mucosal_Damage Gastric Mucosal Damage ROS->Mucosal_Damage Inflammation->Mucosal_Damage Gastroprotection Gastroprotection Imbricatolic_Acid This compound Imbricatolic_Acid->ROS inhibits (Antioxidant effect?) Imbricatolic_Acid->Inflammation inhibits (Anti-inflammatory effect) Imbricatolic_Acid->Mucosal_Damage Cytoprotective effect?

Caption: Proposed gastroprotective mechanism of this compound.

Lansoprazole and Omeprazole (Proton Pump Inhibitors)

Lansoprazole and omeprazole are proton pump inhibitors (PPIs) that irreversibly block the H+/K+ ATPase (proton pump) in gastric parietal cells, thereby inhibiting gastric acid secretion.[3] Some studies also suggest acid-independent gastroprotective mechanisms, including enhancement of the gastric mucus barrier and increased production of prostaglandins.[6]

ppi_pathway cluster_ppi PPI Action cluster_cellular Parietal Cell cluster_lumen Gastric Lumen cluster_outcome Outcome PPI Lansoprazole / Omeprazole Proton_Pump H+/K+ ATPase (Proton Pump) PPI->Proton_Pump inhibits H_ion H+ Secretion Proton_Pump->H_ion mediates Gastric_Acid ↓ Gastric Acid H_ion->Gastric_Acid Gastroprotection Gastroprotection Gastric_Acid->Gastroprotection leads to

Caption: Mechanism of action of proton pump inhibitors.

Carbenoxolone

Carbenoxolone is a derivative of glycyrrhetinic acid from licorice root. Its gastroprotective mechanism is multifactorial, including increasing the production and viscosity of gastric mucus, prolonging the lifespan of gastric epithelial cells, and inhibiting certain enzymes involved in prostaglandin degradation.[7] Recent studies also suggest the involvement of the nitric oxide (NO)/cyclic GMP (cGMP)/KATP channel pathway.[6]

carbenoxolone_pathway cluster_effects Mechanisms of Action Carbenoxolone Carbenoxolone Mucus ↑ Gastric Mucus Production & Viscosity Carbenoxolone->Mucus Epithelial_Cells ↑ Lifespan of Epithelial Cells Carbenoxolone->Epithelial_Cells PG_Degradation ↓ Prostaglandin Degradation Carbenoxolone->PG_Degradation NO_Pathway ↑ NO Production Carbenoxolone->NO_Pathway Gastroprotection Gastroprotection Mucus->Gastroprotection Epithelial_Cells->Gastroprotection PG_Degradation->Gastroprotection NO_Pathway->Gastroprotection

Caption: Multifactorial gastroprotective mechanism of carbenoxolone.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo evaluation of a novel gastroprotective agent like this compound.

experimental_workflow start Start: Hypothesis Formulation animal_model Animal Model Selection (e.g., Wistar Rats) start->animal_model fasting Fasting Period (24-48 hours) animal_model->fasting grouping Animal Grouping (Control, Test, Reference) fasting->grouping treatment Administration of Test Compound/Reference Drug grouping->treatment ulcer_induction Induction of Gastric Ulcer (e.g., Ethanol, NSAIDs) treatment->ulcer_induction euthanasia Euthanasia and Stomach Excision ulcer_induction->euthanasia analysis Macroscopic and Microscopic Analysis of Ulcers euthanasia->analysis biochemical Biochemical Assays (e.g., Cytokines, Enzymes) euthanasia->biochemical data_analysis Data Analysis and Statistical Evaluation analysis->data_analysis biochemical->data_analysis conclusion Conclusion on Gastroprotective Efficacy data_analysis->conclusion

Caption: In vivo evaluation workflow for gastroprotective agents.

Conclusion

The available data suggests that this compound possesses significant gastroprotective properties, with an efficacy comparable to the established proton pump inhibitor, lansoprazole, in a preclinical model. Its potential multi-target mechanism, possibly involving anti-inflammatory and cytoprotective actions, makes it a promising candidate for further investigation. Head-to-head comparative studies employing standardized experimental protocols are warranted to fully elucidate its therapeutic potential relative to current standard-of-care treatments for gastric ulcers. The detailed methodologies and comparative data presented in this guide aim to facilitate such future research and development efforts.

References

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